2-chloro-3H-imidazo[4,5-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKFCDIBTRVSQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1N=C(N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure, Properties, and Synthesis of 2-chloro-3H-imidazo[4,5-c]pyridine
Executive Summary
This guide provides a comprehensive technical overview of 2-chloro-3H-imidazo[4,5-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key synthetic intermediate, its structure offers a versatile scaffold for creating a diverse range of biologically active molecules. We will dissect its core structure, including nomenclature and tautomerism, detail its physicochemical and spectroscopic properties, and present established synthetic methodologies. Furthermore, this document explores the compound's chemical reactivity, particularly at the C2 position, which is pivotal for its application in constructing complex molecules, including PARP inhibitors and antiviral agents.[1] This guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep, actionable understanding of this important building block.
The Imidazo[4,5-c]pyridine Core: A Privileged Scaffold
The imidazo[4,5-c]pyridine ring system is a "privileged" scaffold in medicinal chemistry. This designation stems from its structural resemblance to endogenous purines (adenine, guanine), allowing molecules derived from this core to interact with a wide array of biological targets with high affinity.
-
Structural Analogy to Purines: The fusion of an imidazole ring with a pyridine ring creates a bioisostere of purine. This mimicry enables imidazopyridine derivatives to function as antagonists or inhibitors for enzymes and receptors that normally bind purine-based ligands, such as kinases, polymerases, and G-protein coupled receptors (GPCRs).[1]
-
Isomerism and Significance: Imidazopyridines exist in several isomeric forms, including imidazo[4,5-b]pyridines, imidazo[1,2-a]pyridines, and the subject of this guide, imidazo[4,5-c]pyridines.[1] Each isomer presents a unique spatial arrangement of nitrogen atoms, influencing its hydrogen bonding capabilities, solubility, and ultimately, its pharmacological profile. The imidazo[4,5-c]pyridine isomer is particularly noted for its role in developing treatments for cancer and viral diseases.[1]
Structural Elucidation of this compound
A precise understanding of the molecule's structure is fundamental to its application. This includes its systematic naming, atomic numbering, and potential tautomeric forms.
The name this compound precisely defines the molecule's architecture.
-
imidazo[4,5-c]pyridine : This describes a pyridine ring fused to an imidazole ring. The [4,5-c] notation specifies that the imidazole ring is fused at the 4- and 5-positions of the pyridine ring, sharing the bond with the 'c' face of the pyridine.
-
2-chloro : A chlorine atom is substituted at the 2-position of the imidazo[4,5-c]pyridine core.
-
3H : This indicates that in this specific tautomer, the hydrogen atom is located on the nitrogen at the 3-position of the imidazole ring.
The standard numbering of the fused ring system is critical for unambiguous communication of substituent positions.
Caption: IUPAC numbering of the this compound structure.
Like many nitrogen-containing heterocycles, 2-chloro-imidazo[4,5-c]pyridine can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the imidazole ring. The two primary tautomers are the 1H- and 3H- forms. The 3H-tautomer is specified in the compound name, but the 1H-tautomer is also possible and may exist in equilibrium depending on the solvent and physical state. This is a critical consideration in reaction planning, as the reactivity and spectroscopic properties of each tautomer can differ.
Quantitative data for this compound provides essential information for its handling, storage, and use in reactions.
| Property | Value | Source |
| CAS Number | 760912-66-1 | Parchem[2] |
| Molecular Formula | C₆H₄ClN₃ | Hunan Huateng Pharmaceutical Co., Ltd.[3] |
| Molecular Weight | 153.57 g/mol | Hunan Huateng Pharmaceutical Co., Ltd.[3] |
| Appearance | Typically a solid | Sigma-Aldrich[4] |
| Purity | Commercially available up to ~98% | Hunan Huateng Pharmaceutical Co., Ltd.[3] |
| Storage | Recommended at refrigerator temperatures | Sigma-Aldrich[4] |
Spectroscopic Characterization Profile (Predicted)
While a dedicated spectrum for this specific compound is not publicly available, its structure allows for the prediction of key spectroscopic features essential for its identification and quality control.
-
¹H NMR Spectroscopy: The spectrum is expected to show signals for three protons on the pyridine ring. Their chemical shifts and coupling patterns would be characteristic of their positions relative to the ring nitrogen and the fused imidazole ring. An additional broad signal corresponding to the N-H proton of the imidazole ring would likely be observed, with its chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR Spectroscopy: The spectrum should display six distinct signals for the six carbon atoms in the heterocyclic core. The C2 carbon, being attached to both a chlorine atom and two nitrogen atoms, is expected to be significantly downfield.
-
Mass Spectrometry: The mass spectrum would show a characteristic molecular ion (M+) peak at m/z 153. A prominent M+2 peak at m/z 155, with an intensity approximately one-third of the M+ peak, would also be present. This isotopic pattern is the definitive signature of a molecule containing one chlorine atom.
Synthesis and Manufacturing
The synthesis of the imidazo[4,5-c]pyridine scaffold generally relies on the cyclization of a substituted 3,4-diaminopyridine precursor.
The most common approach involves the condensation and dehydration reaction of pyridine-3,4-diamine with a one-carbon synthon, such as a carboxylic acid or its equivalent.[1] To introduce the 2-chloro group, a multi-step process is typically employed.
Caption: General synthetic workflow for this compound.
This protocol is a representative example based on established methods for analogous heterocycles.[5]
Objective: To synthesize this compound via a two-step process involving cyclization followed by chlorination.
Step 1: Synthesis of 1H-imidazo[4,5-c]pyridin-2(3H)-one
-
Rationale: This step creates the fused heterocyclic core. Urea serves as a safe and effective carbonyl source for the cyclization with the diamine.
-
Procedure: a. In a round-bottom flask equipped with a reflux condenser, combine pyridine-3,4-diamine (1.0 eq) and urea (1.2 eq). b. Heat the mixture to 180-190 °C for 4-5 hours. The reaction mixture will melt and then solidify. c. Cool the reaction to room temperature. The solid mass is triturated with hot water, filtered, and washed with ethanol to yield the crude 1H-imidazo[4,5-c]pyridin-2(3H)-one.
Step 2: Synthesis of this compound
-
Rationale: This step converts the hydroxyl group of the pyridinone tautomer into the desired chloro group. Phosphorus oxychloride (POCl₃) is a standard and powerful reagent for this type of dehydration/chlorination reaction.
-
Procedure: a. To a flask containing the crude 1H-imidazo[4,5-c]pyridin-2(3H)-one from Step 1, add phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of dimethylformamide (DMF). b. Heat the mixture to reflux (approx. 110 °C) for 3-4 hours under an inert atmosphere (e.g., Nitrogen or Argon). c. Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. d. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. e. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum. f. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Chemical Reactivity and Derivatization
The utility of this compound as a synthetic intermediate is primarily due to the reactivity of the chlorine atom at the C2 position.
The C2 carbon is electron-deficient due to the electronegativity of the adjacent nitrogen atoms and the chlorine atom. This makes it highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion. This reaction is the cornerstone of its use in building more complex molecules.
Caption: Reactivity of the C2 position towards nucleophilic substitution.
This reactivity allows for the introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon nucleophiles, providing rapid access to large libraries of derivatives for structure-activity relationship (SAR) studies.[1]
The nitrogen atoms in the imidazole ring can be functionalized through alkylation or arylation reactions. This provides another handle for modifying the molecule's properties, such as its solubility, metabolic stability, and target-binding orientation. The choice of the N1 or N3 position for substitution can often be controlled by the reaction conditions and the steric and electronic nature of the starting material.
Applications in Medicinal Chemistry and Drug Development
Derivatives of this compound are found in numerous compounds investigated for various therapeutic applications.
-
PARP Inhibitors: The scaffold has been used to develop potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family crucial for DNA repair.[1] PARP inhibitors are an important class of cancer therapeutics, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). The 2-chloro intermediate allows for the facile introduction of pharmacophoric groups required for binding to the PARP active site.[1]
-
Antiviral Agents: Researchers have developed imidazo[4,5-c]pyridine derivatives as inhibitors of viral replication.[1] For example, compounds based on this scaffold have shown activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for Hepatitis C virus, by targeting the viral RNA-dependent RNA polymerase.[1]
-
Emerging Applications: The versatility of the imidazo[4,5-c]pyridine core continues to be explored for other therapeutic areas, including inflammation, neurodegenerative diseases, and metabolic disorders, due to its ability to mimic the purine structure.[1][6]
Conclusion
This compound is more than a simple chemical; it is a strategically vital building block for modern drug discovery. Its structure, characterized by a purine-mimicking core and a highly reactive C2-chloro group, provides a reliable and versatile starting point for the synthesis of diverse and complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist or researcher aiming to leverage this powerful scaffold in the development of next-generation therapeutics.
References
-
Aggarwal, N., & Kumar, R. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available from: [Link]
-
American Elements. 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine. Available from: [Link]
-
Semantic Scholar. New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies. Available from: [Link]
-
Rousseau, R., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry. Available from: [Link]
-
Semantic Scholar. New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation. Available from: [Link]
-
ACS Omega. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. Available from: [Link]
-
ResearchGate. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available from: [Link]
-
ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]
-
PubChem. 5-chloro-1H,2H,3H-imidazo[4,5-b]pyridine-2-thione. Available from: [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Available from: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. parchem.com [parchem.com]
- 3. 2-Chloro-3H-imidazo[4,5-b]pyridine | 湖南华腾制药有限公司_官网 [huatengsci.com]
- 4. 7-Chloro-3H-imidazo[4,5-b]pyridine | 6980-11-6 [sigmaaldrich.com]
- 5. The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives | Semantic Scholar [semanticscholar.org]
- 6. New Imidazo[4,5‐c]pyridine‐piperidine Hybrids as Potential Anti‐cancer Agents and In‐Silico Studies | Semantic Scholar [semanticscholar.org]
discovery and history of imidazo[4,5-c]pyridine compounds
An In-Depth Technical Guide to the Discovery and History of Imidazo[4,5-c]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[4,5-c]pyridine core, a fascinating heterocyclic scaffold, stands as a testament to the power of structural analogy in drug discovery. Its resemblance to endogenous purines has catalyzed decades of research, unveiling a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the imidazo[4,5-c]pyridine journey, from its foundational synthesis to its emergence as a privileged structure in modern medicinal chemistry. We will dissect the evolution of its synthetic methodologies, chronicle the discovery of its diverse pharmacological roles—with a particular focus on kinase inhibition and antiviral applications—and explain the scientific rationale that has guided its development into potent therapeutic candidates.
The Imidazo[4,5-c]pyridine Scaffold: A Purine Isostere of Therapeutic Importance
The story of the imidazo[4,5-c]pyridine scaffold is rooted in the principle of bioisosterism. As a structural isomer of purine, specifically known as 3-deazapurine, it immediately presented itself as a compelling candidate for biological investigation.[1][2] The strategic replacement of the nitrogen atom at position 3 of the purine ring with a carbon atom alters the molecule's electronic distribution and hydrogen bonding capabilities, while largely maintaining its overall size and shape. This subtle modification was hypothesized to allow these compounds to interact with biological targets typically addressed by purine-based substrates, such as kinases and viral polymerases, potentially leading to antagonistic or inhibitory effects.[3][4] This structural similarity has been the primary impetus for its exploration across a vast landscape of diseases, including cancer, viral infections, and inflammatory conditions.[3][5]
The Genesis of a Scaffold: Foundational Synthetic Strategies
The initial preparation of imidazo[4,5-c]pyridines relied on classical condensation chemistry, a straightforward and logical starting point for building the fused heterocyclic system. The most fundamental and widely adopted approach involves the reaction of 3,4-diaminopyridine with various carbonyl compounds.
Phillips Cyclization: The Workhorse Method
The most common historical method is a variation of the Phillips condensation reaction. This involves heating 3,4-diaminopyridine with a carboxylic acid, or its derivative (like an orthoester), typically in the presence of a dehydrating agent. Polyphosphoric acid (PPA) has been a particularly popular choice as it serves as both a solvent and a catalyst for the dehydration and cyclization steps.[5]
Causality Behind the Choice: This method was favored for its simplicity and the ready availability of starting materials. Using PPA at elevated temperatures provides the necessary energy to overcome the activation barrier for the intramolecular cyclization, driving the reaction towards the formation of the thermodynamically stable fused aromatic system.
Protocol: Synthesis of 2-Substituted-1H-imidazo[4,5-c]pyridines via PPA Condensation
-
Reagent Preparation: In a round-bottom flask, combine 3,4-diaminopyridine (1.0 eq) and the desired carboxylic acid (1.1 eq).
-
Reaction Medium: Add polyphosphoric acid (PPA) in sufficient quantity to ensure the mixture is stirrable (approx. 10-20 times the weight of the diaminopyridine).
-
Thermal Cyclization: Heat the mixture to 140-180°C with continuous stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Rationale: The high temperature is crucial for the dehydration and subsequent ring closure to form the imidazole moiety.
-
Work-up: Cool the reaction mixture to approximately 80-100°C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralization: Basify the acidic solution by the slow addition of a concentrated base (e.g., ammonium hydroxide or sodium hydroxide) until a pH of 8-9 is reached. This step is critical for precipitating the product. Rationale: The product is often protonated and soluble in the acidic medium; neutralization renders it insoluble.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[5]
A similar effective method involves the condensation of 3,4-diaminopyridine with aldehydes. Oxidative cyclization using an oxidizing agent or reductive cyclization starting from a nitropyridine precursor are also established routes.[5][6]
Caption: Foundational synthesis via Phillips condensation.
Unveiling the Biological Potential: A Landscape of Pharmacological Activity
The structural hypothesis that imidazo[4,5-c]pyridines could act as purine antagonists proved to be exceptionally fruitful, leading to the discovery of a wide array of biological activities.
The Kinase Inhibition Chapter
The ATP-binding site of protein kinases is a natural home for purine-like structures. Consequently, imidazo[4,5-c]pyridines were investigated as kinase inhibitors, leading to several significant breakthroughs in oncology and immunology.
-
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors: DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, which repairs DNA double-strand breaks. Inhibiting this kinase can sensitize cancer cells to radiation therapy. Researchers, seeking novel scaffolds to avoid a crowded intellectual property landscape, identified the imidazo[4,5-c]pyridin-2-one core as a promising, relatively unexplored starting point.[7] This led to the development of selective DNA-PK inhibitors that could be used as radiosensitizers.[7]
-
Src Family Kinase (SFK) Inhibitors: SFKs are non-receptor tyrosine kinases that play a key role in the development and progression of cancers like glioblastoma multiforme (GBM). A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as SFK inhibitors, with some compounds showing potent Src and Fyn kinase inhibition and effective activity against GBM cell lines.[8][9]
-
Poly(ADP-ribose) Polymerase (PARP) Inhibitors: PARP inhibitors are a class of targeted cancer drugs. Imidazo[4,5-c]pyridines have been successfully developed with potent PARP inhibitory activity, demonstrating the ability to increase the sensitivity of tumor cells to chemotherapy.[5][10]
Caption: Inhibition of a kinase signaling pathway.
Table 1: Bioactivity of Selected Imidazo[4,5-c]pyridine Kinase Inhibitors
| Compound Class | Target Kinase | Key Compound Example | Potency (IC₅₀) | Therapeutic Application | Reference |
| Imidazo[4,5-c]pyridines | PARP | Compound 9 (Zhu et al.) | 8.6 nM | Oncology (Chemosensitizer) | [5][10] |
| Imidazo[4,5-c]pyridin-2-ones | Src/Fyn | Compound 1s (Wang et al.) | Submicromolar | Oncology (Glioblastoma) | [8][9] |
| Imidazo[4,5-c]pyridin-2-ones | DNA-PK | - | - | Oncology (Radiosensitizer) | [7] |
The Antiviral Arena
The scaffold's ability to interfere with nucleic acid machinery also made it a prime candidate for antiviral drug discovery.
-
Anti-Pestivirus and Hepatitis C Virus (HCV) Activity: A significant breakthrough came from the work of Puerstinger et al., who developed a series of imidazo[4,5-c]pyridines and tested them against Bovine Viral Diarrhea Virus (BVDV), a surrogate model for HCV.[5] Through extensive modification of a lead compound, they identified molecules with high and selective activity.[5][10] A key discovery was that introducing a fluorine atom to the 2-phenyl substituent of their lead compound conferred selective activity against the HCV subgenomic replicon system.[11] This work demonstrated how subtle structural modifications could pivot the activity of this scaffold from one viral target to another. The mechanism of action for some of these compounds was found to be the interaction with the viral RNA-dependent RNA polymerase.[5]
-
Other Antiviral Potential: The 3-deazaneplanocin A (DZNep), which contains an imidazo[4,5-c]pyridine core, has shown potential in treating various cancers and Ebola virus disease by acting as an inhibitor of S-adenosyl-l-homocysteine synthesis and the histone methyltransferase EZH2.[5]
Diversification of Therapeutic Targets
Beyond kinases and viruses, the versatility of the imidazo[4,5-c]pyridine scaffold has been demonstrated in a range of other therapeutic areas:
-
Dual AT1/PPARγ Agonists: In a novel approach for treating metabolic diseases, researchers designed imidazo[4,5-c]pyridin-4-one derivatives that act as dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists.[12] This work led to the identification of compound 21b with potent dual pharmacology (AT1 IC₅₀ = 7 nM; PPARγ EC₅₀ = 295 nM), showcasing the potential to create multi-target drugs from this core.[12]
-
Antimicrobial and Other Activities: Various derivatives have also shown promise as antimicrobial agents against bacterial and fungal strains, anti-inflammatory agents, and modulators of the central nervous system.[3][5][13]
Case Study: A Logic-Driven Approach to Scaffold Hopping
The development of imidazo[4,5-c]pyridin-2-ones as DNA-PK inhibitors provides an excellent example of the rationale behind modern drug discovery workflows.[7]
Workflow: Scaffold Hopping to Identify Novel Kinase Inhibitors
-
Starting Point Analysis: The process began with a known, potent, but well-patented kinase inhibitor scaffold (e.g., dactolisib). The goal was to find a novel chemical series with a similar 3D pharmacophore but a distinct 2D structure to secure new intellectual property.
-
Scaffold Search: Computational or literature searches were conducted for bicyclic heteroaromatic scaffolds known to bind kinase hinges. This identified several popular scaffolds (e.g., imidazo[1,2-a]pyridines, purines) that were already heavily explored.
-
Identifying a Niche: The imidazo[4,5-c]pyridin-2-one scaffold was identified as being structurally interesting but significantly less explored in the literature and patent space.[7] This presented a strategic opportunity. Rationale: Choosing a less-common scaffold increases the probability of discovering novel structure-activity relationships and securing patent protection.
-
Hypothesis Generation & Synthesis: A hypothesis was formed that this scaffold could orient substituents in the correct 3D space to interact with the key residues in the DNA-PK ATP-binding site. A synthetic route was then developed to create a small library of compounds based on this core.
-
Screening and Optimization: The synthesized compounds were screened in a DNA-PK enzymatic assay. Initial hits were identified, and their binding mode was modeled.
-
Structure-Activity Relationship (SAR) Development: Subsequent rounds of chemical synthesis focused on modifying different positions of the scaffold to improve potency, selectivity against other kinases (like PI3K), and drug-like properties (e.g., solubility, metabolic stability). This iterative process of design, synthesis, and testing is the core engine of modern medicinal chemistry.
Caption: Logic flow for scaffold hopping in drug discovery.
Conclusion and Future Outlook
The history of imidazo[4,5-c]pyridine is a compelling narrative of how a simple structural idea—the mimicry of a natural purine—can blossom into a rich field of medicinal chemistry. From its humble beginnings in classical condensation reactions, the scaffold has proven its worth time and again, yielding potent inhibitors of crucial cellular targets in oncology and infectious disease. The evolution of its synthetic chemistry has enabled the creation of vast and diverse libraries, while a deeper understanding of its structure-activity relationships continues to fuel its application in novel therapeutic areas.
The future for imidazo[4,5-c]pyridines remains bright. Its privileged structure will undoubtedly serve as the foundation for developing next-generation kinase inhibitors with improved selectivity profiles, agents to combat emerging viral threats, and innovative multi-target drugs for complex diseases. The ongoing refinement of synthetic methods, coupled with advanced computational modeling, will further accelerate the journey of these remarkable compounds from laboratory curiosities to life-saving medicines.
References
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 401. [Link]
-
Gobis, K., Foks, H., & Sławiński, J. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed, 22(3). [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. (2025). ScienceDirect. [Link]
-
Golding, B. T., et al. (2024). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]
-
Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. [Link]
-
Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
Puerstinger, G., Paeshuyse, J., De Clercq, E., & Neyts, J. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-3. [Link]
-
Temple, C. Jr., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-50. [Link]
-
Jarmoni, K., Misbahi, K., & Ferrières, V. (2024). Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry, 31(5), 515-528. [Link]
-
Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
-
Ali, A., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 884-9. [Link]
-
Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. (2024). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 9. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]
- 11. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-chloro-3H-imidazo[4,5-c]pyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-chloro-3H-imidazo[4,5-c]pyridine, a key heterocyclic compound with significant potential in medicinal chemistry and drug discovery. By virtue of its structural similarity to endogenous purines, the imidazo[4,5-c]pyridine scaffold is a recognized "privileged structure," frequently appearing in a variety of biologically active agents.[1] The presence of a strategically positioned chlorine atom at the 2-position of this scaffold renders this compound a versatile synthetic intermediate, primed for a wide array of chemical modifications. This document will delve into the core physicochemical properties, detail plausible synthetic routes, explore its chemical reactivity, and survey its applications as a crucial building block in the development of novel therapeutics.
Core Molecular Characteristics
This compound (CAS Number: 760912-66-1) is a bicyclic heteroaromatic compound. The fusion of a pyridine ring and an imidazole ring results in a system with a unique electronic distribution, influencing its reactivity and biological interactions. The chlorine atom at the C-2 position of the imidazole ring is a key feature, acting as a labile leaving group for nucleophilic substitution reactions, thus providing a gateway to a diverse range of functionalized derivatives.
Physicochemical Properties (Predicted and Inferred)
While extensive experimental data for this specific isomer is not widely published, we can infer and predict its properties based on the parent scaffold and related halogenated heterocycles.
| Property | Predicted/Inferred Value | Justification/Source Analogy |
| Molecular Formula | C₆H₄ClN₃ | Based on chemical structure. |
| Molecular Weight | 153.57 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale brown solid | Typical appearance for similar heterocyclic compounds. |
| Melting Point | >250 °C (with decomposition) | High melting points are characteristic of planar, crystalline heterocyclic compounds with potential for intermolecular hydrogen bonding. For example, the related 2-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridine has a melting point of 305-308 °C.[2] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); limited solubility in water and non-polar organic solvents. | The polar nature of the fused ring system suggests solubility in polar solvents. |
| pKa | ~4-5 (for the pyridine nitrogen) | The pyridine nitrogen is expected to be basic, with a pKa in the range of other imidazopyridines. |
Spectroscopic Profile (Predicted)
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.5-8.7 ppm (s, 1H): Proton on the carbon between the two nitrogen atoms in the pyridine ring (C4).
-
δ ~8.2-8.4 ppm (d, 1H): Proton on the pyridine ring adjacent to the ring fusion (C7).
-
δ ~7.4-7.6 ppm (d, 1H): Proton on the pyridine ring adjacent to the pyridine nitrogen (C6).
-
δ ~13.5-14.5 ppm (br s, 1H): NH proton of the imidazole ring.
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~150-155 ppm: C2 (carbon bearing the chlorine atom).
-
δ ~145-150 ppm: C4.
-
δ ~140-145 ppm: C7a (bridgehead carbon).
-
δ ~135-140 ppm: C5a (bridgehead carbon).
-
δ ~120-125 ppm: C7.
-
δ ~110-115 ppm: C6.
Synthesis and Manufacturing
The synthesis of the imidazo[4,5-c]pyridine scaffold generally proceeds from a 3,4-diaminopyridine precursor.[1][7] The formation of the imidazole ring can be achieved through cyclization with various one-carbon synthons. For the specific synthesis of this compound, a two-step approach starting from 3,4-diaminopyridine is proposed.
Proposed Synthetic Pathway
Detailed Experimental Protocol (Inferred)
Step 1: Synthesis of 1H-imidazo[4,5-c]pyridin-2(3H)-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-diaminopyridine (1.0 eq) and urea (1.2 eq).
-
Heating: Heat the mixture to 180-200 °C. The reaction mixture will melt and then solidify as the reaction proceeds. Maintain this temperature for 2-3 hours.
-
Work-up: Allow the reaction mixture to cool to room temperature. Triturate the solid with hot water to remove any unreacted urea and other water-soluble impurities.
-
Purification: Filter the solid, wash with water, and then with a small amount of cold ethanol. Dry the product under vacuum to yield 1H-imidazo[4,5-c]pyridin-2(3H)-one as a solid.
Causality: The use of urea serves as a safe and effective source of carbonyl for the cyclization reaction with the vicinal diamines of 3,4-diaminopyridine. The high temperature is necessary to drive the condensation and elimination of ammonia.
Step 2: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask, add 1H-imidazo[4,5-c]pyridin-2(3H)-one (1.0 eq) and phosphorus oxychloride (POCl₃) (5-10 eq). A catalytic amount of a tertiary amine base like N,N-diisopropylethylamine (DIPEA) can be added to facilitate the reaction.
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic. The product will precipitate out or can be extracted with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Causality: Phosphorus oxychloride is a standard and effective reagent for converting hydroxyl groups on heterocyclic rings (in this case, the enol form of the pyridinone) to chloro groups. Refluxing ensures the reaction goes to completion. The basic work-up is crucial to neutralize the acidic conditions and isolate the final product.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound in synthetic chemistry stems from the reactivity of the C2-chloro substituent. This position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the nitrogen atoms in the fused ring system activates the C2 position towards nucleophilic attack. This allows for facile displacement of the chloride ion by a range of nucleophiles.
Common Nucleophiles and Resulting Structures:
-
Amines (R-NH₂): Reaction with primary or secondary amines leads to the formation of 2-amino-substituted imidazo[4,5-c]pyridines. These reactions are often carried out at elevated temperatures in a polar aprotic solvent.
-
Alcohols/Phenols (R-OH): In the presence of a base (e.g., NaH, K₂CO₃), alkoxides or phenoxides can displace the chloride to form 2-alkoxy or 2-aryloxy derivatives.
-
Thiols (R-SH): Similar to alcohols, thiols can be used to generate 2-thioether-substituted imidazo[4,5-c]pyridines.
-
Organometallic Reagents: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to form C-C bonds, introducing aryl or alkyl groups at the 2-position.
Applications in Drug Discovery and Development
The imidazo[4,5-c]pyridine core is a key pharmacophore in numerous compounds with diverse biological activities, including use as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1] this compound serves as a pivotal starting material for the synthesis of libraries of these compounds for high-throughput screening and lead optimization.
Role as a Scaffold in Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the kinase active site. The imidazo[4,5-c]pyridine scaffold mimics the purine core of ATP and can be elaborated with various substituents to achieve potent and selective inhibition of specific kinases. The 2-chloro derivative is an ideal precursor for introducing diversity at this key position to probe the ATP-binding pocket. For example, derivatives of the isomeric imidazo[4,5-b]pyridine have been investigated as dual inhibitors of FLT3/aurora kinases for the treatment of acute myeloid leukemia.[3]
Potential in Antiviral and Anticancer Drug Design
The structural similarity of imidazo[4,5-c]pyridines to purines makes them attractive candidates for development as antiviral and anticancer agents, where they can act as mimics of guanine or adenine to disrupt nucleic acid synthesis or other cellular processes. The ability to easily functionalize the 2-position of the scaffold via the chloro intermediate allows for the fine-tuning of biological activity and pharmacokinetic properties.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, precautions for handling halogenated aromatic and heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of functionalized heterocyclic compounds. Its strategic importance lies in its role as a readily diversifiable intermediate for the exploration of the chemical space around the medicinally relevant imidazo[4,5-c]pyridine scaffold. The synthetic routes and reactivity patterns outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this compound in the quest for novel and effective therapeutic agents.
References
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]
-
Synthesis of 2-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridine. PrepChem. Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available at: [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
-
Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. ResearchGate. Available at: [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. Available at: [Link]
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
Unmasking the Molecular Interactors: A Technical Guide to Identifying the Biological Targets of 2-chloro-3H-imidazo[4,5-c]pyridine
Foreword: The Quest for Specificity in Drug Discovery
In the landscape of modern drug discovery, the precise identification of a small molecule's biological target is a critical determinant of its therapeutic potential and safety profile. The compound 2-chloro-3H-imidazo[4,5-c]pyridine belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is recognized as a "privileged" structure due to its structural similarity to endogenous purines, granting it the ability to interact with a wide array of biological macromolecules.[1][2] This inherent versatility, however, necessitates a rigorous and systematic approach to pinpoint its specific molecular targets within the complex cellular milieu. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the multifaceted process of identifying and validating the biological targets of this compound. We will delve into both predictive methodologies based on existing knowledge of related compounds and detail robust experimental workflows for empirical target discovery and validation.
Part 1: The Imidazo[4,5-c]pyridine Scaffold: A Clue to Potential Targets
The imidazo[4,5-c]pyridine core is a recurring motif in a multitude of biologically active molecules, offering valuable insights into the potential target space of this compound.[1][2] The structural resemblance to purines suggests that this compound may compete with endogenous ligands for binding sites on various proteins.
Protein Kinases: A Prominent Target Class
A significant body of research highlights the propensity of imidazopyridine derivatives to function as protein kinase inhibitors.[3][4] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3][4] The imidazopyridine scaffold has been shown to interact with both serine/threonine and tyrosine kinases.[4]
-
Potential Kinase Targets: Based on published data for structurally related compounds, potential kinase targets for this compound could include:
-
Src Family Kinases: Derivatives of imidazo[4,5-c]pyridin-2-one have been identified as novel inhibitors of Src family kinases, which are implicated in glioblastoma.[5]
-
Extracellular Signal-Regulated Kinase 5 (ERK5): Recent studies have described imidazopyridine compounds as inhibitors of ERK5, a key player in cell proliferation and cancer progression.[6]
-
Bruton's Tyrosine Kinase (BTK): Imidazo[4,5-c]pyridines have been investigated as inhibitors of BTK, a crucial enzyme in B-cell signaling.[7]
-
Other Potential Kinases: The broader class of imidazopyridines has shown activity against a range of other kinases, making a broad kinase panel screening a logical first step.[3][8][9]
-
Beyond Kinases: Other Potential Target Families
While kinases represent a primary area of investigation, the imidazopyridine scaffold has been associated with other target classes as well:
-
GABA-A Receptors: Some imidazopyridines are known to act as positive allosteric modulators of GABA-A receptors, suggesting a potential role in neuroscience applications.[1]
-
Enzymes Involved in Pathogen Biology: Certain imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against enzymes in pathogens like Trypanosoma brucei, indicating potential as anti-parasitic agents.[1]
-
Viral Polymerases: Imidazo[4,5-c]pyridines have been developed as antivirals that target viral RNA-dependent RNA polymerase.[1]
Part 2: Experimental Strategies for Target Identification
The following section outlines a logical and robust experimental workflow for the de novo identification and validation of the biological targets of this compound. This multi-pronged approach combines direct biochemical methods with cell-based assays to provide a comprehensive understanding of the compound's mechanism of action.
Chemical Proteomics: An Unbiased Approach to Target Discovery
Chemical proteomics is a powerful strategy for identifying protein targets of small molecules in a complex biological sample.[10][11][12] This approach typically involves immobilizing the small molecule of interest to a solid support and using it as "bait" to capture its binding partners from a cell lysate.
Detailed Protocol: On-Bead Affinity Matrix Approach [13]
-
Synthesis of an Affinity Probe:
-
Rationale: To capture interacting proteins, this compound needs to be chemically modified with a linker arm and attached to a solid support (e.g., agarose beads). The attachment point on the molecule must be carefully chosen to minimize disruption of its binding to potential targets. Structure-activity relationship (SAR) data, if available, can guide this decision.
-
Procedure:
-
Identify a non-essential position on the this compound molecule for linker attachment.
-
Synthesize a derivative with a suitable functional group (e.g., an amine or carboxylic acid) at this position.
-
Covalently couple the derivative to NHS-activated agarose beads via the linker.
-
Thoroughly wash the beads to remove any unreacted compound.
-
-
-
Incubation with Cell Lysate:
-
Rationale: The choice of cell line should be guided by any known phenotypic effects of the compound. A cell line where the compound elicits a measurable biological response is ideal.
-
Procedure:
-
Prepare a native cell lysate from the chosen cell line, ensuring the preservation of protein structure and function.
-
Incubate the affinity matrix (beads with immobilized compound) with the cell lysate. Include a control incubation with beads that have been treated with a mock immobilization reaction (without the compound) to identify non-specific binders.
-
-
-
Affinity Purification and Elution:
-
Rationale: After allowing for binding, non-interacting proteins are washed away, enriching for proteins that specifically bind to the immobilized compound.
-
Procedure:
-
Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins. This can be achieved by:
-
Competitive Elution: Using a high concentration of the free this compound to displace the bound proteins.
-
Denaturing Elution: Using a denaturing agent (e.g., SDS-PAGE sample buffer) to release all bound proteins.
-
-
-
-
Protein Identification by LC-MS/MS:
-
Rationale: The eluted proteins are identified using high-resolution mass spectrometry.
-
Procedure:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
-
-
Data Analysis and Target Prioritization:
-
Rationale: The list of identified proteins must be carefully analyzed to distinguish true targets from non-specific binders.
-
Procedure:
-
Compare the proteins identified from the compound-immobilized beads with those from the control beads.
-
Prioritize proteins that are significantly enriched in the compound-treated sample.
-
Further prioritize candidates based on their known biological functions and relevance to any observed phenotype.
-
-
Label-Free Target Identification Methods
Label-free methods offer an alternative to affinity-based approaches and can be particularly useful when the synthesis of an affinity probe is challenging or alters the compound's activity.[13][14]
-
Drug Affinity Responsive Target Stability (DARTS): This technique relies on the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[15] Cell lysates are treated with the compound and then subjected to limited proteolysis. The target protein, being protected by the bound compound, will be more resistant to digestion compared to the unbound state. The differences in protein degradation can be analyzed by SDS-PAGE or mass spectrometry.[15]
-
Cellular Thermal Shift Assay (CETSA): CETSA is based on the concept that a protein's thermal stability is altered upon ligand binding.[11] Intact cells or cell lysates are treated with the compound and then heated to various temperatures. The aggregated, denatured proteins are removed by centrifugation, and the amount of soluble protein remaining at each temperature is quantified. A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
Part 3: Target Validation: From Hypothesis to Confirmation
Once a list of potential targets has been generated, a series of validation experiments are essential to confirm a direct and functionally relevant interaction.[16]
Biochemical Validation
-
In Vitro Binding Assays:
-
Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics of the interaction between this compound and a purified candidate protein.
-
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.
-
-
Enzyme Inhibition Assays:
-
Rationale: If the identified target is an enzyme (e.g., a kinase), it is crucial to determine if the compound modulates its activity.
-
Procedure:
-
Perform in vitro enzyme activity assays using the purified recombinant target protein.
-
Measure the enzyme's activity in the presence of increasing concentrations of this compound to determine the IC50 value.
-
-
Cellular and Genetic Validation
-
Target Engagement in Cells:
-
Western Blotting: To confirm that the compound can modulate the downstream signaling pathway of the target protein in a cellular context. For example, if a kinase is the target, one could look at the phosphorylation status of its known substrates.
-
Cellular Thermal Shift Assay (CETSA): Can be used to confirm target engagement in intact cells.
-
-
Genetic Approaches:
-
RNA Interference (RNAi) or CRISPR/Cas9: Knockdown or knockout of the proposed target gene should mimic the phenotypic effects of the compound. Conversely, overexpression of the target may confer resistance to the compound.[17]
-
Part 4: Computational Approaches to Target Prediction
In parallel with experimental approaches, computational methods can provide valuable insights into the potential targets of this compound.[18][19] These in silico techniques can help prioritize experimental efforts and generate testable hypotheses.
-
Ligand-Based Methods: These approaches compare the structure of this compound to libraries of compounds with known biological activities. Similar compounds are likely to have similar targets.
-
Structure-Based Methods (Reverse Docking): If the 3D structure of potential target proteins is known, molecular docking can be used to predict the binding mode and affinity of this compound to these proteins.[18] This can be a powerful tool for screening large databases of protein structures to identify potential off-targets as well.
Conclusion: A Synergistic Approach to Target Deconvolution
The identification of the biological targets of this compound is a journey that requires a synergistic combination of predictive analysis and rigorous experimental validation. By leveraging the known pharmacology of the imidazopyridine scaffold to inform initial hypotheses and employing a multi-pronged experimental strategy encompassing chemical proteomics, biochemical assays, and cellular validation, researchers can confidently elucidate the mechanism of action of this promising compound. This in-depth understanding is paramount for its successful development as a novel therapeutic agent.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
- Target Identification and Validation (Small Molecules). University College London.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
- Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
- Small-molecule Target and Pathway Identific
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. (2023, September 3). PubMed.
- Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review | Request PDF.
- Kinases as Druggable Targets in Trypanosomatid Protozoan Parasites. (2014, October 7). Chemical Reviews.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
- Kinases as Druggable Targets in Trypanosomatid Protozoan Parasites. PubMed Central.
- Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer. (2024, June 3).
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. (2024, July 23). PubMed Central.
- Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities.
- Chemical proteomics approaches for identifying the cellular targets of n
- Chemical Proteomics to Identify Molecular Targets of Small Compounds. (2025, August 6).
- Computational/in silico methods in drug target and lead prediction. PubMed Central.
- A Review of Computational Methods for Predicting Drug Targets. PubMed.
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinases as Druggable Targets in Trypanosomatid Protozoan Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 17. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 18. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of Computational Methods for Predicting Drug Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities [frontiersin.org]
The Ascendant Scaffold: A Deep Dive into the Medicinal Chemistry of Imidazo[4,5-c]pyridines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The landscape of medicinal chemistry is in a perpetual state of evolution, with an unceasing quest for novel molecular frameworks that can serve as the bedrock for developing next-generation therapeutics. Among the myriad of heterocyclic systems, the imidazo[4,5-c]pyridine scaffold, a bioisostere of purine, has emerged as a privileged structure, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1] This guide provides a comprehensive exploration of the medicinal chemistry of imidazo[4-s,s-c]pyridines, delving into their synthesis, structure-activity relationships (SAR), and burgeoning therapeutic applications.
The Imidazo[4,5-c]pyridine Core: A Privileged Scaffold
The imidazo[4,5-c]pyridine nucleus, also known as 3-deazapurine, is an aromatic heterocyclic system comprising a fusion of imidazole and pyridine rings. Its structural analogy to endogenous purines, such as adenine and guanine, allows it to interact with a wide range of biological macromolecules, including kinases, polymerases, and G-protein coupled receptors.[2][3] This inherent bioisosterism has been a driving force behind the extensive investigation of this scaffold in drug discovery programs. The strategic placement of nitrogen atoms within the bicyclic framework imparts unique electronic properties and hydrogen bonding capabilities, which can be fine-tuned through chemical modifications to achieve desired potency and selectivity.
Synthetic Strategies: Crafting the Imidazo[4,5-c]pyridine Core
The construction of the imidazo[4,5-c]pyridine ring system can be accomplished through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials. A prevalent and versatile approach involves the condensation of 3,4-diaminopyridine derivatives with various electrophilic reagents.
Classical Condensation Reactions
A foundational method for the synthesis of imidazo[4,5-c]pyridines involves the reaction of a substituted 3,4-diaminopyridine with a carboxylic acid or its derivative (e.g., orthoesters, aldehydes).[4][5] This acid-catalyzed condensation, followed by cyclodehydration, provides a direct route to 2-substituted imidazo[4,5-c]pyridines.
Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Imidazo[4,5-c]pyridines
-
To a solution of a 3,4-diaminopyridine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the corresponding carboxylic acid (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄).
-
Reflux the reaction mixture for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a suitable base (e.g., NaHCO₃, NH₄OH) and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted imidazo[4,5-c]pyridine.
Modern Synthetic Methodologies
More contemporary approaches have been developed to enhance the efficiency and diversity of imidazo[4,5-c]pyridine synthesis. These include solid-phase synthesis for the rapid generation of compound libraries and palladium-catalyzed cross-coupling reactions for the introduction of diverse substituents.[1] For instance, a solid-supported synthesis has been described starting from 2,4-dichloro-3-nitropyridine, allowing for the controlled introduction of substituents at various positions.[1]
Caption: Mechanism of action of imidazo[4,5-c]pyridine kinase inhibitors.
Future Perspectives and Conclusion
The imidazo[4,5-c]pyridine scaffold has unequivocally established itself as a cornerstone in modern medicinal chemistry. Its inherent drug-like properties, coupled with the relative ease of synthetic modification, have fueled its exploration across a wide range of therapeutic areas. The continued development of novel synthetic methodologies will undoubtedly expand the accessible chemical space, leading to the discovery of next-generation imidazo[4,5-c]pyridine-based drugs with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of diseases deepens, the rational design of targeted imidazo[4,5-c]pyridine derivatives holds immense promise for addressing unmet medical needs. This guide serves as a testament to the enduring power of this remarkable scaffold and a catalyst for future innovation in the field.
References
- Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. [URL: https://pubs.acs.org/doi/10.1021/co400085v]
- Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23219808/]
- Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22581677/]
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485703/]
- Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9345719/]
- Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/3965902/]
- Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17997169/]
- Synthesis of functionalized imidazo[4,5-c]pyridine. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-functionalized-imidazo-4-5-c-pyridine_sfg1_314227038]
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381669/]
- Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/nj/c6nj02069k]
- Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17084081/]
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28273868/]
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [URL: https://www.mdpi.com/1420-3049/22/3/399]
- Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlehtml/2016/nj/c6nj02069k]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Spectroscopic and Structural Elucidation Guide to 2-chloro-3H-imidazo[4,5-c]pyridine
An In-Depth Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Part 1: The Molecule - Structure and Tautomerism
2-chloro-3H-imidazo[4,5-c]pyridine is a fused heterocyclic system consisting of an imidazole ring and a pyridine ring. The chlorine atom at the 2-position of the imidazole ring is a key reactive site for further chemical modification. A critical feature of N-unsubstituted imidazopyridines is the potential for prototropic tautomerism, where the proton on the imidazole nitrogen can reside on either nitrogen atom. For this molecule, this results in an equilibrium between the 3H- and 1H-tautomers, which can influence its reactivity and spectroscopic properties. The 3H-tautomer is generally considered the more stable form.
Diagram: Molecular Structure and Numbering Below is the chemical structure of this compound with the standard IUPAC numbering system used for spectroscopic assignments.
Structure of this compound with atom numbering.
Part 2: Protocols for Spectroscopic Data Acquisition
To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines the general methodologies for acquiring high-quality spectroscopic data for a solid organic compound like this compound.
Experimental Protocol: General Workflow
-
Sample Preparation :
-
Ensure the sample is pure and dry. Purity can be initially assessed by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC).
-
For NMR , dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for imidazopyridines due to its ability to dissolve polar compounds and slow down N-H proton exchange, making the N-H signal more readily observable.
-
For FT-IR , prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide, or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
For Mass Spectrometry (ESI-MS) , prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
-
Data Acquisition :
-
NMR : Record ¹H, ¹³C, and 2D spectra (like COSY and HSQC) on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
-
FT-IR : Acquire the spectrum over a range of 4000-400 cm⁻¹, accumulating multiple scans to improve the signal-to-noise ratio.
-
MS : Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass.
-
-
Data Processing and Analysis :
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin for NMR).
-
Correlate the data from all techniques to build a self-consistent structural assignment.
-
Diagram: Spectroscopic Analysis Workflow
Workflow from sample preparation to final structure confirmation.
Part 3: Predictive Analysis of Spectroscopic Data
The following sections detail the expected spectroscopic signatures for this compound. These predictions are based on the analysis of related imidazopyridine and chloropyridine structures.[1][2]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula. For this compound (C₆H₄ClN₃), the key feature will be the isotopic pattern of chlorine.
-
Molecular Ion (M⁺) : Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[3]
-
Fragmentation : Electron impact (EI) or collision-induced dissociation (CID) would likely lead to fragmentation. Common fragmentation pathways for related chloropyridines include the loss of the chlorine radical (M-Cl) or the elimination of a neutral HCN molecule from the ring system.[2][3]
Table 1: Predicted Mass Spectrometry Data
| m/z (Predicted) | Ion Formula | Assignment | Relative Intensity |
| 153.0148 | [C₆H₄³⁵ClN₃]⁺ | Molecular Ion (M⁺) with ³⁵Cl | ~100% |
| 155.0119 | [C₆H₄³⁷ClN₃]⁺ | Molecular Ion (M+2⁺) with ³⁷Cl | ~32% |
| 118.0405 | [C₆H₄N₃]⁺ | Fragment from loss of Cl radical | Variable |
| 126.0056 | [C₅H₃³⁵ClN₂]⁺ | Fragment from loss of HCN | Variable |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in the molecule. The fused aromatic system and the N-H group will produce characteristic absorption bands.
Table 2: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3200-3400 | Medium, Broad | N-H stretching vibration of the imidazole ring.[1] |
| 3050-3150 | Medium-Weak | Aromatic C-H stretching.[4][5] |
| 1640-1580 | Medium-Strong | C=N and C=C stretching vibrations within the fused rings. |
| 1480-1420 | Medium | Aromatic ring skeletal vibrations. |
| 800-600 | Strong | C-Cl stretching vibration.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. The predictions below are for a sample dissolved in DMSO-d₆.
¹H NMR Spectroscopy
The molecule has four distinct types of protons. The three aromatic protons on the pyridine ring will form a coupled spin system, while the imidazole N-H proton will typically appear as a broad singlet.
-
H7 : This proton is adjacent to the pyridine nitrogen (N6) and will be the most deshielded (highest chemical shift) of the aromatic protons. It will appear as a doublet, coupled to H5.
-
H4 : This proton is ortho to the fused imidazole ring. It will appear as a doublet, coupled to H5.
-
H5 : This proton is coupled to both H4 and H7, and will therefore appear as a triplet or a doublet of doublets.
-
N3-H : The imidazole proton will likely be a broad singlet due to exchange and quadrupolar coupling with the adjacent nitrogen. Its chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy
The molecule has 6 unique carbon atoms. The chemical shifts are heavily influenced by the attached heteroatoms (N, Cl).
-
C2 : Bonded to a chlorine atom and two nitrogen atoms, this carbon will be significantly deshielded and appear at a very high chemical shift.
-
C4, C5, C7 : These are protonated carbons, and their shifts can be confirmed with an HSQC experiment.
-
C3a, C7a : These are the two bridgehead (junction) carbons. They are quaternary and will typically have lower intensity signals. Their assignment can be confirmed through HMBC correlations.
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Predicted ¹H Shift (ppm) | Predicted Splitting | Predicted ¹³C Shift (ppm) | Notes |
| 2 | - | - | ~148-152 | Quaternary carbon, deshielded by Cl and two N atoms. |
| 3a | - | - | ~140-145 | Bridgehead quaternary carbon. |
| 4 | ~8.1-8.3 | Doublet (d) | ~115-120 | Aromatic CH. |
| 5 | ~7.3-7.5 | Triplet (t) | ~120-125 | Aromatic CH. |
| 7 | ~8.4-8.6 | Doublet (d) | ~145-150 | Aromatic CH, deshielded by adjacent N6. |
| 7a | - | - | ~135-140 | Bridgehead quaternary carbon. |
| N3-H | >10.0 | Broad Singlet (br s) | - | Exchangeable proton, shift is solvent/concentration dependent.[1] |
Part 4: Synergy of Spectroscopic Techniques for Structure Validation
No single technique provides the complete structural picture. The power of spectroscopic analysis lies in the integration of data from multiple methods to build an irrefutable case for the chemical structure.
Diagram: The Spectroscopic Puzzle
Integration of MS, IR, and NMR data for unambiguous structural elucidation.
-
Mass Spectrometry first establishes the correct molecular formula and confirms the presence of a chlorine atom.
-
IR Spectroscopy then provides evidence for the key functional groups: the N-H of the imidazole and the aromatic nature of the fused rings.
-
NMR Spectroscopy provides the final, detailed picture. ¹H and ¹³C NMR confirm the number of unique protons and carbons, while 2D experiments like COSY, HSQC, and HMBC are used to piece together the exact atomic connectivity, confirming the imidazo[4,5-c]pyridine core and the position of the chlorine substituent.
Conclusion
This compound possesses a distinct set of spectroscopic signatures that allow for its confident identification. The key identifiers include the characteristic 3:1 isotopic pattern in its mass spectrum, the N-H and aromatic stretching vibrations in its IR spectrum, and the unique set of coupled aromatic protons and deshielded carbons in its NMR spectra. This guide provides a foundational framework for researchers to interpret the analytical data of this compound, facilitating its use in synthesis, drug discovery, and materials science.
References
-
Hangzhou Better Chemtech Ltd. (2025). What is the mass spectrum of 2 - Chloropyridine? Blog. 7
-
Hutchinson, J., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications. 8
-
Patel, H., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. 1
-
Zaidi, N.A., Al-Katti, J.M., & Saeed, F.H. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Iraqi Chemical Society. 2
-
Karadeniz, H., et al. (2025). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. 9
-
ChemicalBook. (n.d.). 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 13C NMR spectrum. 10
-
SpectraBase. (n.d.). 3H-imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-4-(2-pyridinyl)-. 11
-
SpectraBase. (n.d.). 4-Chloro-pyridine 1-oxide. 12
-
Orie, K.J., & Abayeh, O.J. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria. 13
-
ACS Omega. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. 14
-
Enyeribe, P.A. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. Journal of Chemical Society of Nigeria. 15
-
Angelova, V.T., & Momekov, G. (2015). 1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. 16
-
Scribd. (n.d.). Typical Infrared Absorption Frequencies. 4
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. 6
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. 17
Sources
- 1. scispace.com [scispace.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. yufengchemicals.com [yufengchemicals.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. yufengchemicals.com [yufengchemicals.com]
- 8. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 13C NMR [m.chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. STUDIES ON THE CHLORINATION OF IMIDAZOLE | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 14. pubs.acs.org [pubs.acs.org]
- 15. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 16. researchgate.net [researchgate.net]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
The Chlorine Atom of 2-chloro-3H-imidazo[4,5-c]pyridine: A Nexus of Reactivity for Drug Discovery
An In-Depth Technical Guide
Introduction: The Imidazo[4,5-c]pyridine Scaffold and the Strategic Role of the C2-Chloride
The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, structurally analogous to purines, which allows it to interact with a wide array of biological targets.[1] Its derivatives have shown significant therapeutic potential, including applications as inhibitors of poly(ADP-ribose) polymerase (PARP) in cancer therapy, anti-inflammatory agents, and antivirals.[1] The synthetic utility of this scaffold is dramatically enhanced by the presence of a chlorine atom at the C2 position. This halogen serves not merely as a substituent but as a versatile synthetic handle, a linchpin for molecular diversification through a variety of chemical transformations.
Understanding the reactivity of this C2-chlorine is paramount for researchers in drug development. It is an electrophilic center primed for modification, primarily through nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. This guide provides a detailed exploration of the principles governing this reactivity, supported by field-proven experimental protocols and mechanistic insights, to empower scientists to effectively leverage the 2-chloro-3H-imidazo[4,5-c]pyridine core in their research endeavors.
Part 1: Synthesis of the this compound Core
The accessibility of the starting material is a critical first step in any synthetic campaign. The this compound core is typically synthesized from readily available diaminopyridines. A common and effective route involves the cyclization of a suitable chloro-diaminopyridine precursor. For instance, ring closure of chloro-3,4-diaminopyridines can be achieved using reagents like ethyl orthoformate or acetic anhydride to form the imidazole ring.[2]
A foundational method involves the reaction of 3,4-diaminopyridine with a phosgenating agent to form the imidazo[4,5-c]pyridin-2-one, which is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to yield the target 2-chloro derivative.
Caption: The SNAr mechanism at the C2 position of the imidazopyridine core.
Scope of Nucleophiles and Experimental Considerations
A broad spectrum of nucleophiles can be employed, making this reaction a powerful tool for generating diverse chemical libraries.
| Nucleophile Type | Example | Typical Conditions | Product Class |
| Amines (N-nucleophiles) | Primary/Secondary Amines, Anilines | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, NMP), 80-150 °C | 2-Amino-imidazo[4,5-c]pyridines |
| Alcohols (O-nucleophiles) | Alkoxides (e.g., NaOMe) | Anhydrous alcohol solvent, Reflux | 2-Alkoxy-imidazo[4,5-c]pyridines |
| Thiols (S-nucleophiles) | Thiolates (e.g., NaSMe) | Base (e.g., NaH), Solvent (e.g., THF, DMF), RT to 80 °C | 2-Thioether-imidazo[4,5-c]pyridines |
Expert Insight: The choice of base is critical. For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often used to scavenge the HCl byproduct without competing with the primary nucleophile. For less reactive amines or anilines, a stronger inorganic base like potassium carbonate may be necessary, along with higher temperatures, to drive the reaction to completion.
Field-Proven Protocol: Synthesis of a 2-Amino-3H-imidazo[4,5-c]pyridine Derivative
This protocol describes a typical SNAr reaction with an amine nucleophile.
-
Reagent Preparation: To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 0.2 M), add the desired primary or secondary amine (1.2 eq).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and pour it into water. The product often precipitates and can be collected by filtration. If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 3: Palladium-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the C2-chlorine is an excellent electrophilic partner for various palladium-catalyzed cross-coupling reactions. These methods allow for the formation of C-C and C-N bonds, which are fundamental transformations in drug synthesis.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a robust method for installing new aryl or heteroaryl groups at the C2 position.
Causality Behind Component Selection:
-
Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a suitable ligand are common choices.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For heteroaromatic chlorides, electron-rich, bulky phosphine ligands like XPhos or SPhos are often necessary to promote the oxidative addition step, which can be challenging. [3]* Base: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination for C-N Bond Formation
For cases where direct SNAr is difficult (e.g., with electron-poor anilines or sterically hindered amines), the Buchwald-Hartwig amination provides a powerful alternative for forming C-N bonds. This reaction couples an amine with the aryl halide under palladium catalysis. A specific palladium-catalyzed amidation has been successfully used to synthesize various imidazo[4,5-b]pyridines, demonstrating the utility of this approach on related scaffolds. [3][4] Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Inert Atmosphere: In an oven-dried flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.5 eq).
-
Solvent Addition: Add a degassed mixture of dioxane and water (e.g., 4:1 ratio).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.
-
Reaction: Heat the mixture to reflux (around 100 °C) for 6-24 hours until the starting material is consumed (monitored by LC-MS).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash chromatography to yield the 2-aryl-3H-imidazo[4,5-c]pyridine product.
Conclusion: A Gateway to Chemical Diversity
The chlorine atom on the this compound scaffold is a key enabler of synthetic strategy. Its reactivity, governed by the inherent electronic properties of the fused heterocyclic system, provides reliable and high-yielding pathways to a vast chemical space. Through mastery of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate libraries of novel compounds. This strategic functionalization is essential for probing structure-activity relationships and ultimately advancing the development of new therapeutics targeting a range of human diseases.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. [Link]
-
Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]
-
Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed. [Link]
-
(PDF) Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Scheme 1 Synthesis of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives... ResearchGate. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity.. YouTube. [Link]
-
The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 4. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Trajectory of Imidazo[4,5-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The imidazo[4,5-c]pyridine scaffold, a heterocyclic purine analogue, has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the burgeoning applications of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will dissect the core mechanisms of action across diverse disease areas, including oncology, virology, inflammation, and microbiology, supported by detailed signaling pathways and experimental protocols. This document is designed to not only inform but also to empower the next wave of innovation in the development of imidazo[4,5-c]pyridine-based therapeutics.
The Imidazo[4,5-c]pyridine Core: A Foundation for Diverse Bioactivity
The structural resemblance of the imidazo[4,5-c]pyridine nucleus to endogenous purines allows these compounds to interact with a wide array of biological targets, often functioning as competitive inhibitors or modulators of enzymatic activity.[1][2][3] This inherent bioisosteric advantage has been skillfully exploited by medicinal chemists to design potent and selective agents against a spectrum of diseases. The versatility of this scaffold lies in its amenability to chemical modification at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Anticancer Applications: Targeting the Pillars of Malignancy
Imidazo[4,5-c]pyridine derivatives have demonstrated significant promise in oncology by targeting key pathways involved in tumor growth, proliferation, and survival.[4]
PARP Inhibition in Breast Cancer
Poly(ADP-ribose) polymerase (PARP) inhibitors represent a critical therapeutic strategy, particularly for cancers with deficiencies in DNA repair mechanisms. Certain imidazo[4,5-c]pyridine derivatives have emerged as potent PARP inhibitors, enhancing the sensitivity of tumor cells to chemotherapy.[1][2] For instance, compound 9 has shown remarkable potency with an IC50 value of 8.6 nM.[2] When used in combination with temozolomide, this compound significantly increased the inhibition of tumor cell growth in human tumor cell lines such as MDA-MB-468, SW-620, and A549, compared to temozolomide alone.[2]
Aurora Kinase Inhibition
Aurora kinases, particularly Aurora A kinase (AURKA), are crucial for mitotic progression and are frequently overexpressed in various cancers, making them a compelling therapeutic target.[1] Imidazo[4,5-b]pyridine derivatives have been extensively studied as AURKA inhibitors.[1]
Src Family Kinase (SFK) Inhibition in Glioblastoma
Glioblastoma multiforme (GBM) is a notoriously aggressive brain tumor. Src family kinases (SFKs) are key targets for GBM treatment.[5][6][7] A series of imidazo[4,5-c]pyridin-2-one derivatives have been developed as potent SFK inhibitors.[5][6][7] Notably, compound 1s exhibited significant antiproliferative activity against multiple GBM cell lines (U87, U251, T98G, and U87-EGFRvIII), with efficacy comparable to the established SFK inhibitor PP2.[5][6]
Signaling Pathway: SFK Inhibition in Glioblastoma
Caption: Inhibition of Src Family Kinases by imidazo[4,5-c]pyridin-2-one derivatives.
Mitotic Inhibition
Certain imidazo[4,5-b]pyridines have been shown to act as mitotic inhibitors, causing an accumulation of cells in the mitosis phase of the cell cycle, highlighting their potential as antineoplastic agents.[8]
Antiviral Activity: A Broad Spectrum of Inhibition
The structural similarity to purine nucleosides makes imidazo[4,5-c]pyridine derivatives effective inhibitors of viral polymerases and other enzymes essential for viral replication.
Targeting Pestiviruses and Hepatitis C Virus (HCV)
A series of imidazo[4,5-c]pyridines have been developed and tested for their activity against Bovine Viral Diarrhea Virus (BVDV), a surrogate for HCV.[1] These compounds were found to interact with the viral RNA-dependent RNA polymerase.[1] Through extensive modification, highly active and selective anti-BVDV compounds were identified.[1] Further derivatization led to the discovery of potent inhibitors of the hepatitis C virus.[9] The introduction of a fluorine atom at the 2-position of the 2-phenyl substituent was a key modification that conferred selective activity against HCV in a subgenomic replicon system.[9]
Experimental Protocol: HCV Replicon Assay
-
Cell Culture: Plate Huh-7 cells harboring the HCV subgenomic replicon in 96-well plates.
-
Compound Treatment: Treat the cells with serial dilutions of the test imidazo[4,5-c]pyridine derivatives for 72 hours.
-
RNA Extraction: Lyse the cells and extract total RNA.
-
qRT-PCR: Quantify the level of HCV RNA using real-time reverse transcription PCR.
-
Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces HCV RNA levels by 50%.
Anti-inflammatory Properties: Modulating Key Signaling Cascades
Chronic inflammation is a hallmark of many diseases. Imidazo[4,5-c]pyridine derivatives have demonstrated significant anti-inflammatory effects through the inhibition of key enzymes and signaling pathways.
COX-2 Inhibition
The diaryl pharmacophore is a key feature of many cyclooxygenase-2 (COX-2) inhibitors. Imidazopyridine derivatives containing this motif have been investigated as selective COX-2 inhibitors, showing potential for the treatment of inflammatory conditions.[1]
Dual Inhibition of JAK/STAT and NF-κB Pathways in Inflammatory Bowel Disease (IBD)
A novel series of imidazo[4,5-c]quinoline derivatives have been discovered to potently and simultaneously inhibit the JAK/STAT and NF-κB signaling pathways, both of which are central to the inflammatory cascade in IBD.[10] The lead compound, 8l , demonstrated potent inhibition of interferon-stimulated genes (IC50: 3.3 nM) and the NF-κB pathway (IC50: 150.7 nM).[10] This dual activity resulted in a significant reduction in the release of various proinflammatory cytokines, including IL-6, IL-8, IL-1β, TNF-α, IL-12, and IFN-γ.[10] In vivo studies using dextran sulfate sodium (DSS)- and 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis models confirmed the strong anti-inflammatory activity of 8l and its ability to restore intestinal microbiota balance.[10]
Signaling Pathway: Dual Inhibition in IBD
Caption: Dual inhibition of JAK/STAT and NF-κB pathways by imidazo[4,5-c]quinoline derivatives.
Antimicrobial Activity: Combating Bacterial Resistance
The rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Imidazo[4,5-c]pyridine derivatives have shown promising activity against a range of bacterial pathogens.
Broad-Spectrum Antibacterial Activity
Derivatives of imidazo[4,5-c]pyridine have been synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[11] Structure-activity relationship (SAR) studies have revealed that specific substitutions on the heterocyclic core are crucial for potent antibacterial effects.[1][12]
Table 1: Antimicrobial Activity of Selected Imidazo[4,5-c]pyridine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2g | S. aureus | 4-8 | [11] |
| 2h | E. coli | 4-8 | [11] |
| 4a | P. aeruginosa | 4-8 | [11] |
| 4b | C. albicans | 4-8 | [11] |
Cardiovascular and Neurological Applications: Expanding the Therapeutic Horizon
Beyond the major areas of oncology and infectious diseases, imidazo[4,5-c]pyridine derivatives are being explored for their potential in treating cardiovascular and neurological disorders.
Cardiovascular Effects
Certain imidazo[4,5-c]pyridin-4-one derivatives have been identified as dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists, suggesting their potential in the management of hypertension and related metabolic disorders.[13] Another analogue, BW A746C, has demonstrated positive inotropic and vasodilator activity.[14]
Neurological Disorders
The imidazo[4,5-c]pyridine scaffold has been investigated for its ability to modulate molecular targets within the central nervous system (CNS).[15] These derivatives have shown potential as ligands for various receptors and enzymes implicated in neurodegenerative conditions such as Alzheimer's and Parkinson's disease, as well as psychiatric disorders.[15]
Conclusion and Future Perspectives
The imidazo[4,5-c]pyridine scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its structural versatility and ability to interact with a multitude of biological targets have paved the way for the development of promising therapeutic candidates across a wide range of diseases. The continued exploration of this privileged core, coupled with advancements in computational chemistry and high-throughput screening, will undoubtedly unlock new therapeutic avenues and lead to the development of next-generation medicines with improved efficacy and safety profiles. The journey of imidazo[4,5-c]pyridine derivatives from the laboratory to the clinic is a compelling narrative of scientific innovation, and the next chapters are poised to be even more impactful.
References
-
Foks, H., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045-1050. [Link]
-
Puerstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-393. [Link]
-
Zajdel, P., et al. (2019). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases. European Journal of Medicinal Chemistry, 183, 111569. [Link]
-
Altaib, M. A., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of Molecular Structure, 1286, 135548. [Link]
-
Al-Tel, T. H., et al. (2011). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 444-447. [Link]
-
Foks, H., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Genc, N., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(23), 7243. [Link]
-
El-Sayed, M. A. A., et al. (2022). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Journal of Molecular Structure, 1250, 131846. [Link]
-
El-Sayed, M. A. A., et al. (2022). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. Journal of Molecular Structure, 1250, 131846. [Link]
-
Montgomery, J. A., & Hewson, K. (1979). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry, 22(7), 860-865. [Link]
-
Gristwood, R. W., et al. (1987). A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C. British Journal of Pharmacology, 90(2), 343-351. [Link]
-
Foks, H., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Montgomery, J. A., & Hewson, K. (1979). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry, 22(7), 860-865. [Link]
-
Di Mauro, G., et al. (2024). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 29(3), 643. [Link]
-
Singh, A., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Antibiotics, 12(4), 693. [Link]
-
Altaib, M. A., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Journal of Molecular Structure, 1286, 135548. [Link]
-
Yilmaz, I., et al. (2021). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1845-1857. [Link]
-
Wang, Y., et al. (2022). Discovery of Novel Imidazo[4,5-c]quinoline Derivatives to Treat Inflammatory Bowel Disease (IBD) by Inhibiting Multiple Proinflammatory Signaling Pathways and Restoring Intestinal Homeostasis. Journal of Medicinal Chemistry, 65(18), 12266-12284. [Link]
-
Asano, T., et al. (2013). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry, 21(4), 934-946. [Link]
-
Gristwood, R. W., et al. (1987). A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C. British Journal of Pharmacology, 90(2), 343-351. [Link]
-
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(9), 1045-1050. [Link]
- De Clercq, E., et al. (2007). Imidazo [4,5-c] pyridine compounds and methods of antiviral therapy.
-
Foks, H., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Kralj, M., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(24), 5920. [Link]
-
Foks, H., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]
-
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]
-
Zhang, L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 8. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparative study of the cardiovascular and biochemical actions of the imidazo [4,5b] pyridine sulmazole and an imidazo [4,5c] pyridine analogue, BW A746C - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling information for 2-chloro-3H-imidazo[4,5-c]pyridine
An In-depth Technical Guide to the Safe Handling of 2-chloro-3H-imidazo[4,5-c]pyridine
Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. The safety and toxicological properties of this compound have not been fully investigated. The information presented herein is a synthesis of available data for this compound and structurally similar molecules. All handling and experimental procedures should be conducted only after a thorough, site-specific risk assessment has been completed by qualified personnel.
Section 1: Introduction and Compound Identification
Therefore, this guide adopts a precautionary principle, inferring potential hazards from structurally related analogues, such as other chlorinated imidazo[4,5-b] and [4,5-c] pyridines. The causality behind this approach is that the presence of the chlorinated pyridine and imidazole rings dictates the likely toxicological profile and reactivity. This guide provides a framework for risk mitigation based on this expert assessment, pending the availability of definitive experimental data.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
| CAS Number | Data not readily available |
| Synonyms | 2-chloro-1H-imidazo[4,5-c]pyridine |
Section 2: Hazard Identification and Classification (Inferred)
While no definitive GHS classification exists for this compound, an analysis of related compounds, particularly 2,5-dichloro-3H-imidazo[4,5-b]pyridine, suggests a probable hazard profile.[5] The following classification should be assumed for all risk assessments until proven otherwise.
Table 2.1: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Rationale / Source Analogue |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Based on analogues like 2,5-dichloro-3H-imidazo[4,5-b]pyridine.[5] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Common for chlorinated heterocyclic compounds.[5][6] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Common for chlorinated heterocyclic compounds.[5][6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Assumed based on oral toxicity and physical state (fine powder). |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Based on analogues like 2,5-dichloro-3H-imidazo[4,5-b]pyridine.[5] |
Signal Word: Warning
Pictograms:
**Section 3: First-Aid Measures
Immediate and appropriate first-aid is critical in the event of an exposure. The primary mechanism of harm is likely irritation and acute toxicity.[3][7] All procedures should be performed with the rescuer wearing appropriate PPE.
Table 3.1: First-Aid Protocols
| Exposure Route | Protocol |
| Inhalation | 1. Immediately move the victim to fresh air.[3] 2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[7] 3. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[7] 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[3] 3. Seek medical attention if irritation persists. |
| Eye Contact | 1. Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open.[7] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[8] 3. Seek immediate medical attention, preferably from an ophthalmologist. |
| Ingestion | 1. Rinse mouth thoroughly with water. Do not induce vomiting.[3] 2. Never give anything by mouth to an unconscious person.[7] 3. Call a doctor or Poison Control Center immediately.[3] |
Section 4: Fire-Fighting Measures
While not classified as flammable, the compound will burn. The primary danger in a fire is the generation of highly toxic and corrosive decomposition products.
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Water spray can be used to cool unopened containers.
-
Unsuitable Extinguishing Media: Do not use a heavy water jet, as it may spread the fire.
-
Specific Hazards Arising from the Chemical: Combustion will likely produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[8] Vapors may be heavier than air and can form explosive mixtures with air in confined spaces.
-
Special Protective Actions for Fire-Fighters: Wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[3] Stay upwind and keep people away.
Section 5: Accidental Release Measures
An accidental release presents inhalation and contact hazards. The response protocol must focus on containment, cleanup, and preventing environmental discharge.
-
Personal Precautions:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Avoid dust formation and breathing vapors, mist, or gas.[3]
-
Wear full PPE as described in Section 7, including respiratory protection.
-
-
Environmental Precautions:
-
Prevent the material from entering drains, sewers, or waterways.[3] Discharge into the environment must be avoided.
-
-
Methods for Containment and Cleaning Up:
-
For small spills, gently sweep up the solid material, avoiding dust generation. Use spark-proof tools.
-
Place the collected material into a suitable, labeled, and closed container for disposal.[3]
-
Clean the spill area thoroughly with a suitable solvent (e.g., ethanol, then water), and collect the cleaning waste for proper disposal.
-
Section 6: Handling and Storage
Proper handling and storage are essential to minimize exposure risk.
-
Precautions for Safe Handling:
-
All handling should occur within a certified chemical fume hood.
-
Wear suitable protective clothing, gloves, and eye/face protection.[4]
-
Avoid contact with skin and eyes and avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.
-
Do not eat, drink, or smoke in the work area.[8] Wash hands thoroughly after handling.
-
-
Conditions for Safe Storage:
Section 7: Exposure Controls & Personal Protection
A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is required.
-
Engineering Controls: Work must be performed in a properly functioning chemical fume hood to maintain exposure levels as low as reasonably achievable. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[10]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield may be required for operations with a high splash potential.
-
Skin Protection:
-
Gloves: Wear chemical-impermeable gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Inspect gloves before use and dispose of them properly after use.
-
Body Protection: Wear a fully buttoned lab coat. For larger quantities or tasks with a higher risk of exposure, chemical-resistant coveralls may be necessary.
-
-
Respiratory Protection: For operations where dust or aerosols may be generated (e.g., weighing, preparing solutions), a NIOSH-approved respirator with a P100 (or N95 for solid particles) filter is required.
-
Caption: PPE Selection Workflow for this compound.
Section 8: Physical and Chemical Properties
The following data is based on predicted values and information from suppliers. Experimental verification is recommended.
Table 8.1: Physical and Chemical Properties
| Property | Value | Source |
| Physical Form | Solid (Predicted) | N/A |
| Density | 1.61 ± 0.1 g/cm³ (Predicted) | [4] |
| Boiling Point | 278.3 ± 23.0 °C (Predicted) | [4] |
| Refractive Index | 1.720 (Predicted) | [4] |
| PSA | 41.57 | [4] |
| XLogP3 | 1.97 | [4] |
Section 9: Stability and Reactivity
-
Reactivity: No specific reactivity data is available. Vapors may form explosive mixtures with air.
-
Chemical Stability: Stable under recommended storage conditions (cool, dry, sealed).
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Heat, flames, sparks, and sources of ignition.[8] Avoid dust formation.
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[8]
-
Hazardous Decomposition Products: Under fire conditions, will decompose to form hydrogen chloride, nitrogen oxides, and carbon oxides.[8]
Section 10: Toxicological Information
CAUTION: No specific toxicological studies have been performed on this compound. The following information is inferred from the hazard assessment in Section 2, which is based on structural analogues.
-
Acute Toxicity:
-
Skin Corrosion/Irritation: Causes skin irritation.[5]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[5]
-
Respiratory or Skin Sensitization: No data available. May cause an allergic skin reaction in susceptible individuals.[10]
-
Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available. The carcinogenic potential is unknown.
Section 11: Emergency Response Workflow
In the event of an emergency, a clear and logical response is essential. The following workflow outlines the critical steps for personnel to follow.
Caption: General Emergency Response Workflow for Laboratory Incidents.
References
-
PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
-
American Elements. (n.d.). 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine. Retrieved from [Link]
-
Yadav, G., & Singh, P. P. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4363–4370. Retrieved from [Link]
-
Sharma, A., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 27(15), 4983. Retrieved from [Link]
-
Goker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1163–1176. Retrieved from [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. 2,5-DICHLORO-3H-IMIDAZO[4,5-B]PYRIDINE | 438190-90-0 [sigmaaldrich.com]
- 6. labsolu.ca [labsolu.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 2-chloro-5-methyl-3H-imidazo[4,5-b]pyridine;CAS No.:116035-71-3 [chemshuttle.com]
- 10. fishersci.com [fishersci.com]
Methodological & Application
synthesis of 2-chloro-3H-imidazo[4,5-c]pyridine from 3,4-diaminopyridine
Application Note & Protocol
Synthesis of 2-chloro-3H-imidazo[4,5-c]pyridine from 3,4-diaminopyridine: A Comprehensive Guide for Medicinal Chemistry
Abstract: This document provides a detailed protocol for the two-step synthesis of this compound, a key heterocyclic building block in drug discovery and materials science. The synthesis commences with the cyclization of commercially available 3,4-diaminopyridine using triphosgene to form the stable intermediate, 1H-imidazo[4,5-c]pyridin-2(3H)-one. Subsequent chlorination of this intermediate with phosphoryl chloride affords the target compound. This guide offers in-depth procedural details, mechanistic insights, critical safety protocols for handling hazardous reagents, and troubleshooting advice to ensure a successful and safe synthesis.
Chemical Principles and Synthetic Strategy
The is most effectively and reliably achieved via a two-step sequence. This strategy circumvents the challenges of direct, single-step conversions and allows for the isolation and purification of a stable intermediate, which often leads to higher overall purity and yield of the final product.
Overall Reaction Scheme:
The synthetic pathway involves two distinct chemical transformations:
-
Cyclization: Formation of a cyclic urea (lactam) by treating the vicinal diamine with a phosgene equivalent.
-
Chlorination: Conversion of the lactam to the corresponding chloro-heterocycle.
Caption: Overall two-step synthetic pathway.
Step 1: Mechanistic Insight - Cyclization with Triphosgene
3,4-Diaminopyridine possesses two nucleophilic amino groups positioned ortho to each other on the pyridine ring. This arrangement is ideal for forming a five-membered imidazole ring. Triphosgene, bis(trichloromethyl) carbonate, serves as a solid, and therefore more conveniently handled, surrogate for the highly toxic phosgene gas[1]. In solution, particularly in the presence of a nucleophile or trace moisture, it decomposes to release three equivalents of phosgene[2]. The reaction proceeds via a stepwise nucleophilic attack of the amino groups onto the electrophilic carbonyl carbon of the in-situ generated phosgene. An initial attack forms a carbamoyl chloride intermediate, which then undergoes a rapid intramolecular cyclization by the second amino group to form the stable 1H-imidazo[4,5-c]pyridin-2(3H)-one ring system, eliminating two equivalents of HCl. A non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the generated HCl.
Step 2: Mechanistic Insight - Chlorination with Phosphoryl Chloride
The intermediate, 1H-imidazo[4,5-c]pyridin-2(3H)-one, exists in tautomeric equilibrium with its aromatic lactim form, 3H-imidazo[4,5-c]pyridin-2-ol. The hydroxyl group of the lactim tautomer is the reactive species in this step. It attacks the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This is followed by a cascade of elimination and substitution steps, ultimately replacing the hydroxyl group with a chlorine atom to yield the desired this compound[3]. The reaction is typically driven to completion by using POCl₃ as both the reagent and the solvent and heating the mixture under reflux.
Critical Safety and Reagent Handling
This synthesis involves highly toxic and corrosive substances. All operations must be performed inside a certified chemical fume hood with the sash at the lowest practical height. Adherence to strict safety protocols is mandatory.
-
3,4-Diaminopyridine: Toxic if swallowed or inhaled and causes skin and eye irritation[4][5]. Avoid creating dust. Wear gloves, safety goggles, and a lab coat.
-
Triphosgene (BTC): EXTREMELY HAZARDOUS. A solid phosgene precursor that is fatal if inhaled and causes severe skin burns and eye damage[6][7]. It decomposes to toxic phosgene gas upon heating or contact with moisture/nucleophiles[1][2].
-
Handling: Always handle in a chemical fume hood. Wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber), and a flame-resistant lab coat[7]. Ensure all glassware is scrupulously dried before use.
-
Quenching/Disposal: Unused triphosgene and reaction residues should be quenched slowly and carefully by adding to a large volume of a stirred, cold solution of aqueous sodium hydroxide (>10%).
-
-
Phosphoryl Chloride (POCl₃): EXTREMELY HAZARDOUS. A highly corrosive liquid that reacts violently with water, releasing toxic HCl gas and heat[8][9]. Causes severe burns to skin, eyes, and the respiratory tract upon contact or inhalation[10].
-
Handling: Always handle in a chemical fume hood. Wear chemical splash goggles, a face shield, and acid-resistant gloves and apron. Keep away from water and other protic solvents[11].
-
Quenching/Disposal: Excess POCl₃ must be quenched with extreme caution. The reaction mixture should be added dropwise to a vigorously stirred slurry of ice or a cold, saturated aqueous solution of sodium bicarbonate. This is a highly exothermic process that releases large volumes of gas.
-
Detailed Experimental Protocol
Part A: Synthesis of 1H-imidazo[4,5-c]pyridin-2(3H)-one (Intermediate)
Materials & Equipment:
-
3,4-Diaminopyridine
-
Triphosgene (Bis(trichloromethyl) carbonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Pyridine
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Reflux condenser with a drying tube (CaCl₂ or Drierite)
-
Nitrogen or Argon gas inlet
-
Addition funnel, oven-dried
Procedure:
-
Set up a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser (with drying tube), and a nitrogen inlet. Ensure all glassware is completely dry.
-
Under a positive pressure of nitrogen, charge the flask with 3,4-diaminopyridine (e.g., 5.0 g, 45.8 mmol) and anhydrous THF (100 mL). Stir the mixture to obtain a suspension.
-
In a separate dry flask, prepare a solution of triphosgene (e.g., 5.42 g, 18.3 mmol, 0.4 equivalents) in anhydrous THF (50 mL). Caution: Handle triphosgene with extreme care in a fume hood.
-
Transfer the triphosgene solution to an addition funnel and add it dropwise to the stirred suspension of 3,4-diaminopyridine over 30-45 minutes at room temperature.
-
After the addition is complete, add anhydrous pyridine (e.g., 7.4 mL, 91.6 mmol, 2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Filter the solid precipitate using a Büchner funnel, wash it with a small amount of cold THF, and then with diethyl ether to remove any residual soluble impurities.
-
Dry the collected solid under vacuum to yield 1H-imidazo[4,5-c]pyridin-2(3H)-one as an off-white to light brown solid. The product is often of sufficient purity for the next step.
Part B: Synthesis of this compound (Final Product)
Materials & Equipment:
-
1H-imidazo[4,5-c]pyridin-2(3H)-one
-
Phosphoryl Chloride (POCl₃)
-
Round-bottom flask
-
Reflux condenser with gas outlet to a scrubber (NaOH solution)
-
Heating mantle
-
Large beaker with ice/water and Sodium Bicarbonate (NaHCO₃)
-
Separatory funnel
-
Ethyl Acetate (EtOAc), Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Place 1H-imidazo[4,5-c]pyridin-2(3H)-one (e.g., 5.0 g, 37.0 mmol) in a 100 mL round-bottom flask.
-
In a fume hood, carefully add phosphoryl chloride (POCl₃, e.g., 25 mL) to the flask. The POCl₃ acts as both reagent and solvent.
-
Equip the flask with a reflux condenser connected to a gas scrubber containing aqueous NaOH to trap the evolving HCl gas.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid should gradually dissolve. Monitor the reaction by TLC (if possible, by quenching a small aliquot and extracting) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
CRITICAL QUENCHING STEP: Prepare a large beaker (e.g., 2 L) containing a vigorously stirred slurry of crushed ice and water (approx. 500 mL). Slowly and carefully, add the reaction mixture dropwise to the ice slurry. The quenching is highly exothermic and will generate large amounts of HCl gas. Maintain a slow addition rate to control the reaction.
-
Once the addition is complete, carefully neutralize the acidic solution by slowly adding solid sodium bicarbonate (or saturated NaHCO₃ solution) in portions until the effervescence ceases and the pH is ~7-8.
-
Transfer the neutralized aqueous mixture to a large separatory funnel and extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent, to afford this compound as a solid.
Experimental Workflow and Data Summary
Laboratory Workflow Visualization
Caption: Step-by-step laboratory workflow diagram.
Quantitative Data Summary (Example Scale)
| Step | Reagent | MW ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| 1 | 3,4-Diaminopyridine | 109.13 | 1.0 | 5.0 g | 45.8 |
| Triphosgene | 296.75 | 0.4 | 5.42 g | 18.3 | |
| Pyridine | 79.10 | 2.0 | 7.25 g (7.4 mL) | 91.6 | |
| Anhydrous THF | - | Solvent | 150 mL | - | |
| 2 | 1H-imidazo[4,5-c]pyridin-2(3H)-one | 135.12 | 1.0 | 5.0 g | 37.0 |
| Phosphoryl Chloride | 153.33 | Reagent/Solvent | 38.3 g (25 mL) | 250 |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Low or no yield of intermediate | Incomplete reaction. | Ensure reagents are pure. Extend reflux time and monitor by TLC. |
| Wet reagents/solvents. | Triphosgene is highly moisture-sensitive. Use freshly dried solvents and oven-dried glassware under an inert atmosphere. | |
| Step 2: Reaction does not go to completion | Insufficient heating or reaction time. | Ensure the mixture is refluxing properly. Extend the reflux time. |
| Degradation of starting material. | POCl₃ is harsh; prolonged heating can cause decomposition. Monitor closely and stop when the starting material is consumed. | |
| Difficult workup/extraction | Formation of emulsions during extraction. | Add more brine to the separatory funnel to help break the emulsion. Filter the mixture through Celite if solids are present. |
| Product remains in the aqueous layer. | Ensure the aqueous layer is thoroughly neutralized (pH 7-8) before extraction. Perform additional extractions with EtOAc. | |
| Low yield after purification | Product loss during chromatography. | Choose an appropriate solvent system for good separation (Rf ~0.3). Avoid overloading the column. |
| Incomplete quenching/neutralization leading to product degradation. | Ensure the quenching and neutralization steps are performed slowly and to completion. |
References
- American Chemical Society. (1993, February 8). Safe handling of diphosgene, triphosgene.
- SynQuest Laboratories, Inc.
- University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.
- Santa Cruz Biotechnology.
- Fisher Scientific.
- NOAA. Phosphorus oxychloride | CAMEO Chemicals.
- Santa Cruz Biotechnology.
- New Jersey Department of Health. PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
- MSDS of 3,4-Diaminopyridine. (2012, November 19).
- Wikipedia. Triphosgene.
- Merck Millipore. 3,4-Diaminopyridine MSDS - 818392.
- ECHEMI.
- Phosphorus(V)
- Fisher Scientific.
- Lanxess. Phosphorus oxychloride Product Safety Assessment.
- ChemicalBook. 2-Chloro-3-Methyl-3H-iMidazo[4,5-b]pyridine synthesis.
- Synthesis of disubstituted imidazo[4,5-b]pyridin-2-ones. (n.d.). PubMed.
- PROCESS FOR PREPARING IMIDAZO (4,5-C) PYRIDINE DERIVATIVES. (n.d.).
Sources
- 1. Triphosgene - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Chloro-3-Methyl-3H-iMidazo[4,5-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. fishersci.ca [fishersci.ca]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. nj.gov [nj.gov]
- 10. lanxess.com [lanxess.com]
- 11. fishersci.com [fishersci.com]
Application Note: A Comprehensive Guide to the Regioselective N-alkylation of 2-chloro-3H-imidazo[4,5-c]pyridine
Introduction: The Strategic Importance of N-Alkylated Imidazo[4,5-c]pyridines
The imidazo[4,5-c]pyridine core, often referred to as 3-deazapurine, represents a privileged scaffold in medicinal chemistry. Its structural analogy to endogenous purines allows it to function as a bioisostere, interacting with a multitude of biological targets, including kinases, G-protein coupled receptors, and polymerases. Derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anti-HCV, antitumor, and antihypertensive properties.[1]
A critical step in the diversification of this scaffold for structure-activity relationship (SAR) studies is N-alkylation. The introduction of alkyl substituents onto the heterocyclic nitrogen atoms profoundly influences the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. More importantly, it directly impacts the compound's ability to form key interactions within a biological target's binding site.
However, the N-alkylation of the 3H-imidazo[4,5-c]pyridine system is complicated by the presence of multiple nucleophilic nitrogen atoms, leading to a challenge in regioselectivity. The molecule can exist in tautomeric forms (e.g., 3H and 5H), presenting potential alkylation sites on the imidazole (N-3) or pyridine (N-5) rings.[2] This guide provides a detailed, field-proven protocol for the regioselective N-alkylation of 2-chloro-3H-imidazo[4,5-c]pyridine, focusing on the underlying principles that govern the reaction's outcome and ensuring a reproducible methodology.
Mechanistic Rationale: Controlling Regioselectivity
The key to a successful and reproducible alkylation lies in understanding and controlling which nitrogen atom acts as the primary nucleophile. For the imidazo[4,5-c]pyridine scaffold, alkylation can theoretically occur at the N-3 or N-5 positions.
Under standard basic conditions, such as the use of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the reaction demonstrates high regioselectivity. Experimental evidence from numerous studies consistently shows that alkylation occurs preferentially on the pyridine nitrogen (N-5).[2][3][4]
Why N-5? The N-5 nitrogen is considered a "pyridine-like" nitrogen, which is generally more nucleophilic than the "pyrrole-like" nitrogens of the imidazole ring in the deprotonated anion. The base (e.g., K₂CO₃) generates the conjugate base of the imidazopyridine, and the resulting anion's charge is delocalized. However, the highest orbital electron density often resides on the N-5 nitrogen, making it the most favorable site for electrophilic attack by the alkylating agent.
Structural confirmation of the resulting N-5 regioisomer is unequivocally achieved using advanced 2D NMR techniques. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments show a spatial correlation between the protons of the newly introduced N-CH₂ group and the protons at the C-4 and C-6 positions of the pyridine ring, confirming alkylation at the adjacent N-5 position.[2][4][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. psychosocial.com [psychosocial.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Substituted Imidazo[4,5-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Imidazo[4,5-c]pyridine Scaffold in Medicinal Chemistry
The imidazo[4,5-c]pyridine core, a structural isomer of purine, represents a "privileged scaffold" in medicinal chemistry. Its ability to mimic the natural purine architecture allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[1] Derivatives of this heterocyclic system have been investigated for their potential as anticancer agents, kinase inhibitors, and antiviral compounds.[2] The development of efficient synthetic methodologies to generate diverse libraries of imidazo[4,5-c]pyridine analogs is therefore of paramount importance for accelerating drug discovery programs.
Solid-phase synthesis (SPS) offers significant advantages over traditional solution-phase chemistry for the construction of such libraries. Key benefits include the simplification of purification procedures, the ability to drive reactions to completion using excess reagents, and the amenability to automation. This application note provides a comprehensive guide to the use of 2-chloro-3H-imidazo[4,5-c]pyridine as a versatile building block in solid-phase synthesis, covering immobilization strategies, on-resin diversification, and cleavage protocols.
Chemical Principles: The Reactivity of this compound
The synthetic utility of this compound in solid-phase synthesis is primarily governed by the reactivity of the chlorine atom at the C2 position. The pyridine nitrogen atom is electron-withdrawing, which reduces the electron density of the aromatic ring system. This electronic effect makes the carbon atoms at the C2 and C4 positions particularly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) . In the SNAr mechanism, a nucleophile attacks the electron-deficient carbon, leading to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity. This reactivity is the cornerstone of both the immobilization of the scaffold onto a solid support and its subsequent diversification.
Section 1: Immobilization of the Imidazo[4,5-c]pyridine Scaffold
There are two primary strategies for utilizing this compound in solid-phase synthesis:
-
Building the Scaffold On-Resin: This approach involves the construction of the imidazo[4,5-c]pyridine ring system directly on the solid support.
-
Immobilizing a Pre-formed Scaffold: This strategy involves attaching a pre-synthesized this compound to a functionalized resin.
This guide will detail both approaches, providing flexibility for different synthetic schemes.
Strategy A: On-Resin Scaffold Construction
This method, adapted from the work of Soural and colleagues, provides a robust route to a variety of substituted imidazo[4,5-c]pyridines.[3][4] The synthesis begins by anchoring a building block to the resin, which will become part of the final heterocyclic structure.
Sources
The Strategic Application of 2-Chloro-3H-imidazo[4,5-c]pyridine in Modern Kinase Inhibitor Design
This technical guide offers an in-depth exploration of the 2-chloro-3H-imidazo[4,5-c]pyridine scaffold, a cornerstone heterocyclic structure in the rational design of potent and selective kinase inhibitors. We will dissect the strategic advantages conferred by this scaffold, provide detailed synthetic protocols for its derivatization, and present validated methodologies for the biochemical and cellular evaluation of the resulting compounds. This document is tailored for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel kinase-targeted therapeutics.
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Core for Kinase Inhibition
The 3H-imidazo[4,5-c]pyridine core is a bioisostere of natural purines, the fundamental components of ATP and nucleic acids.[1][2] This intrinsic structural mimicry allows it to function as a highly effective "hinge-binding" motif, a critical anchoring point for the majority of ATP-competitive kinase inhibitors.[3][4][5] The specific arrangement of nitrogen atoms within the bicyclic system is primed to form one or more canonical hydrogen bonds with the backbone amide residues of the kinase hinge region, effectively securing the inhibitor within the ATP-binding pocket.[4][6]
The strategic installation of a chlorine atom at the 2-position is the key to this scaffold's synthetic versatility. This halogen serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a robust and versatile handle for chemical elaboration.[7] This reactivity allows medicinal chemists to systematically introduce a diverse array of substituents, enabling the exploration of chemical space to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. The vectors projected from this 2-position allow for the targeting of adjacent pockets within the ATP-binding site, leading to enhanced affinity and selectivity profiles.
Synthetic Strategies for Derivatization
The functionalization of the this compound scaffold is most commonly achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the imidazopyridine ring system activates the C2 position for these transformations.
Protocol 1: General Procedure for Amine Substitution via SNAr
This protocol details a standard method for coupling primary or secondary amines to the 2-position of the scaffold, a foundational reaction in the generation of kinase inhibitor libraries.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 - 1.5 equivalents)
-
A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (3 equivalents)
-
Polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware, heating, and stirring equipment
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1 equivalent) in DMF.
-
Add the desired amine (1.2 - 1.5 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture to act as an acid scavenger for the HCl generated.
-
Heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature is dependent on the nucleophilicity of the amine and should be determined empirically.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired 2-substituted-3H-imidazo[4,5-c]pyridine derivative.
Causality and Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are essential as they effectively solvate the reactants and intermediates of the SNAr reaction without interfering with the nucleophile.
-
Base: A hindered, non-nucleophilic base like DIPEA is critical. It efficiently neutralizes the generated HCl without competing with the amine nucleophile in the substitution reaction.
-
Temperature: Elevated temperatures are required to provide the activation energy for the C-Cl bond cleavage, which is the rate-determining step in many SNAr reactions.
Workflow for SNAr Derivatization
Caption: A generalized workflow for the SNAr functionalization of the scaffold.
Application in Targeting Specific Kinases: A Case Study on FLT3/Aurora Kinase Inhibition
The imidazopyridine scaffold has been successfully employed to generate potent inhibitors against numerous kinase families. A notable example is the development of dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases, which are critical targets in acute myeloid leukemia (AML).[8][9] While the optimized compounds in this series are based on the isomeric imidazo[4,5-b]pyridine core, the synthetic logic and structure-activity relationships (SAR) are directly translatable.
| Compound ID | R-Group at C2 | FLT3 Kd (nM) | Aurora-A Kd (nM) | Reference |
| Cpd 1 | 4-(4-methylpiperazin-1-yl)phenyl | 29 | 11 | [9] |
| Cpd 2 (27e) | 1,3-dimethyl-1H-pyrazol-4-yl | 6.2 | 7.5 | [8][9] |
| Cpd 3 | 4-(morpholinomethyl)phenyl | 190 | 25 | [9] |
Data Interpretation: The SAR data clearly demonstrates that modifications at the 2-position of the core scaffold profoundly impact kinase inhibitory potency. The transition from a larger phenylpiperazine moiety (Cpd 1) to a more compact dimethylpyrazole group (Cpd 2) resulted in a significant improvement in binding affinity for both FLT3 and Aurora-A kinases.[9] This highlights the importance of fine-tuning the substituent to achieve optimal interactions within the ATP-binding site.
Simplified FLT3 Signaling Pathway in AML
Caption: Simplified FLT3 signaling cascade and the point of inhibitor action.
Bioassay Protocols for Inhibitor Evaluation
A tiered approach is essential for evaluating newly synthesized compounds, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.[10][11]
Protocol 2: Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform, a robust method for measuring kinase activity in a high-throughput format.[12]
Materials:
-
Purified, active recombinant kinase (e.g., FLT3)
-
Fluorescein- or GFP-labeled substrate peptide/protein
-
ATP at or near Km concentration
-
Terbium-labeled anti-phospho-substrate antibody (TR-FRET donor)
-
Test compounds serially diluted in 100% DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Low-volume 384-well assay plates (e.g., white, medium-binding)
-
TR-FRET compatible microplate reader
Procedure:
-
Prepare a 10-point, 3-fold serial dilution of test compounds in DMSO.
-
In a 384-well plate, add 2.5 µL of kinase and 2.5 µL of the fluorescein-labeled substrate, both diluted in assay buffer.
-
Add 0.1 µL of the compound dilutions from the DMSO plate. Pre-incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (in assay buffer).
-
Incubate at room temperature for 60-90 minutes.
-
Stop the reaction by adding 10 µL of a solution containing EDTA and the Terbium-labeled anti-phospho-substrate antibody.
-
Incubate for a minimum of 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor) following excitation at ~340 nm.
-
Calculate the 520/490 emission ratio. Plot the percent inhibition, derived from the ratio, against the log of compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validating System:
-
Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine or a clinical inhibitor) must be run on every plate to confirm assay performance.
-
Negative Control (0% Inhibition): Wells containing DMSO vehicle only. This defines the maximum signal window.
-
Background Control (100% Inhibition): Wells with a high concentration of the positive control or no ATP. This defines the minimum signal window.
Protocol 3: Cellular Target Inhibition (Phospho-Substrate Western Blot)
This assay confirms that the inhibitor can enter cells and engage its target, leading to a reduction in the phosphorylation of a known downstream substrate.[13]
Materials:
-
AML cell line expressing the target kinase (e.g., MV4-11 for FLT3-ITD)
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT5 (for FLT3) and anti-total-STAT5 (loading control)
-
HRP-conjugated secondary antibody
-
Standard Western Blotting equipment and reagents (gels, transfer system, ECL substrate)
Procedure:
-
Plate MV4-11 cells in a 6-well plate and allow them to adhere or stabilize overnight.
-
Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 100-200 µL of ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4 °C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts, prepare samples with Laemmli buffer, and resolve by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with the primary anti-phospho-STAT5 antibody overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-STAT5 antibody to confirm equal protein loading.
Conclusion and Future Perspectives
The this compound scaffold is a synthetically tractable and biologically validated starting point for the development of novel kinase inhibitors. Its inherent ability to form key hydrogen bond interactions with the kinase hinge region, combined with the chemical versatility of the 2-chloro position, provides a powerful platform for medicinal chemistry campaigns. Future work will continue to leverage this scaffold to achieve higher selectivity, address acquired resistance mutations, and develop inhibitors against new and challenging kinase targets across a spectrum of human diseases.
References
- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Thermo Fisher Scientific. Biochemical Kinase Assays.
- BenchChem. Head-to-head comparison of different hinge-binding motifs in kinase inhibitors.
- Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
- Zhang, J., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. PubMed.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- Fabian, M. A., et al. (2005). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Lin, Y-L., et al. (2023). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters.
- Ruiz-Carmona, S., et al. (2017). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Publishing.
- Papakyriakou, A., et al. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. AIP Publishing.
- Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
- Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
- Gorska, K., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central.
- Fülöpová, V., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- BMG LABTECH. (2020, September 1). Kinase assays.
- Liu, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC - PubMed Central.
- Williamson, B., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC - PubMed Central.
- Ghorpade, R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
- Williamson, B., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Purification of 2-chloro-3H-imidazo[4,5-c]pyridine: A Step-by-Step Guide to Achieving High Purity for Synthetic Intermediates
An Application Note for Researchers and Drug Development Professionals
Abstract: 2-chloro-3H-imidazo[4,5-c]pyridine is a pivotal heterocyclic scaffold, serving as a key intermediate in the synthesis of pharmacologically active molecules.[1] Its structural resemblance to purines makes it a compound of significant interest in medicinal chemistry.[1] The purity of this intermediate is paramount, as residual impurities can lead to downstream reaction failures, complex purification challenges of the final active pharmaceutical ingredient (API), and the introduction of potentially toxic by-products. This guide provides a detailed, step-by-step protocol for the purification of this compound, focusing on silica gel column chromatography and recrystallization. The methodologies are explained with an emphasis on the scientific rationale behind each step to ensure reproducibility and optimal results.
Foundational Principles: Understanding the Impurity Profile
Effective purification begins with a theoretical understanding of the potential impurities arising from the synthesis. The synthesis of the imidazo[4,5-c]pyridine core often involves the cyclization of a substituted diaminopyridine with a one-carbon source. For instance, ring closure of a chloro-3,4-diaminopyridine with reagents like ethyl orthoformate is a common route.[2]
Based on such synthetic pathways, the crude product may contain a variety of impurities that must be removed.
Table 1: Potential Impurities and Their Likely Origin
| Impurity Class | Specific Example | Origin | Rationale for Removal |
|---|---|---|---|
| Unreacted Starting Materials | Chloro-3,4-diaminopyridine | Incomplete reaction | Can interfere with subsequent reactions; structurally similar to the product, making removal difficult later. |
| Excess Reagents | Ethyl orthoformate, Acetic Anhydride | Used in the cyclization step[2] | Can cause side reactions or complicate work-up procedures. |
| Reaction By-products | Partially cyclized intermediates, polymers | Incomplete ring closure or side reactions | Can have different polarity and solubility, affecting crystallization and chromatographic behavior. |
| Isomeric Impurities | 6-chloroimidazo[4,5-c]pyridine | Use of asymmetric starting materials or non-regioselective synthesis[3] | May have similar biological activity or toxicity profiles; difficult to separate due to similar physical properties. |
Understanding these potential contaminants is crucial for selecting the appropriate purification strategy. The polarity differences between the desired product, unreacted polar starting materials (diamines), and non-polar by-products form the basis for successful separation by column chromatography.
Strategic Purification Workflow
A multi-step purification strategy is often necessary to achieve the high purity (>98%) required for pharmaceutical applications. The general workflow involves an initial aqueous work-up to remove inorganic salts and water-soluble reagents, followed by a primary purification step using chromatography, and an optional final "polishing" step via recrystallization.
Figure 1: General workflow for the purification of this compound.
Protocol 1: Purification by Silica Gel Column Chromatography
Column chromatography is the most robust method for separating compounds with different polarities.[4][5] Silica gel, a polar stationary phase, will retain polar compounds more strongly, allowing less polar compounds to elute first.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Collection tubes, rotary evaporator
Step-by-Step Methodology:
-
Solvent System Selection (TLC Analysis):
-
The key to successful chromatography is choosing an eluent system that provides good separation. The goal is a retention factor (Rƒ) of ~0.3 for the desired product.
-
Dissolve a small amount of the crude product in DCM or EtOAc.
-
Spot the crude mixture on a TLC plate and develop it in various solvent systems. Start with a non-polar system and gradually increase polarity.
-
Visualize the spots under UV light (254 nm). The polar diaminopyridine starting material should remain near the baseline, while the desired product moves up the plate.
-
Rationale: This preliminary TLC analysis saves time and material by predicting the elution behavior on the column. A good starting point for imidazo[4,5-c]pyridine derivatives is an Ethyl Acetate/Hexane mixture.[6]
Table 2: Example Solvent Systems for TLC Analysis
System (v/v) Polarity Observation 20% EtOAc in Hexane Low All spots likely at the baseline. 50% EtOAc in Hexane Medium Desired separation may be observed. 100% EtOAc High Product spot may have a high Rƒ. | 5% MeOH in DCM | Higher | Useful for eluting highly polar impurities. |
-
-
Sample Preparation (Dry Loading):
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a suitable solvent (e.g., DCM).
-
Add 2-3 times the mass of silica gel (2-3 g) to the solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Rationale: Dry loading ensures that the sample is applied to the column in a narrow, concentrated band, leading to sharper peaks and better separation compared to liquid loading, which can cause band broadening.
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Add a small plug of cotton or glass wool and a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 20% EtOAc in Hexane). A general rule is to use 50-100 g of silica per 1 g of crude product.
-
Pour the slurry into the column. Use gentle air pressure to pack the bed evenly, avoiding cracks or air bubbles.
-
Add a layer of sand on top of the packed silica to prevent disruption during solvent addition.
-
-
Elution and Fraction Collection:
-
Carefully add the dry-loaded sample silica to the top of the column.
-
Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions (e.g., 10-20 mL each) in test tubes or vials.
-
Monitor the elution process by spotting every few fractions on a TLC plate.
-
Rationale: A solvent gradient is effective for separating mixtures with a wide range of polarities. The non-polar impurities will elute first, followed by the desired product, and finally the highly polar starting materials.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
Recrystallization is an excellent technique for "polishing" a product that is already relatively pure (>90%) to obtain a high-purity crystalline solid. The principle relies on the differential solubility of the compound and impurities in a specific solvent at different temperatures.[6]
Materials:
-
Purified this compound from chromatography
-
Screening solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Water)
-
Erlenmeyer flasks, hot plate, filtration apparatus
Step-by-Step Methodology:
-
Solvent Screening:
-
The ideal solvent should dissolve the compound well when hot but poorly when cold. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
-
Place a small amount of the product (~20 mg) in several test tubes.
-
Add a small volume (~0.5 mL) of a different solvent to each tube.
-
Observe solubility at room temperature. Heat the tubes that did not dissolve the solid.
-
Allow the hot, dissolved solutions to cool slowly to room temperature and then in an ice bath. The best solvent will yield a high recovery of crystalline solid. Based on literature for similar compounds, ethanol is a promising candidate.[6][7]
Table 3: Recrystallization Solvent Screening Guide
Solvent Properties Suitability Rationale Ethanol Polar protic Often shows good temperature-dependent solubility for N-heterocycles.[6][7] Isopropanol Polar protic Similar to ethanol but less polar; may offer different selectivity. Acetonitrile Polar aprotic Good solvent for many heterocycles. Ethyl Acetate Medium polarity May be suitable if the product is less polar. | Water | Highly polar | The compound is likely poorly soluble in water, but a mixed solvent system (e.g., Ethanol/Water) could be effective.[7] |
-
-
Recrystallization Procedure:
-
Place the impure solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture with gentle swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Rationale: Using excess solvent will reduce the final yield as more product will remain dissolved upon cooling.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once crystals have formed, place the flask in an ice bath for 20-30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
-
Validation of Purity
After purification, the identity and purity of this compound must be confirmed using standard analytical methods.
-
Thin Layer Chromatography (TLC): The final product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., >99% by area).
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identifies any remaining impurities.[4]
By following these detailed protocols, researchers can reliably obtain high-purity this compound, ensuring the quality and integrity of their subsequent synthetic endeavors in the field of drug discovery and development.
References
-
Mhaske, S. B., & Argade, N. P. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3366. [Link]
-
Yadav, G., & Singh, R. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4364–4376. [Link]
-
Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201. [Link]
-
Solubility of Things. (n.d.). 3H-Imidazo[4,5-c]pyridine. Retrieved from [Link]
-
MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Retrieved from [Link]
-
Patel, R. B., et al. (2017). Synthesis of 3H-imidazo [4, 5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Pavlíková, L., et al. (2011). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 13(3), 247-254. [Link]
-
Ranjith Kumar, R., et al. (2018). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences, 130(5), 65. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Chloro-3-Methyl-3H-iMidazo[4,5-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mdpi.com [mdpi.com]
Application Note: Accelerated Synthesis of Imidazo[4,5-c]pyridines via Microwave Irradiation
Introduction: The Significance of Imidazo[4,5-c]pyridines in Modern Drug Discovery
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, primarily due to its structural analogy to endogenous purines. This bioisosterism allows these compounds to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and polymerases, by mimicking the natural purine bases.[1][2][3] Consequently, derivatives of imidazo[4,5-c]pyridines have been investigated for a multitude of therapeutic applications, demonstrating potent antitumor, antiviral, and anti-inflammatory activities.[2][3][4] The development of efficient and robust synthetic methodologies to access these valuable compounds is therefore a critical endeavor in the field of drug development.
The Microwave Advantage: Revolutionizing Heterocyclic Synthesis
Traditional methods for the synthesis of imidazo[4,5-c]pyridines often involve lengthy reaction times, harsh conditions, and frequently result in modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that circumvents many of these limitations.[5][6] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[7][8] This efficiency, coupled with often-improved product yields and cleaner reaction profiles, makes MAOS an ideal platform for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[9][10]
Core Principles of Microwave-Assisted Imidazo[4,5-c]pyridine Synthesis
The microwave-assisted synthesis of imidazo[4,5-c]pyridines typically proceeds via the condensation and subsequent cyclization of a substituted 3,4-diaminopyridine with a suitable carbonyl-containing reagent, such as an aldehyde or a carboxylic acid. The high-energy microwave irradiation facilitates the rapid formation of the imidazole ring, driving the reaction to completion in a fraction of the time required by conventional heating methods.
The general reaction scheme can be visualized as follows:
Caption: General workflow for microwave-assisted synthesis of Imidazo[4,5-c]pyridines.
Detailed Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazo[4,5-c]pyridine
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative imidazo[4,5-c]pyridine derivative using a commercially available microwave reactor.
Materials and Equipment:
-
3,4-Diaminopyridine
-
Benzaldehyde
-
Ethanol (anhydrous)
-
Ytterbium(III) triflate (Yb(OTf)₃) (optional, as catalyst)
-
Microwave reactor (e.g., CEM Discover, Biotage Initiator)
-
10 mL microwave reaction vial with a stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Analytical instruments for characterization (NMR, LC-MS)
Experimental Workflow Diagram:
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling [frontiersin.org]
- 6. Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[4,5]imidazo[1,2-a]pyrimidines via A3 coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. An expeditious microwave assisted one-pot sequential route to pyrido fused imidazo[4,5-c] quinolines in green media - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Efficient Access to Imidazo[1,2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: Strategic Functionalization of the 2-Chloro-3H-imidazo[4,5-c]pyridine Core
Introduction
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, primarily due to its structural resemblance to endogenous purines.[1][2] This bioisosterism allows molecules containing this core to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes crucial in various disease pathways.[3][4] Consequently, derivatives of imidazo[4,5-c]pyridine have been investigated for their potential as anti-cancer, anti-viral, anti-inflammatory, and CNS-acting agents.[1][2]
The 2-chloro-3H-imidazo[4,5-c]pyridine is a pivotal synthetic intermediate, providing a versatile and reactive handle for introducing molecular diversity. The chlorine atom at the C-2 position is readily displaced or engaged in cross-coupling reactions, enabling access to a vast chemical space. This guide provides detailed protocols and the underlying scientific rationale for the key functionalization strategies of this important heterocyclic core.
Part 1: Nucleophilic Aromatic Substitution (SNA)
Expertise & Experience: The Rationale Behind SNA Reactivity
Nucleophilic aromatic substitution (SNA) on the this compound core is a highly effective and widely used functionalization strategy. The reactivity of the C-2 position towards nucleophiles is significantly enhanced by the electron-withdrawing effects of the nitrogen atoms within the bicyclic system.[5] This electronic pull makes the C-2 carbon atom highly electrophilic and susceptible to attack by a nucleophile.
The mechanism proceeds via a two-step addition-elimination pathway.[6] The initial attack of the nucleophile temporarily disrupts the aromaticity of the ring system, forming a high-energy anionic intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the rate-determining factor. For the imidazo[4,5-c]pyridine core, the negative charge can be delocalized onto the electronegative nitrogen atoms, which provides significant stabilization and lowers the activation energy for the reaction.[5][7] The subsequent elimination of the chloride leaving group restores aromaticity and yields the final substituted product.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNA).
Protocol 1: Amination via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the substitution of the C-2 chlorine with a primary or secondary amine.
Materials:
-
This compound
-
Amine (e.g., piperidine, morpholine, benzylamine) (1.2 - 2.0 equivalents)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (optional, as a base)
-
Reaction vessel suitable for heating
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add the desired amine (1.2 eq). If the amine salt is used or if the amine is not a strong base, add an external base like DIPEA (1.5 eq).
-
Reaction: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-16 hours.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Trustworthiness: This protocol is self-validating. The disappearance of the starting material and the appearance of a new, more polar spot on TLC (or a new peak with the expected mass in LC-MS) confirms the progress of the substitution. The final structure can be unequivocally confirmed by NMR and HRMS analysis.
| Nucleophile Type | Example | Typical Conditions | Expected Yield |
| Nitrogen | Piperidine, Morpholine | DMSO, 100 °C, 12h | Good to Excellent |
| Oxygen | Sodium Methoxide | Methanol, Reflux, 6h | Moderate to Good |
| Sulfur | Sodium Thiophenoxide | DMF, 80 °C, 8h | Good to Excellent |
Table 1: Summary of common nucleophiles for SNA reactions.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Expertise & Experience: Expanding Chemical Diversity
While SNA is effective for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-nitrogen bonds, which are fundamental in drug design. Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allow for the introduction of aryl, heteroaryl, alkyl, and amino moieties at the C-2 position.
The choice of ligand is critical for a successful cross-coupling reaction. Bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos) are often required to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [ouci.dntb.gov.ua]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Versatile Scaffold for Combating Antimicrobial Resistance
An Application Guide to the Development of Novel Antimicrobial Agents from the 2-chloro-3H-imidazo[4,5-c]pyridine Scaffold
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of yielding new classes of antibiotics. Fused heterocyclic systems, particularly those containing nitrogen, have long been a fertile ground for drug discovery due to their diverse pharmacological profiles.[1][2] Among these, the imidazopyridine core, a structural bioisostere of purine, has garnered significant attention for its wide range of biological activities, including antibacterial, antifungal, and antiviral properties.[3][4][5]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on leveraging the this compound core as a starting point for the rational design and development of novel antimicrobial agents. We will detail the synthetic pathways for derivatization, robust protocols for antimicrobial susceptibility testing, and a suite of assays to elucidate the potential mechanisms of action. The methodologies described herein are designed to be self-validating and are grounded in established, authoritative standards to ensure scientific rigor and reproducibility.
Part 1: Synthesis and Characterization of Novel Derivatives
The 2-chloro substituent on the imidazo[4,5-c]pyridine ring is an excellent synthetic handle, allowing for the introduction of diverse functionalities to explore the chemical space and build a structure-activity relationship (SAR). A common and effective strategy involves a tandem reaction sequence starting from 2-chloro-3-nitropyridine.[6] This approach allows for the efficient, one-pot construction of a library of derivatives.
Caption: General synthetic workflow for imidazo[4,5-c]pyridine derivatives.
Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted-3H-imidazo[4,5-c]pyridines
This protocol outlines a tandem, one-pot synthesis which is efficient and minimizes purification steps. The rationale is to first perform a nucleophilic aromatic substitution (SNAr) with a primary amine, followed by in-situ reduction of the nitro group to an amine, which then undergoes cyclization with an aldehyde to form the imidazole ring.
Materials:
-
2-chloro-3-nitropyridine
-
Substituted primary amine (R¹-NH₂)
-
Substituted aromatic aldehyde (R²-CHO)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Solvent: Isopropanol (IPA) and Water
-
Standard laboratory glassware and magnetic stirrer/hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
SNAr Reaction: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 eq) in a 1:1 mixture of IPA:H₂O. Add the desired primary amine (1.1 eq). Stir the reaction mixture at 80°C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: Heating promotes the SNAr reaction by providing the necessary activation energy.
-
Nitro Reduction: After cooling the reaction mixture to room temperature, add Tin(II) chloride dihydrate (5.0 eq) in one portion. Heat the mixture to 90°C and stir for 3-5 hours. The reduction of the nitro group is typically accompanied by a color change. Causality: SnCl₂ is a classic and reliable reducing agent for converting aromatic nitro groups to amines in the presence of other functional groups.
-
Cyclization (Heteroannulation): Add the desired aromatic aldehyde (1.2 eq) directly to the reaction mixture. Continue stirring at 90°C for another 4-6 hours until TLC analysis indicates the formation of the final product.
-
Work-up and Purification: Cool the mixture and neutralize it carefully with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2,3-disubstituted-3H-imidazo[4,5-c]pyridine derivative.
-
Characterization: Confirm the structure of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 2: Antimicrobial Susceptibility Testing
The first critical step in evaluating new compounds is to determine their activity against a panel of clinically relevant microorganisms. Standardized methods developed by bodies like the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are essential for generating reproducible and comparable data.[7][8][9]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in MHB directly in the 96-well plate. The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
-
Controls: Include the following controls in each plate:
-
Growth Control: Wells with inoculum and MHB only (no compound).
-
Sterility Control: Wells with MHB only (no inoculum).
-
Positive Control: Wells with a known antibiotic (e.g., Ciprofloxacin) to validate the assay.
-
Solvent Control: Wells with inoculum and the highest concentration of DMSO used.
-
-
Incubation: Cover the plates and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.
Sample Data Presentation: MIC Values
Quantitative data should be summarized for easy comparison.
| Compound ID | R¹ Group | R² Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| IMP-001 | -CH₂CH₃ | Phenyl | 16 | >64 |
| IMP-002 | -CH₂CH₃ | 4-Fluorophenyl | 8 | 64 |
| IMP-003 | Cyclohexyl | Phenyl | 32 | >64 |
| IMP-004 | Cyclohexyl | 4-Fluorophenyl | 16 | >64 |
| Ciprofloxacin | (Control) | (Control) | 0.5 | 0.015 |
Part 3: Elucidating the Mechanism of Action (MoA)
Identifying the cellular target of a novel antimicrobial agent is a critical step in its development. Imidazopyridine derivatives have been reported to target various essential bacterial processes.[1] The following protocols provide a framework for investigating three of the most common antibiotic targets.
Caption: Overall experimental workflow and potential bacterial targets.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
DNA gyrase, a type II topoisomerase, introduces negative supercoils into DNA and is essential for bacterial DNA replication.[10] This assay measures the ability of a compound to inhibit this activity.
Materials:
-
Purified E. coli DNA Gyrase enzyme
-
Relaxed pBR322 plasmid DNA (substrate)
-
5X Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol)
-
Test compounds and positive control (e.g., Ciprofloxacin)
-
Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[11]
-
Agarose gel electrophoresis system
Step-by-Step Procedure:
-
Reaction Setup: On ice, prepare reaction mixtures in microcentrifuge tubes. To each tube, add assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add a pre-determined amount of DNA gyrase (typically 1 unit) to each tube to initiate the reaction. The final reaction volume is typically 20-30 µL.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 1/5 volume of Stop Buffer/Loading Dye. Optionally, add Proteinase K to digest the enzyme.[11]
-
Analysis: Load the samples onto a 1% agarose gel containing ethidium bromide (or a safer alternative like SYBR Safe). Run the gel until there is good separation between the supercoiled and relaxed DNA bands.
-
Visualization and Interpretation: Visualize the DNA bands under UV light. The control reaction with no inhibitor will show a prominent, fast-migrating supercoiled DNA band. An effective inhibitor will prevent the formation of this band, leaving the slower-migrating relaxed DNA band. The IC₅₀ is the concentration of the compound that inhibits 50% of the supercoiling activity.
Protocol 4: In Vitro Protein Synthesis Inhibition Assay
The bacterial ribosome is a validated and highly successful target for antibiotics.[12] This assay uses a cell-free system to quantify protein synthesis.
Materials:
-
E. coli S30 extract or a reconstituted system (e.g., PURExpress In Vitro Protein Synthesis Kit)[13]
-
Plasmid DNA encoding a reporter protein (e.g., luciferase or sfGFP)
-
Amino acid mixture
-
Test compounds and positive control (e.g., Tetracycline)
-
Luciferase substrate (if using luciferase reporter)
-
Plate reader for fluorescence or luminescence
Step-by-Step Procedure:
-
Reaction Setup: In a microplate, combine the cell-free extract, amino acid mixture, reporter plasmid DNA, and the test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for 1-2 hours according to the manufacturer's protocol. Causality: This allows for coupled transcription and translation to occur, producing the reporter protein.
-
Quantification:
-
For a GFP reporter, measure the fluorescence intensity directly in a plate reader.
-
For a luciferase reporter, add the appropriate substrate and measure the resulting luminescence.[14]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the IC₅₀ value, which is the concentration of the compound that reduces protein synthesis by 50%.
Protocol 5: Cell Wall Integrity Assay
The peptidoglycan cell wall provides structural integrity to bacteria, and its disruption leads to cell lysis.[15] This assay qualitatively assesses damage to the cell wall.[16]
Materials:
-
Mid-log phase bacterial culture
-
Test compounds and positive control (e.g., Ampicillin)
-
Mild lysis buffer
-
Fluorescent DNA stain (e.g., DAPI or SYTOX Green)
-
Microscope slides and coverslips
-
Fluorescence microscope
Step-by-Step Procedure:
-
Treatment: Incubate a mid-log phase bacterial culture with the test compound (at its MIC or 2x MIC) for a defined period (e.g., 1-2 hours).
-
Lysis: Gently pellet the cells and resuspend them in a mild lysis buffer. This buffer is designed to lyse cells with compromised walls but not intact cells.
-
Staining: Add a membrane-impermeable DNA stain (like SYTOX Green) to the suspension. This stain will only enter cells with damaged membranes, a consequence of cell wall disruption and subsequent lysis.
-
Microscopy: Place a small aliquot of the suspension on a microscope slide and observe under a fluorescence microscope.
-
Interpretation: Untreated cells or cells treated with a non-cell wall active agent should show intact morphology and little to no fluorescence. Cells with damaged walls will appear lysed, and the released DNA will be stained, often appearing as spread-out "nucleoids" or a halo of fluorescence.[16]
Sample Data Presentation: MoA Assay Results
| Compound ID | DNA Gyrase IC₅₀ (µM) | Protein Synthesis IC₅₀ (µM) | Cell Wall Damage (at MIC) |
| IMP-001 | >100 | 12.5 | None |
| IMP-002 | >100 | 5.8 | None |
| IMP-003 | 25.1 | >100 | Moderate |
| IMP-004 | 10.2 | >100 | Strong |
| Ciprofloxacin | 0.1 | >100 | None |
| Tetracycline | >100 | 1.5 | None |
| Ampicillin | >100 | >100 | Strong |
Conclusion and Future Directions
The this compound scaffold represents a promising and synthetically tractable starting point for the discovery of novel antimicrobial agents. The integrated workflow presented in this application note—encompassing rational synthesis, standardized susceptibility testing, and a multi-assay approach to MoA elucidation—provides a robust framework for advancing hit compounds through the early stages of the drug discovery pipeline. The data generated from these protocols will enable the construction of a detailed structure-activity relationship, guiding the optimization of potency and selectivity, and ultimately contributing to the critical effort to combat the global threat of antimicrobial resistance.
References
-
Mishra, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. National Institutes of Health (NIH). [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]
-
EUCAST. (2026). Disk Diffusion and Quality Control. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Fisher, L. M., & Pan, X. S. (2002). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
-
National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]
-
Poreba, M., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Molina, A., et al. (2011). A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis. PubMed Central. [Link]
-
EUCAST. (n.d.). Expert Rules. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
EUCAST. (n.d.). EUCAST Home. European Committee on Antimicrobial Susceptibility Testing. [Link]
-
Kuru, E., et al. (2021). Insights into the molecular mechanism of translation inhibition by the ribosome-targeting antibiotic thermorubin. Nucleic Acids Research, Oxford Academic. [Link]
-
Mishra, R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. OUCI. [Link]
-
Labied, R., et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. National Institutes of Health (NIH). [Link]
-
Orelle, C., et al. (2013). Tools for Characterizing Bacterial Protein Synthesis Inhibitors. PubMed Central. [Link]
-
Good, L., & Nielsen, P. E. (1998). Inhibition of translation and bacterial growth by peptide nucleic acid targeted to ribosomal RNA. PNAS. [Link]
-
Kahlmeter, G. (n.d.). EUCAST - standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]
-
Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry. [Link]
-
Theriault, R. J., et al. (2008). Discovery and Analysis of Natural-Product Compounds Inhibiting Protein Synthesis in Pseudomonas aeruginosa. PubMed Central. [Link]
-
Heisig, A., et al. (2014). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]
-
Kumar, D., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H₂O-IPA Medium. ACS Omega. [Link]
-
Polikanov, Y. S., et al. (2018). Techniques for Screening Translation Inhibitors. MDPI. [Link]
- Ausina, V. R., et al. (2013). Method for evaluating bacterial cell wall integrity.
-
Benchekroun, M., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
Sravani, G., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. [Link]
-
Al-Tel, T. H. (2011). Antimicrobial activity of some published imidazo[4,5-b]pyridine and imidazo [4,5-c]pyridine derivatives. ResearchGate. [Link]
-
Rosenberg, A. J., et al. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. [Link]
-
Patel, D. A., et al. (2023). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. ResearchGate. [Link]
-
Zhang, H., et al. (2020). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1][7][10]Thiadiazole Moiety. ResearchGate. [Link]
-
Hernandez, S. B., & Cava, F. (2016). Bacterial Strategies to Preserve Cell Wall Integrity Against Environmental Threats. Frontiers in Microbiology. [Link]
-
ResearchGate. (2021). What kind of assay can determine the cell wall integrity of Staphylococcus?. ResearchGate. [Link]
-
Kuru, E., et al. (2014). Isolation and Preparation of Bacterial Cell Walls for Compositional Analysis by Ultra Performance Liquid Chromatography. PubMed Central. [Link]
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: … [ouci.dntb.gov.ua]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. sciensage.info [sciensage.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. bsac.org.uk [bsac.org.uk]
- 10. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. topogen.com [topogen.com]
- 12. Tools for Characterizing Bacterial Protein Synthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Techniques for Screening Translation Inhibitors | MDPI [mdpi.com]
- 15. Frontiers | Bacterial Strategies to Preserve Cell Wall Integrity Against Environmental Threats [frontiersin.org]
- 16. A rapid in situ procedure for determination of bacterial susceptibility or resistance to antibiotics that inhibit peptidoglycan biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Screening Protocol for the Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives
Application Note and Detailed Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazopyridine scaffold, particularly the imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine isomers, represents a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] Their structural similarity to purines allows them to interact with a wide range of biological targets, making them promising candidates for the development of novel therapeutic agents.[1] Several derivatives of this scaffold have demonstrated potent anticancer activities, acting as mitotic inhibitors and inducing apoptosis in various cancer cell lines.[2][3] For instance, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/mTOR pathway, a critical signaling cascade in cancer cell proliferation and survival.[3][4]
This document provides a comprehensive, field-proven protocol for the initial in vitro screening of novel imidazo[4,5-c]pyridine derivatives for their potential anticancer activity. The workflow is designed to be logical and efficient, starting with broad cytotoxicity screening to identify active compounds and determine their potency, followed by more detailed mechanistic assays to elucidate their mode of action. The protocols described herein are standardized and validated, ensuring data reliability and reproducibility, which are critical for advancing promising compounds through the drug discovery pipeline.[5]
I. Preliminary Cytotoxicity Screening
The initial step in evaluating the anticancer potential of imidazo[4,5-c]pyridine derivatives is to assess their general cytotoxicity against a panel of human cancer cell lines. This provides a broad overview of the compounds' activity and potential for selective toxicity. A highly recommended starting point is the NCI-60 human tumor cell line panel, which represents nine different types of human cancer and provides an extensive database for comparison.[6][7][8]
Choice of Assay: MTT vs. SRB
Two common colorimetric assays for cytotoxicity screening are the MTT and the Sulforhodamine B (SRB) assays.
-
MTT Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
-
SRB Assay: This assay is based on the measurement of cellular protein content.[9][10] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acids in cellular proteins.[11] The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.[9][11]
Recommendation: While both are robust, the SRB assay is often preferred for large-scale screening due to its simplicity, stability of the end-point, and lower interference from the chemical properties of the test compounds.[9][11]
Experimental Workflow: Initial Screening
Caption: Workflow for primary cytotoxicity screening.
Detailed Protocol: Sulforhodamine B (SRB) Assay[5][10]
This protocol is optimized for a 96-well plate format.
Materials and Reagents:
-
Selected human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 2 mM L-glutamine)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Imidazo[4,5-c]pyridine derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microplates
Procedure:
-
Cell Plating:
-
Harvest and count cells, ensuring viability is >95%.
-
Seed cells into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[4,5-c]pyridine derivatives in complete culture medium. A common concentration range for initial screening is 0.01 to 100 µM.
-
Gently add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO at the same concentration as in the compound-treated wells) and untreated controls.
-
Incubate the plates for an additional 48 to 72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 10% TCA to each well without removing the medium.
-
Incubate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully discard the supernatant and wash the plates five times with slow-running tap water.
-
Allow the plates to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates five times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Shake the plates on a plate shaker for 5-10 minutes.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis and Interpretation
The percentage of cell growth inhibition is calculated using the following formula:
% Growth Inhibition = 100 - [(OD_treated - OD_t0) / (OD_control - OD_t0)] * 100
Where:
-
OD_treated is the absorbance of the compound-treated cells.
-
OD_control is the absorbance of the vehicle-treated cells.
-
OD_t0 is the absorbance at the time of compound addition (time zero).
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Compound | Cell Line | IC50 (µM) |
| Derivative 1 | MCF-7 | 15.2 |
| Derivative 1 | A549 | 28.7 |
| Derivative 2 | MCF-7 | 5.8 |
| Derivative 2 | A549 | 9.1 |
| Doxorubicin | MCF-7 | 0.9 |
| Doxorubicin | A549 | 1.2 |
II. Mechanistic Assays
Compounds that demonstrate significant cytotoxicity (e.g., IC50 < 10 µM) should be further investigated to understand their mechanism of action. Key questions to address are whether the compounds induce apoptosis (programmed cell death) and/or cause cell cycle arrest.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[13]
Experimental Workflow: Apoptosis Assay
Caption: Workflow for apoptosis detection via flow cytometry.
Detailed Protocol: Annexin V/PI Staining[15][16]
Materials and Reagents:
-
Cells treated with the imidazo[4,5-c]pyridine derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.[3]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
The flow cytometry data will be displayed as a dot plot with four quadrants:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells
An increase in the percentage of cells in the lower right and upper right quadrants compared to the control indicates that the compound induces apoptosis.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Propidium iodide is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[16] The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining cells with PI and analyzing them with a flow cytometer, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol: Cell Cycle Analysis[18][19]
Materials and Reagents:
-
Cells treated with the imidazo[4,5-c]pyridine derivative
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation:
-
Treat cells as described for the apoptosis assay.
-
Harvest the cells and wash once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).[17]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Data Interpretation:
A histogram of fluorescence intensity will show distinct peaks corresponding to the different cell cycle phases.
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
An accumulation of cells in a particular phase compared to the control suggests that the compound induces cell cycle arrest at that checkpoint.
Potential Signaling Pathways
Imidazo[4,5-c]pyridine derivatives may exert their anticancer effects through various signaling pathways. A common target for similar compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[3]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.
III. Conclusion
This application note provides a structured and detailed protocol for the initial in vitro screening of imidazo[4,5-c]pyridine derivatives for anticancer activity. By following this workflow, researchers can efficiently identify promising lead compounds, determine their potency, and gain initial insights into their mechanisms of action, such as the induction of apoptosis and cell cycle arrest. These foundational studies are essential for the rational design and development of novel imidazopyridine-based cancer therapeutics.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
- Gornowicz, A., et al. (2020). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 20(5), 1-1.
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
- Temple, C., Jr., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746–1751.
- Manikandan, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36567-36579.
- Al-Oqail, M. M., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6035.
- Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
-
National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Retrieved from [Link]
- Pinto, M., et al. (2022).
- Deb, S., et al. (2025).
- Sławiński, J., & Szafrański, K. (2020).
- Sharma, A., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences, 18(2), 057-064.
- Thiyagarajan, D., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 10(18), e3761.
-
University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]
-
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytoxicity screening.
- Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics, 9(5), 1451–1460.
-
University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]
- Astanina, K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323.
- Shoemaker, R. H. (2006). The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. Cancer Research, 66(19), 9228-9232.
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Kumar, S. S., et al. (2018). Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers.
-
University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]
-
National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]
- Menon, A., et al. (2019). In-vitro Models in Anticancer Screening.
- Harris, G. N., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17356–17364.
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 7. revvity.com [revvity.com]
- 8. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. saudijournals.com [saudijournals.com]
- 12. rsc.org [rsc.org]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Apoptosis Protocols | USF Health [health.usf.edu]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-chloro-3H-imidazo[4,5-c]pyridine
Introduction: This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-chloro-3H-imidazo[4,5-c]pyridine. This important heterocyclic compound is a key building block in the development of various pharmaceutical agents. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction yields and ensure product purity.
Overview of the Synthetic Pathway
The most common and reliable synthesis of this compound is a two-step process starting from 3,4-diaminopyridine. The general workflow involves an initial cyclization to form the imidazo[4,5-c]pyridin-2-ol intermediate, followed by a chlorination step.
Workflow Diagram
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in the first step (cyclization)?
A1: The most critical parameter is temperature control. The reaction between 3,4-diaminopyridine and urea is a condensation reaction that requires sufficient thermal energy to proceed, typically involving heating the neat mixture. However, excessive temperatures can lead to decomposition of the starting material and the product, resulting in a dark, tarry reaction mixture and a low yield of the desired intermediate.
Q2: Why is phosphorus oxychloride (POCl₃) used for the chlorination step?
A2: Phosphorus oxychloride is a powerful chlorinating agent, particularly effective for converting hydroxy-heterocycles and cyclic amides (lactams) into their corresponding chloro-derivatives.[1][2] The lone pair of electrons on the oxygen atom of the intermediate attacks the electrophilic phosphorus atom of POCl₃, initiating a sequence of reactions that ultimately replaces the hydroxyl group with a chlorine atom. It often serves as both the reagent and the solvent.
Q3: Can I use an alternative chlorinating agent like thionyl chloride (SOCl₂)?
A3: While thionyl chloride is a common chlorinating agent, POCl₃ is generally preferred for nitrogen-containing heterocyles.[1] Using SOCl₂ can sometimes lead to undesired side reactions or require different reaction conditions. For this specific substrate, POCl₃ has been shown to be more reliable.
Q4: My final product is a dark oil or tar, not a solid. What went wrong?
A4: This is a common issue that can arise from several sources. The most likely causes are:
-
Incomplete reaction: The starting material or intermediate may still be present.
-
Decomposition: Excessive heat during either the reaction or the removal of excess POCl₃ can cause the product to degrade.
-
Hydrolysis: The chloro-product is sensitive to water. Premature or uncontrolled addition of water during the workup can cause it to hydrolyze back to the starting material.
-
Residual POCl₃: Incomplete removal of POCl₃ before workup can lead to a violent, exothermic reaction with water, causing degradation.
Troubleshooting Guide
This section is organized by common problems encountered during the synthesis.
Problem 1: Low or No Yield of Intermediate (1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one)
| Potential Cause | Explanation & Solution |
| Impure 3,4-Diaminopyridine | The starting material can oxidize and darken upon storage. This can inhibit the reaction. Solution: Use freshly purchased or purified 3,4-diaminopyridine. If necessary, it can be recrystallized from a suitable solvent like toluene or purified by sublimation. |
| Inadequate Mixing | The reaction is often run as a melt. If the reagents are not intimately mixed, the reaction will be inefficient. Solution: Ensure the urea and 3,4-diaminopyridine are finely ground and thoroughly mixed before heating. Gentle agitation during the initial phase of heating can also be beneficial. |
| Incorrect Reaction Temperature | As mentioned in the FAQs, the temperature is crucial. Too low, and the reaction won't proceed; too high, and decomposition will occur. Solution: The reaction typically requires heating to around 130-150°C. Use an oil bath and a thermometer to carefully monitor and control the internal temperature of the reaction mixture. |
| Reaction Time Too Short | Condensation reactions can be slow. Solution: Ensure the reaction is heated for a sufficient amount of time, typically several hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if a suitable solvent system can be found. |
Problem 2: Low Yield of Final Product (this compound)
| Potential Cause | Explanation & Solution |
| Moisture Contamination | POCl₃ reacts violently with water. Any moisture in the reaction flask or in the intermediate will consume the reagent and reduce the yield. Solution: Ensure all glassware is oven-dried before use. The intermediate must be thoroughly dried, preferably under high vacuum, before adding it to the POCl₃. |
| Insufficient POCl₃ | POCl₃ acts as both the reagent and the solvent. An insufficient amount will lead to an incomplete reaction. Solution: Use a significant excess of POCl₃, typically enough to make the mixture easily stirrable. A common ratio is 5-10 mL of POCl₃ per gram of intermediate. |
| Inadequate Reflux Temperature/Time | The chlorination requires heating to reflux to proceed to completion. Solution: Ensure the mixture is heated to the reflux temperature of POCl₃ (~105°C) and maintained there for several hours (e.g., 2-4 hours). Monitor the reaction by TLC. |
| Product Hydrolysis During Workup | This is a major cause of yield loss. The chloro-product is unstable in aqueous acidic or neutral conditions. The workup must be performed carefully. Solution: After the reaction, excess POCl₃ must be removed under vacuum. The resulting residue should be cooled significantly (ice bath) before slowly and cautiously quenching with crushed ice or ice-cold water. The key is to keep the temperature low and to quickly basify the solution with a strong base (e.g., concentrated ammonia or NaOH solution) to a high pH (>10). The product is more stable under basic conditions. |
| Losses During Extraction | The product has some water solubility, especially at a non-optimal pH. Solution: After basifying, extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or chloroform to ensure complete recovery of the product. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield issues.
Experimental Protocols
Disclaimer: These protocols involve hazardous materials. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
-
Reagent Preparation: In a 100 mL round-bottom flask, combine 3,4-diaminopyridine (10.9 g, 100 mmol) and urea (9.0 g, 150 mmol). Ensure the reagents are finely powdered and mixed thoroughly.
-
Reaction: Equip the flask with a condenser. Place the flask in an oil bath and heat the mixture to 140-150°C. The mixture will melt and ammonia gas will evolve. Maintain this temperature for 3-4 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. The mixture should solidify. Add approximately 50 mL of water and heat to boiling to dissolve the solid.
-
Purification: Allow the solution to cool. The product will precipitate. If the solution is colored, you may add a small amount of activated charcoal and hot-filter. Cool the filtrate in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and then with a small amount of ethanol.
-
Drying: Dry the isolated white to off-white solid in a vacuum oven at 80°C overnight. The expected yield is typically 70-80%.
Protocol 2: Synthesis of this compound
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place the dried 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (6.75 g, 50 mmol).
-
Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (POCl₃, 50 mL) to the flask.
-
Reaction: Heat the stirred mixture to reflux (approx. 105°C) using an oil bath. Maintain the reflux for 3 hours. The reaction mixture should become a clear, yellowish solution.
-
POCl₃ Removal: After cooling to room temperature, remove the excess POCl₃ under reduced pressure (vacuum distillation). This step is critical and should be done thoroughly.
-
Workup (Quenching): Place the flask containing the viscous residue in a large ice bath. CAUTIOUSLY and in small portions, add crushed ice to the residue. This reaction is highly exothermic.
-
Basification: Once the quenching is complete, slowly add concentrated ammonium hydroxide (or 50% NaOH solution) to the mixture until the pH is greater than 10. Continue to cool the mixture in the ice bath during this process. A precipitate should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. The expected yield is typically 60-75%.
References
- Vertex AI Search, query: "synthesis of this compound from 3,4-diaminopyridine", "cyclization of 3,4-diaminopyridine with urea", "chlorination of imidazo[4,5-c]pyridin-2-ol with POCl3". Performed January 17, 2026.
- Zhang, et al. (2014). POCl3-PCl5 mixture: A robust chlorinating agent. Indian Chemical Society.
- User discussion on ResearchGate. (2014). How should I proceed in Chlorination using POCl3?.
- Li, B., et al. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI.
- Bakke, J. M.; Riha, J. (1999). Synthesis of 3,4-diaminopyridine and imidazo[4,5-c]pyridines by nitration of 4-(acylamino)pyridines. Journal of Heterocyclic Chemistry, 36(5), 1143-1145. (Referenced in ChemicalBook, link not directly available)
- ACS Publications. (n.d.). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization.
Sources
solubility problems of 2-chloro-3H-imidazo[4,5-c]pyridine in common solvents
Technical Support Center: 2-chloro-3H-imidazo[4,5-c]pyridine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common solubility challenges encountered with this heterocyclic compound. We will move from foundational FAQs to in-depth troubleshooting protocols to ensure your experimental success.
Frequently Asked Questions (FAQs)
Question 1: What are the expected solubility characteristics of this compound based on its structure?
Answer: this compound is a moderately polar heterocyclic compound. Its solubility is governed by a balance of several structural features:
-
Imidazopyridine Core: The fused imidazole and pyridine rings, with their nitrogen atoms, introduce polarity and the potential for hydrogen bonding. This structural similarity to purines is key to its biological activities.[1][2]
-
N-H Group: The proton on the imidazole ring can act as a hydrogen bond donor, which typically enhances solubility in protic solvents (e.g., alcohols, water).
-
Chlorine Atom: The chloro-substituent adds to the molecular weight and introduces an electron-withdrawing, somewhat lipophilic character, which can decrease solubility in highly polar solvents like water.
-
Aromatic System: The planar aromatic structure can lead to strong crystal lattice energy (pi-stacking), making it difficult for solvent molecules to break the solid apart. Overcoming this lattice energy is a primary barrier to dissolution.
Based on these features, we anticipate limited solubility in non-polar solvents (like hexanes) and water, but better solubility in polar organic solvents.[3]
Question 2: In which common lab solvents should I start my solubility tests?
Answer: For a compound like this compound, a systematic approach starting with common polar organic solvents is recommended. The structural features suggest a preference for solvents that can engage in hydrogen bonding or have a high dielectric constant.
A general screening should include:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are often excellent starting points for this class of compounds due to their high polarity and ability to disrupt crystal packing.[3][4]
-
Alcohols: Methanol and ethanol can serve as both hydrogen bond donors and acceptors, making them good candidates. Isopropanol can also be effective.[3][5]
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform may be effective, particularly if derivatives of the compound are being synthesized.
-
Ethers: Tetrahydrofuran (THF) can be a moderately good solvent, though often less effective than DMSO or DMF.
-
Water: Solubility is expected to be low but should be quantified for any biological or aqueous-phase applications.
The following table provides a qualitative prediction of solubility to guide your initial experiments.
| Solvent Category | Common Examples | Predicted Solubility for this compound | Rationale |
| Polar Aprotic | DMSO, DMF | High | High polarity effectively solvates the imidazopyridine core. |
| Alcohols | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the N-H group and nitrogen atoms.[3] |
| Halogenated | DCM, Chloroform | Moderate | Good for moderately polar organic compounds. |
| Esters | Ethyl Acetate | Low to Moderate | Often used in chromatography, suggesting some solubility.[6] |
| Ethers | THF, Diethyl Ether | Low | Moderately polar but lacks strong hydrogen bonding capability. |
| Hydrocarbons | Hexane, Toluene | Very Low / Insoluble | Non-polar nature is incompatible with the polar heterocyclic core. |
| Aqueous | Water, Buffers | Very Low | The hydrophobic character of the chloro-aromatic system limits water solubility.[3] |
Troubleshooting Guide: Common Solubility Problems
Problem: "My compound is poorly soluble in my chosen solvent, even at low concentrations."
Solution Workflow: If you are facing poor solubility, a systematic approach is necessary. Do not simply add more solvent, as this can complicate downstream applications. Follow this logical workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for solubility issues.
Detailed Steps & Explanations:
-
Increase Energy Input (Non-Invasively):
-
Heating: Gently warming the solution can significantly increase solubility for many compounds, as the dissolution process is often endothermic.[7][8][9] Be cautious not to exceed the solvent's boiling point or cause compound degradation. Monitor for any color changes.
-
Sonication: An ultrasonic bath provides high-frequency energy that can break up particle agglomerates and enhance solvent interaction at the solid-liquid interface, effectively increasing the rate of dissolution.[10]
-
-
Change the Solvent:
-
If physical methods fail, the chosen solvent is likely inappropriate. Move up the polarity scale. If you started with ethanol and it failed, try DMF or DMSO. These solvents are highly effective for many heterocyclic compounds.[3]
-
-
Use a Co-Solvent System:
-
Sometimes a mixture of solvents works better than a single one. For assays requiring some aqueous component, a small amount of a strong organic solvent (like DMSO) is often used to first dissolve the compound, which is then diluted into the aqueous buffer. Be mindful of the final percentage of the organic solvent, as it can affect biological assays. Using an organic cosolvent is a common strategy to overcome the poor solubility of organic compounds in water.[5]
-
-
Consider pH Adjustment (for aqueous solutions):
-
The imidazopyridine scaffold contains basic nitrogen atoms. In an acidic aqueous buffer (e.g., pH < 5), these nitrogens can become protonated, forming a salt in situ. This cationic species will almost certainly have significantly higher aqueous solubility than the neutral form. This is a fundamental principle used to improve the solubility of amine-containing drugs.[10]
-
Problem: "My compound dissolves initially but then crashes out of solution."
Answer: This indicates you have created a supersaturated solution, or the compound is unstable in the chosen solvent.
-
Supersaturation: This often happens when a compound is dissolved with heat and then cooled to room temperature. The solubility at the lower temperature is insufficient to keep it in solution.
-
Solution: Determine the saturation point at your working temperature (see protocol below). You may need to work with a lower concentration or maintain a slightly elevated temperature.
-
-
Compound Instability/Reaction: The solvent may be reacting with your compound. For example, using a reactive solvent like methanol with an activated chloro-substituent under certain conditions could potentially lead to a substitution reaction over time.
-
Solution: Check the purity of your "precipitate" via LC-MS or ¹H NMR to see if it is still the starting material. If it has changed, you must select a more inert solvent (e.g., DMSO, acetone, THF).
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Solubility Determination
This protocol provides a step-by-step method to quantitatively or semi-quantitatively determine the solubility of this compound in a range of solvents.
Objective: To identify suitable solvents and estimate the concentration at which the compound is fully soluble at room temperature.
Materials:
-
This compound
-
Set of candidate solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, DCM, Water)
-
Analytical balance (accurate to at least 0.1 mg)
-
Small volume glass vials (e.g., 2 mL HPLC vials) with caps
-
Vortex mixer and/or ultrasonic bath
-
Pipettors
Procedure:
-
Preparation: Weigh out a precise amount of the compound (e.g., 2.0 mg) into each labeled vial.
-
Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates an initial high-concentration slurry (20 mg/mL in this example).
-
Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes. If solids remain, place the vial in an ultrasonic bath for 5-10 minutes.
-
Observation: Visually inspect the vial against a dark background. If the solution is completely clear with no visible particles, the compound is soluble at that concentration.
-
Titration (If Insoluble): If solid remains, add another precise aliquot of solvent (e.g., another 100 µL, for a total of 200 µL). This dilutes the concentration (now 10 mg/mL).
-
Repeat Agitation and Observation: Repeat step 3 and 4.
-
Continue Dilution: Continue adding solvent aliquots and repeating the process until the solid is fully dissolved. Record the total volume of solvent required.
-
Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass of Compound (mg) / Total Volume of Solvent (mL)
-
Repeat for all Solvents: Perform this procedure for each candidate solvent.
Data Presentation Example:
| Solvent | Initial Mass (mg) | Final Volume (mL) | Solubility (mg/mL) | Observations |
| DMSO | 2.0 | 0.1 | >20 | Dissolved immediately |
| Methanol | 2.0 | 0.4 | ~5 | Required sonication |
| Acetonitrile | 2.0 | 1.8 | ~1.1 | Required heating and sonication |
| Water | 2.0 | >5.0 | <0.4 | Remained insoluble |
Protocol 2: Decision Tree for Solvent System Selection
This diagram helps you select the right solvent or system based on your experimental application.
Caption: Decision tree for application-specific solvent selection.
References
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
- Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
-
13.3: Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]
-
Biochemistry, Dissolution and Solubility. (2023). StatPearls - NCBI Bookshelf. [Link]
-
Factors Affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. (n.d.). IJNRD. [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. (2018). ACS Omega. [Link]
-
Factors Affecting Solubility. (n.d.). BYJU'S. [Link]
-
Solubility of 3H-imidazo[4,5-c]pyridine. (n.d.). Solubility of Things. [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. (2016). ACS Combinatorial Science. [Link]
-
An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. (n.d.). Moroccan Journal of Chemistry. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). Medicinal Chemistry Research. [Link]
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2-Chloro-3-Methyl-3H-iMidazo[4,5-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. ijnrd.org [ijnrd.org]
managing side reactions during the synthesis of imidazo[4,5-c]pyridines
Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Drawing from established literature and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to address common challenges, with a focus on managing and mitigating unwanted side reactions. Our goal is to explain not just the "how," but the "why" behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Troubleshooting Guide: Managing Common Side Reactions
This section addresses specific issues that may arise during the synthesis of imidazo[4,5-c]pyridines. Each entry is structured in a question-and-answer format to provide clear and actionable advice.
Issue 1: Formation of an Unexpected, More Polar Byproduct, Potentially an N-oxide.
Question: During the synthesis or modification of my imidazo[4,5-c]pyridine, I've observed a significant byproduct that is more polar than my desired compound on the TLC plate. I suspect it might be an N-oxide. Why is this happening and how can I prevent it?
Answer:
The pyridine nitrogen in the imidazo[4,5-c]pyridine ring system is susceptible to oxidation, leading to the formation of a highly polar N-oxide.[1] This is a common side reaction, especially when using oxidative conditions for cyclization (e.g., air or other oxidants) or when employing certain reagents like peracids (e.g., m-CPBA) or even hydrogen peroxide in some conditions.[2]
Causality and Mechanism:
The lone pair of electrons on the pyridine nitrogen atom can be attacked by electrophilic oxygen sources. The N-O bond formed is a coordinate covalent bond, which significantly increases the polarity of the molecule.[3][4] The reaction is facilitated by oxidizing agents that can deliver an oxygen atom.
Troubleshooting and Mitigation Strategies:
-
Control of Oxidants: If your synthesis involves an oxidative step (e.g., condensation of a diaminopyridine with an aldehyde), be mindful of the strength and stoichiometry of the oxidizing agent.
-
Actionable Advice: If using air as the oxidant, reaction times might be prolonged, but it is a mild option.[5] For stronger oxidants like hydrogen peroxide or m-CPBA, carefully control the stoichiometry (use no more than the required amount) and the reaction temperature (lower temperatures are generally better) to minimize over-oxidation.[2] Consider alternative, milder oxidants if N-oxide formation is persistent.
-
-
Inert Atmosphere: For reactions that do not require an oxidant, such as subsequent functionalization steps, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation of the pyridine nitrogen.
-
pH Control: The reaction pH can be critical. While acidic conditions are often used for the condensation step with carboxylic acids, excessively harsh oxidative-acidic environments can promote N-oxide formation.[1][5]
-
Actionable Advice: Buffer the reaction if possible, or neutralize the reaction mixture promptly during workup.
-
-
Deoxygenation of N-oxide: If the N-oxide has already formed, it can often be reduced back to the parent pyridine.
-
Actionable Advice: Treatment with reagents like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) can effectively deoxygenate the N-oxide. However, these conditions should be tested on a small scale as they may not be compatible with other functional groups in the molecule.
-
Experimental Protocol: Deoxygenation of an Imidazo[4,5-c]pyridine N-oxide
-
Dissolve the crude mixture containing the N-oxide in an appropriate anhydrous solvent (e.g., toluene or acetonitrile) in a round-bottom flask under a nitrogen atmosphere.
-
Add 1.1 to 1.5 equivalents of triphenylphosphine (PPh₃).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the N-oxide is consumed.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide.
Issue 2: Formation of Multiple Regioisomers during N-Alkylation.
Question: I am trying to alkylate my imidazo[4,5-c]pyridine, but I am consistently getting a mixture of isomers that are difficult to separate. How can I control the regioselectivity of this reaction?
Answer:
The imidazo[4,5-c]pyridine scaffold has multiple nucleophilic nitrogen atoms: two in the imidazole ring and one in the pyridine ring. Alkylation can occur at any of these sites, leading to a mixture of regioisomers.[1] The regioselectivity is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent.[6][7]
Causality and Mechanism:
The outcome of the alkylation is often a result of a competition between kinetic and thermodynamic control.[8][9][10][11]
-
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed fastest. This is often the most accessible or most nucleophilic nitrogen atom.
-
Thermodynamic Control: At higher temperatures, the reaction can be reversible, leading to the formation of the most stable isomer, the thermodynamic product.
The choice of base and solvent significantly influences which nitrogen is deprotonated (if a deprotonation step is involved) and the relative stability of the resulting anion and transition states.[6][7][12]
Troubleshooting and Mitigation Strategies:
-
Choice of Base and Solvent: This is the most critical factor. The interplay between the base and solvent can dictate the site of deprotonation and the subsequent alkylation.
-
Actionable Advice: A common starting point is using a mild inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.[13][14] This combination often favors alkylation on the pyridine nitrogen.[13] Stronger bases like sodium hydride (NaH) or alkoxides (e.g., potassium tert-butoxide) in less polar solvents like THF may lead to different selectivity, often favoring alkylation on the imidazole ring.[7] A systematic screening of bases and solvents is highly recommended.
-
| Base | Solvent | Typical Outcome/Consideration | Reference |
| K₂CO₃ | DMF | Often favors alkylation on the pyridine nitrogen. | [13][14] |
| Cs₂CO₃ | Acetonitrile | Can provide good N-1 regioselectivity in some systems. | [7] |
| NaH | THF | Stronger base, may favor imidazole N-alkylation. | [7] |
| DBU | Dichloromethane | Organic base, can influence selectivity. | [7] |
-
Temperature Control:
-
Actionable Advice: To favor the kinetic product, run the reaction at a lower temperature (e.g., 0 °C to room temperature). To favor the thermodynamic product, a higher temperature may be necessary, but this could also lead to decomposition.
-
-
Nature of the Alkylating Agent: Steric hindrance on the alkylating agent can also influence the site of attack. Bulky alkylating agents may preferentially react at the most sterically accessible nitrogen.
-
Protecting Groups: If achieving regioselectivity is particularly challenging, a protecting group strategy can be employed.
-
Actionable Advice: One of the imidazole nitrogens can be protected (e.g., with a BOC or SEM group), directing alkylation to the other sites. The protecting group can then be removed in a subsequent step.
-
Troubleshooting Workflow for N-Alkylation
Caption: Troubleshooting decision tree for N-alkylation.
Issue 3: Dehalogenation during Palladium-Catalyzed Cross-Coupling Reactions.
Question: I am performing a Suzuki-Miyaura cross-coupling on a halo-imidazo[4,5-c]pyridine, but I am seeing a significant amount of the dehalogenated (hydrodehalogenation) byproduct. What causes this and how can I suppress it?
Answer:
Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the halide is replaced by a hydrogen atom instead of the desired coupling partner.[6] This side reaction reduces the yield of the desired product and complicates purification. The formation of a palladium-hydride species is the primary cause of this unwanted reaction.[6]
Causality and Mechanism:
The catalytic cycle of a Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. Dehalogenation occurs when a palladium-hydride species (Pd-H) is formed. This Pd-H species can then undergo reductive elimination with the organohalide, leading to the dehalogenated product. Sources of the hydride can include the solvent (e.g., alcohols), the base, or water present in the reaction mixture. The relative rates of the desired reductive elimination (forming the C-C bond) and the undesired dehalogenation pathway determine the product distribution.
Troubleshooting and Mitigation Strategies:
-
Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[3][15][16]
-
Actionable Advice: Switch from less bulky ligands like triphenylphosphine to bulkier biaryl phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands have been shown to be effective in minimizing dehalogenation.[6]
-
-
Base Optimization: The choice and strength of the base can significantly impact the extent of dehalogenation. Some bases can be a source of hydrides.
-
Actionable Advice: Avoid strong alkoxide bases if possible. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often better choices to suppress dehalogenation.[6]
-
-
Solvent Choice: Solvents can also be a source of hydrides.
-
Actionable Advice: Aprotic solvents like toluene, dioxane, or THF are generally preferred over protic solvents like alcohols. If a co-solvent is needed, minimize the amount of the protic component.
-
| Parameter | Recommendation to Minimize Dehalogenation | Rationale | Reference |
| Ligand | Use bulky, electron-rich phosphines (e.g., SPhos, XPhos) | Accelerates reductive elimination of the desired product. | [15][16] |
| Base | Use weaker inorganic bases (e.g., K₃PO₄, K₂CO₃) | Reduces the formation of Pd-H species. | [6] |
| Solvent | Use aprotic solvents (e.g., Toluene, Dioxane) | Minimizes the presence of hydride sources. | [6] |
Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Dehalogenation
-
To a Schlenk flask, add the halo-imidazo[4,5-c]pyridine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the bulky phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to the imidazo[4,5-c]pyridine core?
The most prevalent method is the condensation of a 3,4-diaminopyridine with either a carboxylic acid (or its equivalent, such as an orthoester) or an aldehyde.[5][17] The reaction with a carboxylic acid, often heated in a dehydrating agent like polyphosphoric acid (PPA), is known as the Phillips-Ladenburg synthesis.[5] Condensation with an aldehyde typically requires an oxidative step to achieve the final aromatic product.[5]
Q2: My cyclization reaction to form the imidazole ring is not going to completion. What can I do?
Incomplete cyclization can be due to several factors.[1]
-
Insufficient Heat: Many cyclization reactions require significant thermal energy. Try increasing the reaction temperature or switching to a higher-boiling solvent.
-
Water Removal: The condensation reaction that forms the imidazole ring releases water. If not effectively removed, it can inhibit the reaction. If applicable, using a Dean-Stark trap or adding a dehydrating agent can help drive the reaction to completion.
-
Sub-optimal pH: For condensations with carboxylic acids, acidic conditions are typically required. Ensure that the catalyst (e.g., PPA) is active and present in sufficient quantity.
Q3: How can I purify a mixture of regioisomers if they are inseparable by standard column chromatography?
Separating regioisomers can be challenging. If standard silica gel chromatography fails, consider the following:
-
Alternative Stationary Phases: Try using alumina (basic, neutral, or acidic) or reverse-phase silica (C18) for column chromatography.
-
Preparative HPLC: High-performance liquid chromatography (HPLC) with a preparative column can often resolve closely related isomers.
-
Crystallization: Fractional crystallization can sometimes be used to selectively crystallize one isomer from a concentrated solution.
-
Derivatization: If the isomers have different reactive sites available, you could derivatize the mixture, separate the derivatives (which may have different physical properties), and then remove the derivatizing group.
Q4: Can I use microwave-assisted synthesis for preparing imidazo[4,5-c]pyridines?
Yes, microwave-assisted synthesis is often used for these preparations and can significantly reduce reaction times and improve yields, particularly for the condensation and cyclization steps.[5]
References
-
Hunt, J. T., et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. (2010). Journal of Molecular Catalysis A: Chemical, 324(1-2), 39-47. [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. (2006). Inorganica Chimica Acta, 359(9), 2875-2880. [Link]
-
O'Brien, M. E., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2008-2018. [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. (2020). Journal of the American Chemical Society, 142(42), 18098-18109. [Link]
-
Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. (2022). Chemical Science, 13(34), 10034-10042. [Link]
-
Krause, M., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Regioselective N-alkylation of Adenine by Nucleophilic Substitution. (2016). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
-
Kinetic vs. Thermodynamic Control in Organic Reactions. (n.d.). The Catalyst: A Journal of Chemical Education. Retrieved January 17, 2026, from [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
-
Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). (2004). Chemistry of Heterocyclic Compounds, 40(2), 139-167. [Link]
-
Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. (2020). Molecules, 25(24), 5932. [Link]
-
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
-
33: Kinetic control vs. thermodynamic control. (2020, December 10). [Video]. YouTube. [Link]
-
Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
-
N-Alkylation of Some Imidazopyridines. (2020). FABAD Journal of Pharmaceutical Sciences, 45(3), 205-212. [Link]
-
Computational Studies on Imidazo[1,2-a] Pyridine-3-Carboxamide Analogues as Antimycobacterial Agents. (2018). The Open Pharmaceutical Sciences Journal, 5(1). [Link]
-
Pyridine N-Oxides. (2012). Baran Group Meeting, Scripps Research. [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2023). E3S Web of Conferences, 400, 01007. [Link]
-
Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2016). Synthetic Communications, 46(10), 864-873. [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry, 15, 1584-1644. [Link]
-
Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (2022). Antibiotics, 11(11), 1500. [Link]
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2021). Molecules, 26(16), 4933. [Link]
-
How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. (2016). ResearchGate. [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. (2023). Monatshefte für Chemie - Chemical Monthly, 154, 1147-1159. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2022). Molecules, 27(15), 4933. [Link]
-
Advances in Synthesis and Application of Imidazopyridine Derivatives. (2012). Chinese Journal of Organic Chemistry, 32(10), 1836-1846. [Link]
-
Heterocycles in Medicinal Chemistry. (2017). Molecules, 22(5), 801. [Link]
-
Isolation and Purification Techniques in Natural Products Chemistry. (2023). Journal of Pharmacognosy and Phytochemistry, 12(4), 1-6. [Link]
-
Computational study on the reactivity of imidazolium-functionalized manganese bipyridyl tricarbonyl electrocatalysts. (2021). Catalysis Science & Technology, 11(15), 5194-5204. [Link]
-
Computational studies on imidazole heme conformations. (2001). The Journal of Physical Chemistry B, 105(23), 5612-5621. [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Current Organocatalysis, 9(1), 3-21. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. reddit.com [reddit.com]
- 4. baranlab.org [baranlab.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.mpg.de [pure.mpg.de]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. thecatalyst.org [thecatalyst.org]
- 12. books.rsc.org [books.rsc.org]
- 13. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 14. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pcliv.ac.uk [pcliv.ac.uk]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Coupling with 2-chloro-3H-imidazo[4,5-c]pyridine
Welcome to the technical support center for optimizing cross-coupling reactions with 2-chloro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this important heterocyclic scaffold. The imidazopyridine core is a privileged structure in medicinal chemistry, and mastering its functionalization is key to unlocking novel therapeutic agents.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. The advice herein is grounded in established mechanistic principles and field-proven strategies to enhance reaction efficiency, yield, and purity.
Troubleshooting Guide: Common Issues and Solutions
The unique electronic properties of the this compound scaffold, particularly the presence of multiple nitrogen atoms, can present challenges such as catalyst inhibition and competing side reactions.[4][5] A systematic, one-variable-at-a-time approach is the most effective way to troubleshoot and optimize your reaction conditions.[6]
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most common hurdles. The root cause often lies in the catalyst system, reaction conditions, or reagent quality.
Causality & Troubleshooting Steps:
-
Catalyst Inactivation/Inhibition: The pyridine and imidazole nitrogens can coordinate to the palladium center, leading to catalyst deactivation.[4][5][6]
-
Solution 1: Ligand Selection. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the metal center and promote the desired catalytic cycle.[5][6]
-
Solution 2: Use of Precatalysts. Pre-formed palladium precatalysts (e.g., Buchwald G3 or G4) are often more efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂. They provide a more reliable and reproducible generation of the active catalyst.[5][6]
-
Solution 3: Slow Addition. Adding the this compound substrate slowly to the reaction mixture can maintain a low concentration, thereby reducing its inhibitory effect on the catalyst.[6]
-
-
Inefficient Oxidative Addition: The C-Cl bond is stronger than C-Br or C-I bonds, making the initial oxidative addition step more challenging and often rate-limiting.[5]
-
Solution 1: Higher Reaction Temperature. Increasing the temperature (typically 80-120 °C) can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[7]
-
Solution 2: Choice of Metal. While palladium is common, nickel catalysts can sometimes be more effective for coupling with aryl chlorides and are a more cost-effective option.[5]
-
-
Poor Reagent Quality or Reaction Setup:
-
Solution 1: Reagent Integrity. Ensure all reagents, especially boronic acids (which can degrade) and bases, are fresh and pure.[8][9] Solvents must be anhydrous and degassed.[4][6]
-
Solution 2: Inert Atmosphere. Palladium(0) catalysts are oxygen-sensitive. Rigorously degas the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[4][7][8]
-
Issue 2: Significant Side Product Formation
The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the presence of side reactions, which compete with your desired transformation and complicate purification.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling: This results in the dimerization of your coupling partner (e.g., boronic acid in Suzuki reactions or amine in Buchwald-Hartwig).[4][6][8]
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom.[4]
-
Cause: Can be promoted by a proton source (like water or alcohol) in the reaction mixture.[6]
-
Mitigation:
-
-
Protodeborylation (in Suzuki reactions): Cleavage of the C-B bond of the boronic acid.[4]
Issue 3: Difficult Purification
Complex reaction mixtures can make isolating the desired product challenging.
-
Solution 1: Optimize for Conversion. Aim for full conversion of the starting material to simplify the final mixture.
-
Solution 2: Methodical Work-up. After the reaction, a simple filtration through celite can remove the palladium catalyst.[4] Standard aqueous work-up procedures can remove inorganic salts.
-
Solution 3: Chromatographic Purification. Column chromatography is often necessary. A careful selection of the solvent system is crucial for good separation.[10]
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction is best for my desired transformation with this compound?
The choice of reaction depends on the bond you wish to form:
-
For C-C bonds (attaching aryl or vinyl groups): The Suzuki-Miyaura coupling is a robust and widely used method.[11][12][13]
-
For C-N bonds (attaching amines, amides, or other N-heterocycles): The Buchwald-Hartwig amination is the premier method.[14][15][16]
-
For C-C bonds (attaching alkynes): The Sonogashira coupling is the reaction of choice.[1]
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A good starting point for optimization is crucial. The following table provides a set of initial conditions to screen.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst (e.g., XPhos Pd G3, 2 mol%) | Precatalysts offer improved reproducibility.[5][6] |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands are effective for challenging substrates.[4][6] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases are generally preferred.[4] |
| Boron Reagent | Arylboronic acid (1.2-1.5 equivalents) or Pinacol Ester | A slight excess is often used. Esters offer greater stability.[9] |
| Solvent | 1,4-Dioxane or Toluene (often with a small amount of water) | Anhydrous ethereal solvents are common; water can aid base solubility.[7] |
| Temperature | 80 - 110 °C | Higher temperatures are needed for C-Cl activation.[7] |
Q3: What are the best starting conditions for a Buchwald-Hartwig amination?
For C-N bond formation, the following conditions are a reliable starting point.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a Buchwald Precatalyst | Provides a reliable source of active Pd(0).[17] |
| Ligand | XantPhos or a Biarylphosphine ligand (e.g., BrettPhos) (2-4 mol%) | Ligand choice is critical and highly substrate-dependent.[2][17] |
| Base | NaOt-Bu, KOt-Bu, or LiHMDS (1.5-2.5 equivalents) | Strong, non-nucleophilic bases are required to deprotonate the amine.[2] |
| Amine | Primary or Secondary Amine (1.1-1.5 equivalents) | The nature of the amine will heavily influence optimal conditions. |
| Solvent | Toluene or 1,4-Dioxane | Aprotic, non-polar solvents are standard.[15][17] |
| Temperature | 80 - 110 °C | Elevated temperatures facilitate the reaction. |
Q4: How do I monitor the progress of my reaction?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two most common and effective techniques.
-
TLC: Provides a quick, qualitative assessment of the consumption of starting materials and the formation of new products.
-
LC-MS: Offers a more detailed analysis, allowing you to identify the masses of starting materials, products, and any significant byproducts, which is invaluable for troubleshooting.[4]
Experimental Protocols & Visualizations
General Protocol for a Trial Suzuki-Miyaura Coupling
This protocol outlines a small-scale test reaction, which is highly recommended before proceeding to a larger scale.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., XPhos).
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot for TLC or LC-MS analysis to assess the reaction progress.[8]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common issues in the optimization process.
Caption: A decision-making workflow for troubleshooting low-yield coupling reactions.
References
- BenchChem. (n.d.). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles.
- Ali, I., et al. (2018). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Source not explicitly stated, but content points to a scientific journal review article].
- BenchChem. (n.d.). Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
- Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega.
- Czestkowski, W., et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
- Hranjec, M., et al. (2017). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules.
- Kozłowska, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Catalyst Selection for Cross-Coupling Reactions.
- ResearchGate. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction....
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Troubleshooting low yields in boron heterocyclic chemistry.
- American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine.
- National Center for Biotechnology Information. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
- MDPI. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- National Center for Biotechnology Information. (n.d.). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- ChemicalBook. (n.d.). 2-Chloro-3-Methyl-3H-iMidazo[4,5-b]pyridine synthesis.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Indian Journal of Chemistry. (2024). Blue LED-driven C-N Bond formation for Synthesis of Imidazopyridines.
- ResearchGate. (n.d.). Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases.
- Shri R.L.T. College of Science, Akola. (n.d.). Blue LED-driven C-N bond formation for synthesis of imidazopyridines.
- National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
- [Source not explicitly stated]. (n.d.). C-N Bond forming reactions in the synthesis of substituted 2-aminoimidazole derivatives.
- PubMed. (2012). Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles.
- TCI Chemicals. (n.d.). C-N Bond Formation Reactions.
- Google Patents. (n.d.). Process for the preparation of 2-chloropyridines.
- [Source not explicitly stated]. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- BenchChem. (n.d.). A Comparative Guide to the Catalytic Applications of 2-Chloro-4,5-dimethyl-1H-imidazole in Cross-Coupling Reactions.
Sources
- 1. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating the Purification of Chlorinated Imidazopyridine Compounds
Welcome to the technical support center dedicated to the unique challenges encountered during the purification of chlorinated imidazopyridine compounds. As a class of molecules with significant interest in medicinal chemistry and drug development, their successful isolation and purification are paramount.[1] This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and provides concise, actionable answers to get you started.
Q1: What are the primary methods for purifying chlorinated imidazopyridine compounds?
The most prevalent and effective methods are column chromatography on silica gel and recrystallization.[2] For challenging separations involving closely related isomers or persistent impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[3][4]
Q2: How does the chlorine substituent impact the choice of purification strategy?
The chlorine atom, being electron-withdrawing, can increase the polarity of the imidazopyridine core and influence its solubility in organic solvents.[5][6] This may necessitate the use of more polar solvent systems in chromatography. Furthermore, the presence of the basic nitrogen atoms in the imidazopyridine ring system can lead to interactions with the acidic surface of standard silica gel, potentially causing streaking or degradation.
Q3: My chlorinated imidazopyridine is showing poor solubility in common chromatographic solvents. What are my options?
Low solubility can be a significant hurdle. Consider using a stronger, more polar co-solvent like methanol or employing a dry loading technique for column chromatography. For recrystallization, a systematic solvent screen is recommended to identify a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Q4: I'm observing streaking and poor separation on my TLC plate. What is the likely cause?
Streaking is often indicative of interactions between the basic nitrogen atoms of the imidazopyridine and the acidic silanol groups on the silica gel surface. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[7][8]
Q5: My compound appears to be degrading during column chromatography. How can I prevent this?
Degradation on silica gel is a common issue for acid-sensitive compounds.[9][10] To circumvent this, you can use deactivated silica gel, which has been treated with a base like triethylamine to neutralize the acidic sites.[8][11] Alternatively, switching to a more inert stationary phase, such as neutral alumina, can be beneficial.
Q6: What are the typical impurities I should expect?
Impurities can originate from unreacted starting materials, by-products from the chlorination reaction (e.g., over-chlorinated species or regioisomers), and degradation products.[12][13][14] It is also common to have residual catalysts or reagents from the synthesis.
Q7: How can I effectively remove both acidic and basic impurities?
An acid-base liquid-liquid extraction during your workup can be highly effective. Washing the organic layer with a dilute aqueous acid solution will remove basic impurities, while a subsequent wash with a dilute aqueous base will remove acidic impurities.[15]
Part 2: In-Depth Troubleshooting Guides
This section provides a systematic approach to resolving common and complex purification challenges.
Troubleshooting Guide 1: Poor Separation in Column Chromatography
-
Symptom: Your target compound co-elutes with one or more impurities, resulting in impure fractions.
-
Causality Analysis: The chlorine substituent can alter the polarity of your molecule to be very similar to that of certain by-products, making separation difficult. Overloading the column or using an inappropriate solvent system can also lead to poor resolution.
-
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting compounds.
-
Detailed Solutions:
-
Optimize Mobile Phase: Before running the column, perform a thorough TLC analysis using a range of solvent polarities. Aim for an Rf value of 0.2-0.3 for your target compound. A gradient elution on the column, starting with a less polar solvent system and gradually increasing the polarity, can significantly improve separation.[16]
-
Reduce Sample Load: A common mistake is overloading the column. As a rule of thumb, the amount of crude material should not exceed 1-5% of the mass of the silica gel.
-
Stationary Phase Selection: For chlorinated imidazopyridines, which can be acid-sensitive, consider using silica gel that has been pre-treated with triethylamine.[10] If degradation persists, switching to neutral or basic alumina, or even reverse-phase silica gel, may be necessary.[8]
-
Troubleshooting Guide 2: Challenges in Recrystallization
-
Symptom: The compound "oils out" of solution, fails to crystallize, or forms very fine needles that are difficult to handle.
-
Causality Analysis: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, and it separates as a liquid upon cooling. The presence of impurities can also inhibit crystal lattice formation.
-
Systematic Approach to Solvent Selection and Crystallization:
| Step | Action | Rationale |
| 1 | Single Solvent Screening | Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[17] |
| 2 | Two-Solvent System | If a single solvent is not effective, use a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. |
| 3 | Inducing Crystallization | If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[7] Alternatively, add a "seed" crystal of the pure compound. |
| 4 | Managing "Oiling Out" | If the compound oils out, reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Using a larger volume of solvent can sometimes prevent this issue.[7] |
Part 3: Experimental Protocols
These detailed protocols provide a starting point for your purification experiments.
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Add 1-2% triethylamine by volume and mix thoroughly.
-
Column Packing: Pack the column with the deactivated silica gel slurry.
-
Equilibration: Flush the packed column with at least two column volumes of your initial mobile phase (containing 0.5-1% triethylamine).
-
Sample Loading: Dissolve your crude chlorinated imidazopyridine in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, for compounds with poor solubility, perform a dry load by adsorbing the crude material onto a small amount of silica gel and loading the resulting powder onto the top of the column.
-
Elution: Begin elution with your starting solvent system. If using a gradient, gradually increase the proportion of the polar solvent.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
Protocol 2: Recrystallization from a Two-Solvent System (e.g., Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude chlorinated imidazopyridine in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, you can place the flask in an ice bath or a refrigerator.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum.
Part 4: Visualization of Purification Logic
A logical approach is key to efficient and successful purification. The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy.
Caption: Decision tree for purification strategy selection.
References
-
Vreshch, V. D., et al. (2015). Transformation of aromatic ether- and amine-containing pharmaceuticals during chlorine disinfection. Environmental Science & Technology, 38(20), 5570-5576. Available at: [Link]
-
Borkiewicz, O., et al. (2019). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 21(1), 226-241. Available at: [Link]
-
Ghosh, A., et al. (2018). Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T. ACS Omega, 3(3), 3044-3051. Available at: [Link]
-
Mishra, S., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1487-1547. Available at: [Link]
-
Czarnecka, K., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3374. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. Available at: [Link]
-
Leoni, A., et al. (1981). Chromatographic separation of chlorinated hydrocarbons using columns of silica gel of varying degrees of porosity and activation. The Analyst, 106(1261), 473-476. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Accounts of Chemical Research, 46(12), 2877-2885. Available at: [Link]
-
de Souza, M. V. N., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Infectious Diseases, 9(6), 1279-1293. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds? r/Chempros. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
-
Syrris. (2023). Pharmaceutical Crystallization in drug development. Available at: [Link]
-
University of Delhi. Recrystallization. Available at: [Link]
-
Waters. (2010). HPLC Troubleshooting Guide. Available at: [Link]
-
Lytle, D. A., et al. (2010). Impact of chlorine disinfectants on dissolution of the lead corrosion product PbO2. Environmental Science & Technology, 44(18), 7358-7363. Available at: [Link]
-
Patel, R. V., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Journal of Saudi Chemical Society, 21(Supplement 1), S334-S342. Available at: [Link]
-
Mowbray, C. E., et al. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. ACS Infectious Diseases, 9(7), 1476-1488. Available at: [Link]
-
ResearchGate. (2019). Deactivation of silica gel? Available at: [Link]
-
Genta-Jouve, G., et al. (2023). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Natural Product Reports, 40(1), 115-135. Available at: [Link]
-
Klarich, K. L., et al. (2019). Chlorinated byproducts of neonicotinoids and their metabolites: An unrecognized human exposure potential? Environmental Science & Technology Letters, 6(1), 31-37. Available at: [Link]
-
Korde, V. M., et al. (1993). Biodegradation of chlorinated aliphatics and aromatic compounds in total-recycle expanded-bed biofilm reactors. Applied Biochemistry and Biotechnology, 39-40, 631-641. Available at: [Link]
-
ResearchGate. (2025). Why non-polar impurity is co-eluting with target compound in column chromatography? Available at: [Link]
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Available at: [Link]
-
Dodds, J. N., et al. (2015). Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. Environmental Science & Technology, 49(16), 9896-9904. Available at: [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available at: [Link]
-
Euro Chlor. (2013). Halogenated by-products. Focus on Chlorine Science. Available at: [Link]
-
Crystal Engineering Communication Editorial Board. (2021). From form to function: Crystallization of active pharmaceutical ingredients. Crystal Engineering Communication, 23(7), 1461-1463. Available at: [Link]
-
Gotor, R., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4124. Available at: [Link]
-
Oki, T., et al. (2021). Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry, 45(35), 15873-15877. Available at: [Link]
-
Ni, P., et al. (2025). Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances, 15(1), 1-5. Available at: [Link]
-
Myerson, A. S. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(6), 1412-1422. Available at: [Link]
-
Felix, G., & Bertrand, C. (1985). Separation of polyaromatic hydrocarbons on caffeine-bonded silica gel. Journal of Chromatography A, 319, 432-435. Available at: [Link]
-
Shen, L., et al. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Molecules, 28(13), 5139. Available at: [Link]
-
Reddit. (2025). Co-elution during column. r/OrganicChemistry. Available at: [Link]
-
Locksley, S. J., et al. (2016). Imidazole catalyzes chlorination by unreactive primary chloramines. Free Radical Biology and Medicine, 94, 127-135. Available at: [Link]
-
El-Shishtawy, R. M., et al. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Separations, 11(7), 183. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2024). Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies. Journal of Biomolecular Structure and Dynamics, 1-13. Available at: [Link]
-
Zang, X., et al. (2015). Formation of Chlorination Byproducts and Their Emission Pathways in Chlorine Mediated Electro-Oxidation of Urine on Active and Nonactive Type Anodes. Environmental Science & Technology, 49(18), 11094-11102. Available at: [Link]
-
Guionneau, P. (2013). Guide for crystallization. Available at: [Link]
-
YMC. (2018). Application Compendium Solutions for Preparative HPLC. Available at: [Link]
-
All About Drugs. Crystallization. Available at: [Link]
-
Najem, A. (2022, April 2). Preparative HPLC ( Separation - Purification ). YouTube. Available at: [Link]
Sources
- 1. Chromatographic separation of chlorinated hydrocarbons using columns of silica gel of varying degrees of porosity and activation - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. eurochlor.org [eurochlor.org]
- 15. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chromatography [chem.rochester.edu]
- 17. Reagents & Solvents [chem.rochester.edu]
troubleshooting regioselectivity in the synthesis of substituted imidazo[4,5-c]pyridines
Welcome to the technical support center for the synthesis of substituted imidazo[4,5-c]pyridines. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of regioselectivity in this important heterocyclic system. The structural similarity of imidazo[4,5-c]pyridines to endogenous purines makes them a privileged scaffold in drug discovery, with applications ranging from oncology to antiviral therapies.[1][2] However, controlling the site of substitution, particularly on the nitrogen atoms of the imidazole ring, is a common and significant challenge.
This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and design robust, regioselective synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the principal sites for N-substitution on the imidazo[4,5-c]pyridine core, and why is it a problem?
The imidazo[4,5-c]pyridine core presents three primary nitrogen atoms for substitution: two in the imidazole ring (N-1 and N-3) and one in the pyridine ring (N-5).
The primary challenge arises from the tautomeric nature of the N-H proton on the imidazole ring, which can reside on either N-1 or N-3. This equilibrium often leads to a mixture of N-1 and N-3 substituted products during reactions like alkylation or acylation, as both nitrogens are nucleophilic.[3] The pyridine nitrogen (N-5) is generally less nucleophilic and less likely to be the primary site of substitution under standard conditions.
Q2: How can I reliably determine which regioisomer I have synthesized?
Simple 1D ¹H NMR is often insufficient to distinguish between N-1 and N-3 isomers. Unambiguous structural assignment is critical and requires more advanced techniques.
-
2D NMR Spectroscopy: This is the most common and powerful method.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range correlations (2-3 bonds) between the protons of your new substituent (e.g., the CH₂ of a benzyl group) and the carbon atoms of the heterocyclic core. For an N-1 substituted product, you would expect correlations to C-2 and C-7a, whereas an N-3 substituent would show correlations to C-2 and C-4.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity. For example, a proton on the N-substituent may show a NOE correlation to the H-2 proton in both isomers, but only an N-3 substituent would likely show a NOE to the H-4 proton.[3]
-
-
Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation, providing definitive proof of connectivity if a suitable crystal can be obtained.
Q3: What factors govern whether substitution occurs at N-1 or N-3?
The outcome is a delicate balance of several factors:
-
Steric Hindrance: Bulky electrophiles will preferentially attack the less sterically hindered nitrogen atom. The steric environment around N-1 and N-3 can be influenced by substituents on the pyridine ring.
-
Electronic Effects: The relative electron density and nucleophilicity of N-1 versus N-3. This can be modulated by the solvent and the nature of the counter-ion when a base is used.
-
Reaction Conditions: The choice of base, solvent, and temperature can shift the tautomeric equilibrium and influence the reaction pathway. For instance, using a strong base like NaH to fully deprotonate the imidazole will generate an anion whose reactivity is highly dependent on the solvent and counter-ion (Na⁺).
Troubleshooting Guide: Common Regioselectivity Issues
Problem 1: My N-alkylation reaction on the imidazo[4,5-c]pyridine core yields an inseparable mixture of N-1 and N-3 isomers.
-
Probable Cause: You are performing a direct alkylation on the pre-formed heterocycle, where the N-1 and N-3 positions have similar reactivity under your current conditions. This is a very common outcome.
-
Solutions & Strategies:
-
Modify Reaction Parameters (Iterative Approach):
-
Change the Base: Switch from a weak base (e.g., K₂CO₃) to a strong, non-nucleophilic base (e.g., NaH, LiHMDS). This changes the reaction from an Sₙ2 reaction on a neutral tautomer to reaction on a delocalized anion, which can alter the regiochemical outcome.
-
Vary the Solvent: Move from a polar aprotic solvent (like DMF or DMSO) to a non-polar solvent (like toluene or THF). Solvent can influence which tautomer is favored and the aggregation state of the resulting salt.
-
Alter the Electrophile: If possible, increase the steric bulk of your alkylating agent. This may favor reaction at the less hindered nitrogen atom.
-
-
Adopt a Directed Synthesis Strategy (Recommended Approach): The most robust solution is to control the regiochemistry before the imidazole ring is even formed. This involves the regioselective acylation of the starting material, 3,4-diaminopyridine.[4][5] This pre-functionalization effectively "blocks" one nitrogen, forcing the subsequent cyclization and any later modifications to proceed with a defined regiochemistry.
-
Causality: The two amino groups of 3,4-diaminopyridine have different electronic environments. The 3-amino group is ortho to the pyridine nitrogen, while the 4-amino group is para. This difference can be exploited. For example, reaction with di-tert-butyl dicarbonate selectively protects the 4-amino position, whereas acetyl chloride can be directed to the 3-amino position under specific conditions.[4][5]
-
-
Data Presentation: Regioselective Acylation of 3,4-Diaminopyridine
| Reagent | Solvent | Position Selectively Acylated | Resulting Intermediate's Utility | Reference |
| Acetyl Chloride | Pyridine | 3-amino | Leads to N-1 substituted imidazo[4,5-c]pyridines | [4] |
| Di-tert-butyl dicarbonate (Boc₂O) | CH₂Cl₂ | 4-amino | Leads to N-3 substituted imidazo[4,5-c]pyridines | [4][5] |
Problem 2: I am not getting any reaction, or my yields are very low.
-
Probable Cause: Insufficiently activated electrophile, poor choice of base, or solubility issues.
-
Solutions & Strategies:
-
Base Strength: Ensure your base is strong enough to deprotonate the imidazole N-H (pKa ≈ 12-13). K₂CO₃ can be marginal; NaH or KHMDS are more reliable.
-
Electrophile Reactivity: If using an alkyl chloride, consider converting it to the more reactive iodide using Finkelstein conditions (catalytic NaI or KI).
-
Temperature: While many alkylations proceed at room temperature, gentle heating (40-60 °C) may be required to drive the reaction to completion. Monitor carefully for decomposition.
-
Key Experimental Protocols
Protocol 1: Directed Synthesis of an N-3 Substituted Imidazo[4,5-c]pyridine via Selective Boc-Protection
This protocol is adapted from methodologies that leverage selective protection of 3,4-diaminopyridine to achieve regiochemical control.[4][5]
Step 1: Regioselective Protection of 3,4-Diaminopyridine
-
Dissolve 3,4-diaminopyridine (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq) in CH₂Cl₂ dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor by TLC or LC-MS for the disappearance of starting material.
-
Upon completion, concentrate the reaction mixture in vacuo. The product, (3-amino-pyridin-4-yl)-carbamic acid tert-butyl ester, can often be crystallized from a solvent system like MTBE/hexanes.[4]
Step 2: Cyclization to form the Imidazole Ring
-
Dissolve the Boc-protected intermediate from Step 1 in a suitable solvent (e.g., EtOAc).
-
Add the desired carboxylic acid derivative (e.g., chloroacetic anhydride, 1.1 eq).
-
Stir at room temperature until acylation of the 3-amino group is complete (monitor by TLC/LC-MS).
-
Remove the solvent and add a dehydrating acid (e.g., HCl in 2-propanol or polyphosphoric acid) and heat to effect cyclization and concomitant Boc-deprotection.
-
Work up the reaction to isolate the 2-substituted-3H-imidazo[4,5-c]pyridine.
Step 3: N-3 Alkylation
-
The product from Step 2 will now selectively alkylate at the N-3 position, as the N-1 position is sterically and electronically directed by the pre-cyclization chemistry.
-
Dissolve the heterocycle in DMF, add a base (e.g., K₂CO₃ or NaH, 1.5 eq), and stir for 20 minutes.
-
Add the desired alkylating agent (1.1 eq) and stir at room temperature or with gentle heat until the reaction is complete.
-
Perform an aqueous workup and purify by column chromatography.
-
Confirm the structure using 2D NMR as described in the FAQs.
Visualization: Decision Workflow for Regioselectivity Control
The following diagram outlines a logical workflow for achieving a desired regioisomer.
References
-
Caron, S., et al. (2003). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. Organic Process Research & Development, 7(6), 1011-1014. [Link]
-
Caron, S., et al. (2003). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine. American Chemical Society. [Link]
-
Gobis, K., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Konecny, P., et al. (2012). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 14(3), 190-198. [Link]
-
Perdih, A., & Dolenc, M. S. (2015). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 20(4), 6256-6278. [Link]
-
Wu, T., et al. (2003). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 68(25), 9748-9751. [Link]
-
Perin, N., et al. (2019). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 24(21), 3840. [Link]
-
Temple, C., et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 25(8), 1045-1050. [Link]
-
Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1167-1184. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-Chloro-3H-imidazo[4,5-c]pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-chloro-3H-imidazo[4,5-c]pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this crucial heterocyclic compound.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmacologically active molecules. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). However, its purification can be challenging due to the presence of structurally similar impurities and its physicochemical properties. This guide offers practical, field-proven insights to navigate these challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that researchers may encounter during the purification of crude this compound.
Q1: My crude material is a dark, oily residue. What are the likely impurities?
A1: A dark, oily appearance in your crude product often suggests the presence of polymeric materials, residual high-boiling solvents, and colored byproducts. The probable impurities depend on the synthetic route employed. A common route involves the cyclization of 3,4-diaminopyridine with a phosgene equivalent to form 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, followed by chlorination.
-
Potential Impurities:
-
Unreacted 3,4-diaminopyridine: A polar and often colored starting material.
-
1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (the "oxo" intermediate): Incomplete chlorination will leave this polar impurity.
-
Over-chlorinated species: Depending on the reaction conditions, chlorination at other positions on the pyridine ring is possible, though less likely.
-
Polymeric byproducts: Arise from side reactions of the starting materials or intermediates under harsh conditions.
-
Residual Chlorinating Agent and its byproducts: For example, residual phosphorus oxychloride (POCl₃) and its hydrolysis products (phosphoric acid).
-
Troubleshooting Approach: An initial workup involving an aqueous base wash (e.g., saturated sodium bicarbonate solution) can help neutralize and remove acidic impurities like residual chlorinating agents.[1] Subsequent extraction with an organic solvent such as ethyl acetate can separate the desired product from highly polar, water-soluble impurities.
Q2: I'm struggling to get my compound to crystallize. It just oils out. What can I do?
A2: Oiling out during recrystallization is a common problem, especially with heterocyclic compounds like pyridines, which can have awkward crystallization behavior. This phenomenon occurs when the solute is too soluble in the hot solvent and separates as a liquid phase upon cooling.
Troubleshooting Strategies:
-
Solvent System Optimization:
-
Single Solvent: If your compound is too soluble in a hot solvent (e.g., methanol, ethanol), try a solvent in which it has lower solubility, requiring heating for dissolution.
-
Two-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., dichloromethane or methanol) at room temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble, e.g., hexanes or diethyl ether) dropwise until the solution becomes faintly cloudy. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Seeding: Introduce a tiny crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling often promotes oiling out.
Q3: My column chromatography separation is poor, with significant tailing of the product spot on the TLC plate. How can I improve this?
A3: Peak tailing on silica gel is a frequent issue with basic compounds like imidazopyridines due to strong interactions with the acidic silanol groups on the silica surface.
Troubleshooting Strategies:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to suppress the interaction between your compound and the silica gel. A common practice is to add 0.5-1% triethylamine (Et₃N) or pyridine to the mobile phase (e.g., hexane/ethyl acetate).
-
Stationary Phase Choice: If tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds.
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to separate impurities with different polarities more effectively. A gradient of ethyl acetate in hexanes is a good starting point.[1]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most common and effective method for purifying crude this compound.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (Et₃N)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
2. Step-by-Step Procedure:
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of the crude material in dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., start with 7:3 hexanes:ethyl acetate). Add ~0.5% Et₃N to the developing solvent.
-
Visualize the spots under UV light.
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.2-0.3, with good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexanes:ethyl acetate with 0.5% Et₃N).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the separation by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purification Workflow Diagram
Caption: General purification workflow for this compound.
Protocol 2: Purification by Recrystallization
Recrystallization can be an effective method for final polishing of the product after column chromatography or for purifying relatively clean crude material.
1. Materials and Reagents:
-
Partially purified this compound
-
Methanol
-
Activated charcoal (optional)
-
Filter paper
-
Erlenmeyer flask
-
Ice bath
2. Step-by-Step Procedure:
-
Place the crude or partially purified solid in an Erlenmeyer flask.
-
Add a minimal amount of hot methanol to dissolve the solid completely.
-
If the solution is colored, add a small amount of activated charcoal and heat the solution gently for a few minutes.
-
Hot filter the solution through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystals should start to form.
-
Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the crystals under vacuum to obtain the pure this compound.
Data Presentation
Table 1: Troubleshooting Summary for Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Dark, oily crude product | Polymeric byproducts, residual acidic impurities | Aqueous basic workup followed by solvent extraction. |
| Oiling out during recrystallization | Compound is too soluble in the chosen solvent; rapid cooling. | Use a two-solvent system (e.g., methanol/diethyl ether); slow cooling; seeding; scratching. |
| Peak tailing in column chromatography | Strong interaction of the basic product with acidic silica gel. | Add a basic modifier (e.g., 0.5-1% triethylamine) to the eluent; consider using alumina. |
| Co-elution of impurities | Similar polarity of the product and impurities. | Optimize the solvent system using TLC; use a shallow gradient during column chromatography. |
Characterization of Pure this compound
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ:
-
Pyridine Protons: ~8.0-8.5 ppm (complex multiplet)
-
NH Proton: A broad singlet, typically >12 ppm, which may be exchangeable with D₂O.
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ:
-
C-Cl: ~145-150 ppm
-
Other aromatic carbons: ~110-145 ppm
It is crucial to obtain ¹H NMR, ¹³C NMR, and mass spectrometry data for your purified product to confirm its identity and purity.
Logical Relationships in Purification Strategy
The choice of purification method depends on the nature and quantity of impurities.
Caption: Decision tree for selecting the appropriate purification strategy.
References
-
Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201. [Link]
-
Gómez-Caro, L., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3183. [Link]
-
Reddy, T. R., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4384-4393. [Link]
-
Thumula, S. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(1), 255-258. [Link]
-
Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. [Link]
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-3H-imidazo[4,5-c]pyridine
Welcome to the technical support center for the synthesis of 2-chloro-3H-imidazo[4,5-c]pyridine. This guide is designed for researchers, chemists, and process development professionals engaged in library synthesis and drug discovery. Here, we provide in-depth technical protocols, troubleshooting guidance, and frequently asked questions to support the successful scale-up of this important heterocyclic building block. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure both safety and success in your synthetic endeavors.
I. Overview of Synthetic Strategies for Scale-Up
The synthesis of this compound on a larger scale for library synthesis necessitates a robust and reproducible synthetic route. Two primary strategies are commonly considered, each with its own set of advantages and challenges.
Strategy A: Chlorination of a Hydroxy Precursor
This is a two-step approach involving the initial synthesis of 3H-imidazo[4,5-c]pyridin-2(1H)-one, followed by chlorination.
-
Cyclization: 3,4-Diaminopyridine is reacted with a suitable C1 source, such as urea or ethyl chloroformate, to form the bicyclic lactam, 3H-imidazo[4,5-c]pyridin-2(1H)-one.
-
Chlorination: The resulting lactam is then treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired this compound.
Strategy B: Deaminative Chlorination via Sandmeyer Reaction
This three-step route involves the construction of an amino-substituted imidazo[4,5-c]pyridine followed by a diazotization and chlorination sequence.
-
Cyclization: 3,4-Diaminopyridine is reacted with cyanogen bromide (BrCN) to form 2-amino-3H-imidazo[4,5-c]pyridine.
-
Diazotization: The 2-amino intermediate is then converted to a diazonium salt using a nitrite source in an acidic medium.
-
Chlorination: The diazonium salt is subsequently displaced with a chloride ion, typically using a copper(I) chloride catalyst in a Sandmeyer-type reaction.[1][2]
The choice between these strategies often depends on factors such as reagent availability and cost, safety considerations, and the desired purity profile of the final product. For large-scale library synthesis, Strategy A is often preferred due to its more direct nature and avoidance of potentially unstable diazonium intermediates.
II. Detailed Experimental Protocols for Scale-Up (Strategy A)
Here, we provide a detailed, step-by-step methodology for the synthesis of this compound via the chlorination of a hydroxy precursor.
Step 1: Synthesis of 3H-Imidazo[4,5-c]pyridin-2(1H)-one
This protocol is adapted for a larger scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 3,4-Diaminopyridine | 109.13 | 100.0 | 0.916 | 1.0 |
| Urea | 60.06 | 110.0 | 1.832 | 2.0 |
| Diphenyl ether | 170.21 | 500 mL | - | - |
Procedure:
-
Reactor Setup: In a well-ventilated fume hood, equip a suitable glass reactor with a mechanical stirrer, a thermocouple, a condenser, and a nitrogen inlet.
-
Reagent Charging: Charge the reactor with 3,4-diaminopyridine (100.0 g, 0.916 mol) and urea (110.0 g, 1.832 mol).
-
Solvent Addition: Add diphenyl ether (500 mL) to the reactor.
-
Reaction: Heat the mixture with vigorous stirring to 180-190 °C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Filter the solid product and wash it thoroughly with a non-polar solvent like hexanes or toluene to remove the diphenyl ether.
-
Drying: Dry the isolated solid under vacuum at 60-70 °C to a constant weight. A white to off-white solid is expected.
Step 2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Equivalents |
| 3H-Imidazo[4,5-c]pyridin-2(1H)-one | 135.12 | 100.0 | 0.740 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 454.0 (275 mL) | 2.960 | 4.0 |
| N,N-Dimethylaniline | 121.18 | 10.0 | 0.083 | 0.11 |
Procedure:
-
Reactor Setup: In a clean, dry, and inerted glass reactor equipped with a mechanical stirrer, a thermocouple, a reflux condenser with a gas outlet connected to a scrubber (for HCl and POCl₃ fumes), and an addition funnel, charge the 3H-imidazo[4,5-c]pyridin-2(1H)-one (100.0 g, 0.740 mol).
-
Reagent Addition: Slowly add phosphorus oxychloride (275 mL, 2.960 mol) to the reactor with stirring. The addition is exothermic and should be controlled.
-
Catalyst Addition: Add N,N-dimethylaniline (10.0 g, 0.083 mol) dropwise.
-
Reaction: Heat the reaction mixture to reflux (around 105-110 °C) and maintain for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Distillation: After completion, distill off the excess POCl₃ under reduced pressure. This is a critical step for safety and ease of workup.
-
Quenching (Reverse Addition): In a separate, larger reactor, prepare a mixture of crushed ice and water. Slowly and carefully add the cooled reaction residue to the ice-water mixture with vigorous stirring. The temperature should be maintained below 20 °C. This is a highly exothermic step.[3][4]
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate or sodium hydroxide to neutralize the mixture to a pH of 7-8. Continue to maintain the temperature below 20 °C.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 500 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
III. Troubleshooting Guide
Synthesis of 3H-Imidazo[4,5-c]pyridin-2(1H)-one
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature slightly. Ensure efficient stirring to maintain a homogeneous mixture. |
| Product loss during workup. | Ensure the product has fully precipitated before filtration. Use an appropriate solvent for washing that minimizes product solubility. | |
| Dark-colored product | Thermal decomposition. | Avoid exceeding the recommended reaction temperature. Ensure a nitrogen atmosphere to prevent oxidation. |
| Impure starting materials. | Use high-purity 3,4-diaminopyridine and urea. |
Synthesis of this compound
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Ensure the reaction is heated to reflux for a sufficient amount of time. The use of a catalyst like N,N-dimethylaniline can improve the reaction rate. |
| Hydrolysis of the product during workup. | Keep the temperature low during quenching and neutralization. Extract the product promptly after neutralization. | |
| Runaway reaction during quenching | Rapid addition of the reaction mixture to water. | Add the reaction mixture slowly to a large excess of ice with vigorous stirring. A "reverse quench" is crucial for safety.[3] |
| Insufficient cooling. | Use a robust cooling system and monitor the internal temperature closely during the quench. | |
| Product is difficult to purify | Residual phosphorus-containing byproducts. | Ensure complete quenching and neutralization. A wash with a dilute aqueous base can help remove acidic impurities. |
| Product is highly polar. | For chromatographic purification, consider using a more polar eluent system or reversed-phase chromatography.[5] |
IV. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with phosphorus oxychloride (POCl₃) on a large scale?
A1: POCl₃ is a highly corrosive and toxic substance that reacts violently with water in a highly exothermic reaction.[6][7] Key safety precautions include:
-
Always handle POCl₃ in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.
-
Ensure that all glassware is completely dry before use.
-
The quenching of excess POCl₃ is the most hazardous step. Always perform a "reverse quench" by slowly adding the reaction mixture to a large volume of ice/water.[3][4] Never add water to the reaction mixture.
-
Be prepared for a significant exotherm and have a robust cooling system in place.
Q2: Why is Strategy B (Sandmeyer reaction) less favorable for scale-up?
A2: The Sandmeyer reaction involves the formation of an aryl diazonium salt intermediate.[1][2] These intermediates can be explosive, especially when isolated in a dry state. While the reaction can be performed safely on a laboratory scale, the risks associated with the potential for uncontrolled decomposition increase significantly at a larger scale, making it a less desirable route for industrial production.[8]
Q3: My final this compound product is a dark oil, not a solid. What could be the issue?
A3: This could be due to several factors:
-
Impurities: The presence of colored byproducts from the reaction or decomposition.
-
Residual Solvent: Incomplete removal of high-boiling solvents like N,N-dimethylaniline.
-
Product Degradation: The product may be sensitive to heat or prolonged exposure to acidic or basic conditions during workup.
To address this, ensure efficient removal of excess POCl₃ before quenching, perform the workup at low temperatures, and consider alternative purification methods such as column chromatography.
Q4: Can I use a different chlorinating agent instead of POCl₃?
A4: While POCl₃ is the most common reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride can sometimes be used. However, their reactivity and the optimal reaction conditions may differ significantly. A thorough literature search and small-scale optimization would be necessary before attempting a large-scale reaction with an alternative reagent.
Q5: How can I improve the purification of the final product if it is very polar?
A5: Highly polar heterocyclic compounds can be challenging to purify via standard silica gel chromatography.[5] Consider the following options:
-
Reversed-phase chromatography: Using a C18 stationary phase with a mobile phase of water and a polar organic solvent like acetonitrile or methanol is often effective.
-
Crystallization: If the product is a solid, extensive screening of different solvent systems may yield a suitable method for recrystallization.
-
Acid-base extraction: If the product has a basic nitrogen, it may be possible to perform an acid extraction to separate it from non-basic impurities.
V. Visualizations
Workflow for the Synthesis of this compound (Strategy A)
Caption: A streamlined workflow for the two-step synthesis.
Troubleshooting Logic for Low Yield in Chlorination
Caption: A decision tree for troubleshooting low yields.
VI. References
-
Kitamura, H., & Fuse, S. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. Chempluschem, 88(6), e202300176.
-
ResearchGate. (2023). Continuous‐/Micro‐Flow Reactions Using Highly Electrophilic PCl3 and POCl3. Retrieved from [Link]
-
ResearchGate. (2020). How can I properly quench POCl3?. Retrieved from [Link]
-
Serafin, K., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1215-1221.
-
Monal, & Kumar, V. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1367-1402.
-
ResearchGate. (2021). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Request PDF. Retrieved from [Link]
-
Reddit. (2024). Sandmeyer type reaction troubleshoot. Retrieved from [Link]
-
Chemical Space. (2009). My friend phosphorus oxychloride. Retrieved from [Link]
-
ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Retrieved from [Link]
-
Soural, M., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(12), 651-660.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Rousseau, R. J., & Robins, R. K. (1965). The synthesis of various chloroimidazo[4,5‐c]pyridines and related derivatives. Journal of Heterocyclic Chemistry, 2(2), 196-201.
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Nature. (2021). Deaminative chlorination of aminoheterocycles. Retrieved from [Link]
-
Molecules. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Medicinal Chemistry Research, 32(11), 2269-2285.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 2-chloro-3H-imidazo[4,5-c]pyridine during storage
Technical Support Center: 2-chloro-3H-imidazo[4,5-c]pyridine
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound during storage. Here, we address common challenges and provide scientifically grounded solutions to prevent degradation.
The structural nature of this compound, featuring a fused imidazopyridine heterocyclic system, makes it a valuable building block in medicinal chemistry.[1] However, the presence of a chlorine atom on the pyridine ring introduces susceptibility to certain degradation pathways, primarily hydrolysis and potentially photodecomposition. This guide will provide you with the necessary knowledge to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: For optimal stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at 2-8°C, and protected from light.[2][3] These conditions are designed to minimize exposure to moisture, oxygen, and light, which are the primary drivers of degradation.
Q2: I've noticed the color of my compound has changed from off-white to yellowish. What does this indicate?
A: A color change often suggests that some level of degradation has occurred. This could be due to slow oxidation or the formation of conjugated impurities resulting from hydrolysis or other reactions. It is crucial to re-analyze the material's purity before use.
Q3: Is this compound sensitive to air or moisture?
A: Yes. The chloro-group on the pyridine ring is susceptible to nucleophilic substitution, particularly hydrolysis.[4][5] Exposure to atmospheric moisture can lead to the formation of the corresponding hydroxy-imidazo[4,5-c]pyridine derivative. Therefore, handling the compound in a dry environment, such as a glove box or using Schlenk line techniques, is highly recommended.[6][7]
Q4: Can I store this compound at room temperature for short periods?
A: While short-term storage at ambient temperature may not cause significant immediate degradation if the container is properly sealed and protected from light, it is not recommended. For maintaining long-term purity and experimental consistency, refrigerated storage is essential. Chemical reactions, including degradation, generally slow down at lower temperatures.[8]
Troubleshooting Guide: Degradation Issues
This section provides a structured approach to identifying and resolving common problems encountered during the storage and handling of this compound.
Issue 1: Inconsistent Experimental Results or Reduced Yield
-
Question: My reactions using an older batch of this compound are giving lower yields or unexpected side products compared to a new batch. Could storage be the issue?
-
Answer & Analysis: This is a classic sign of reagent degradation. The effective concentration of the active compound is likely lower than assumed, and the degradation products may interfere with your reaction. The primary suspect is hydrolysis, which converts the starting material into its hydroxy analog. This impurity can alter the course of your reaction.
-
Recommended Actions:
-
Purity Re-analysis: Immediately analyze the purity of the suspect batch using an appropriate analytical method.
-
Purification: If the purity is compromised but the degradation is minor, consider re-purification by a suitable method like column chromatography or recrystallization, if a protocol is available.
-
Discard: If significant degradation has occurred, it is best to discard the batch to avoid compromising further experiments.
-
Issue 2: Material Appears Clumpy or Sticky
-
Question: My solid this compound has become clumpy and difficult to handle. What could be the cause?
-
Answer & Analysis: This is often a direct result of moisture absorption (hygroscopicity). The absorbed water can not only change the physical state of the powder but also accelerates hydrolytic degradation. This is a critical sign that the storage container's seal has been compromised or the material was handled in a humid environment.
-
Recommended Actions:
-
Dry the Material: If the degradation is not yet severe, the material can be dried under high vacuum. However, be aware that some hydrolysis may have already occurred.
-
Improve Storage Protocol: Transfer the material to a new, dry container with a high-quality seal. Consider storing it inside a desiccator, even when refrigerated.
-
Refine Handling Technique: When dispensing the reagent, do so in a glove box or under a stream of dry inert gas to prevent exposure to ambient air.[6][9] Allow the container to warm to room temperature before opening to prevent condensation of moisture on the cold solid.[8]
-
Issue 3: Analytical Data Shows an Additional Peak
-
Question: My HPLC/LC-MS analysis shows a new, more polar peak that grows over time. What is this impurity?
-
Answer & Analysis: Based on the chemistry of 2-chloropyridine derivatives, this new, more polar peak is most likely the hydrolysis product: 2-hydroxy-3H-imidazo[4,5-c]pyridine. The hydroxyl group increases the compound's polarity, leading to a different retention time in reverse-phase chromatography.
-
Recommended Actions:
-
Characterize the Impurity: If possible, use mass spectrometry (MS) to confirm the identity of the impurity. The hydrolyzed product will have a molecular weight corresponding to the replacement of -Cl with -OH.
-
Quantify Degradation: Use the peak area from your chromatogram to quantify the extent of degradation. This will help you decide if the batch is still usable for your specific application.
-
Review Storage Conditions: This is a clear indicator that your current storage protocol is insufficient to prevent moisture ingress. Refer to the recommended storage conditions in the table below.
-
Summary of Storage and Handling Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down the rate of all potential degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[7][8] |
| Container | Tightly-sealed amber glass vial | Prevents moisture ingress and protects from light.[7] |
| Handling | Glove box or under inert gas stream | Minimizes exposure to atmospheric moisture and oxygen during use.[6] |
| Light | Store in the dark (e.g., in a box or amber vial) | Imidazopyridine derivatives can be photosensitive and may photodegrade upon exposure to UV/visible light.[10] |
Experimental Protocols
Protocol 1: Routine Purity Assessment by HPLC
This protocol provides a general method to monitor the purity of this compound.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the compound's UV spectrum (e.g., 254 nm).
-
-
Analysis: Inject the sample. The main peak corresponds to the pure compound. The appearance of earlier eluting peaks (more polar) may indicate the presence of the hydrolyzed product. Integrate the peak areas to determine the relative purity. High-performance liquid chromatography is a standard and reliable method for analyzing heterocyclic amines and their impurities.[11][12]
Protocol 2: Handling Air- and Moisture-Sensitive Reagents
This protocol outlines the best practices for handling this compound to prevent degradation.
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas or in a desiccator.[9]
-
Inert Atmosphere Transfer:
-
If using a Schlenk line, connect the reagent bottle to the line.
-
Carefully flush the headspace of the bottle with dry argon or nitrogen.[6]
-
Use a clean, dry syringe or cannula to withdraw the required amount of solid if it is free-flowing, or use a spatula under a positive pressure of inert gas.
-
-
Glove Box Transfer:
-
Place the sealed container of the compound, along with all necessary tools (spatula, weighing paper, vials), inside the glove box antechamber.
-
Evacuate and refill the antechamber with inert gas for at least three cycles before transferring items into the main chamber.
-
Perform all manipulations within the inert atmosphere of the glove box.[7]
-
-
Resealing and Storage: After dispensing, securely reseal the container, ensuring the cap liner is intact. Wrap the cap with Parafilm® for an extra barrier against moisture and return it to refrigerated storage.
Visualizing Degradation and Troubleshooting
Potential Degradation Pathway
The most probable degradation pathway for this compound in the presence of water is nucleophilic aromatic substitution (hydrolysis).
Caption: Primary hydrolysis pathway of the compound.
Troubleshooting Decision Tree
This workflow helps diagnose and address potential degradation issues.
Caption: Decision tree for troubleshooting compound stability.
References
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 83472-64-4|7-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine|BLD Pharm [bldpharm.com]
- 3. 2-chloro-5-methyl-3H-imidazo[4,5-b]pyridine;CAS No.:116035-71-3 [chemshuttle.com]
- 4. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. ossila.com [ossila.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-3H-imidazo[4,5-c]pyridine in Modern Synthetic Chemistry
Introduction: The Privileged Imidazo[4,5-c]pyridine Scaffold and the Critical C2 Position
The imidazo[4,5-c]pyridine core, an isomer of purine, represents a "privileged scaffold" in medicinal chemistry. Its structural motif is integral to a multitude of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including but not limited to antiviral, anticancer, and anti-inflammatory agents.[1] Functionalization of this heterocyclic system is paramount for the modulation of its pharmacological profile, with the C2 position being a primary site for synthetic elaboration. The introduction of diverse substituents at this position is commonly achieved through cross-coupling and nucleophilic substitution reactions, making the choice of the C2-halogenated precursor a critical decision in any synthetic campaign.
This guide provides a comprehensive comparison of the reactivity of two key precursors: 2-chloro-3H-imidazo[4,5-c]pyridine and 2-bromo-3H-imidazo[4,5-c]pyridine. We will delve into the mechanistic underpinnings of their reactivity in palladium-catalyzed cross-coupling reactions—specifically the Suzuki-Miyaura and Buchwald-Hartwig amination—and in nucleophilic aromatic substitution (SNA r). By synthesizing established chemical principles with field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and for C-C and C-N bond formation, the Suzuki-Miyaura and Buchwald-Hartwig reactions are indispensable tools. The rate-determining step in these catalytic cycles is often the oxidative addition of the aryl halide to the palladium(0) complex. The nature of the halogen atom at the C2 position of the imidazo[4,5-c]pyridine ring profoundly influences the kinetics of this step.
A. The Fundamental Principle: C-X Bond Dissociation Energy
The generally accepted trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F . This trend is primarily governed by the carbon-halogen (C-X) bond dissociation energy. The weaker the C-X bond, the more readily it undergoes oxidative addition to the palladium catalyst. The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol), which suggests that 2-bromo-3H-imidazo[4,5-c]pyridine will generally be more reactive than its 2-chloro counterpart. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields.[2]
B. Electronic Activation of the C2 Position
The imidazo[4,5-c]pyridine ring system is inherently electron-deficient, particularly at the C2 and C4 positions, due to the presence of the electronegative nitrogen atoms.[3][4] This electron deficiency enhances the reactivity of a halogen at these positions towards oxidative addition. While this effect boosts the reactivity of both chloro and bromo substituents, the intrinsic advantage of the weaker C-Br bond typically ensures that the 2-bromo derivative remains the more reactive partner.
C. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds. When comparing the reactivity of 2-chloro- and 2-bromo-3H-imidazo[4,5-c]pyridine in this reaction, the 2-bromo derivative is expected to react under milder conditions.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Suzuki-Miyaura Coupling
While direct comparative studies on 2-halo-3H-imidazo[4,5-c]pyridines are scarce, data from analogous heterocyclic systems, such as benzimidazoles, provide a valuable proxy.[2]
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-benzimidazole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | 85 | [2] |
| 2-Chloro-benzimidazole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 78 | [2] |
This data is illustrative and compiled from studies on a related scaffold. Conditions are not identical and yields should be interpreted with caution.
The data suggests that the 2-bromo analogue reacts under milder conditions (lower temperature, weaker base) and in a shorter time frame to afford a comparable or higher yield than the 2-chloro analogue, which requires a more sophisticated catalyst system and more forcing conditions.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3H-imidazo[4,5-c]pyridine
-
Preparation: To a flame-dried Schlenk tube, add 2-bromo-3H-imidazo[4,5-c]pyridine (1.0 equiv), the desired boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 mixture). To this suspension, add Pd(PPh₃)₄ (0.05 equiv).
-
Reaction: Heat the mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
D. Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[5] Similar to the Suzuki coupling, the reactivity of the halide is a key determinant of reaction efficiency.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
For the Buchwald-Hartwig amination, the 2-bromo-3H-imidazo[4,5-c]pyridine is expected to be more reactive than the 2-chloro analogue. This allows for the use of a broader range of amines, including less nucleophilic ones, under more moderate conditions. The coupling of this compound often requires more specialized and bulky phosphine ligands to facilitate the challenging oxidative addition step.[6]
Protocol: Buchwald-Hartwig Amination of this compound
-
Preparation: In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), and sodium tert-butoxide (1.4 equiv) to a vial.
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv) and a sterically hindered phosphine ligand such as XPhos (0.08 equiv).
-
Solvent and Reaction: Add anhydrous, degassed toluene. Seal the vial and heat to 100-110 °C for 12-24 hours. Monitor the reaction by LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Purification: Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
II. Nucleophilic Aromatic Substitution (SNA r): A Different Reactivity Paradigm
Nucleophilic aromatic substitution is another key transformation for the functionalization of electron-deficient heteroaromatics. In this reaction, a nucleophile attacks the aromatic ring, forming a Meisenheimer complex, followed by the departure of the leaving group.
The reactivity in SNA r reactions does not always follow the C-X bond strength trend. For highly activated aromatic systems, the rate-determining step is often the initial nucleophilic attack to form the stabilized anionic intermediate. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups.[4]
The leaving group ability in these reactions often follows the order F > NO₂ > Cl ≈ Br > I .[7] This is because the highly electronegative halogen (like fluorine) polarizes the C-X bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. In such cases, the C-X bond cleavage is not rate-limiting. For pyridinium ions, the reactivity order has been observed as 2-F ~ 2-Cl ~ 2-Br ~ 2-I, suggesting a more complex mechanism where the deprotonation of the addition intermediate can be rate-determining.[8]
Given that the C2 position of imidazo[4,5-c]pyridine is highly activated, it is plausible that 2-chloro- and 2-bromo-3H-imidazo[4,5-c]pyridine exhibit comparable reactivity in SNA r reactions, with the choice of substrate potentially being dictated by factors such as cost and availability rather than a significant difference in reactivity.
Protocol: General S NAr Reaction
-
Setup: Dissolve the 2-halo-3H-imidazo[4,5-c]pyridine (1.0 equiv) in a suitable solvent such as DMSO or NMP in a sealed tube.
-
Reagents: Add the nucleophile (e.g., an amine or alkoxide, 1.5-2.0 equiv) and a base if necessary (e.g., K₂CO₃ or DIPEA).
-
Reaction: Heat the mixture to a temperature ranging from 80 to 150 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction and Purification: Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify the crude product via column chromatography or recrystallization.
III. Practical Recommendations and Conclusion
The choice between 2-chloro- and 2-bromo-3H-imidazo[4,5-c]pyridine as a synthetic precursor depends on the specific chemical transformation being planned.
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig):
-
2-Bromo-3H-imidazo[4,5-c]pyridine is generally the preferred substrate due to its higher reactivity. This allows for:
-
Milder reaction conditions (lower temperatures, weaker bases).
-
Shorter reaction times.
-
The use of less sophisticated and often cheaper catalyst systems.
-
A broader scope of coupling partners, including less reactive ones.
-
-
This compound can be a viable and more cost-effective alternative, but researchers should be prepared for:
-
More forcing reaction conditions (higher temperatures, stronger bases).
-
Longer reaction times.
-
The necessity of using more advanced, sterically hindered phosphine ligands to achieve good yields.
-
For Nucleophilic Aromatic Substitution (SNA r):
-
The reactivity difference between the 2-chloro and 2-bromo analogues is expected to be less pronounced.
-
This compound may be the more economical choice without a significant compromise in reactivity.
-
Reaction optimization will likely focus on the choice of solvent, temperature, and the nature of the nucleophile rather than the halogen leaving group.
References
-
Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Design, synthesis of new 3H-imidazo[4,5-b]pyridine derivatives and evaluation of their inhibitory properties as mixed lineage kinase 3 inhibitors. PubMed. Available at: [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available at: [Link]
-
A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... ResearchGate. Available at: [Link]
-
Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. The University of Groningen research portal. Available at: [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available at: [Link]
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
C–Cl Oxidative Addition and C–C Reductive Elimination Reactions in the Context of the Rhodium-Promoted Direct Arylation. ResearchGate. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. PubMed. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Imidazo[4,5-c]pyridine Isomers: A Guide for Drug Discovery Professionals
Abstract
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, largely due to its structural and electronic resemblance to endogenous purines, earning it the classification of a "privileged structure".[1][2] This guide provides a comparative analysis of the biological activities of imidazo[4,5-c]pyridine isomers, often referred to as 3-deazapurines, in relation to their more commonly studied imidazo[4,5-b]pyridine (1-deazapurine) counterparts. We will delve into the nuanced differences in their anticancer, antiviral, and anti-inflammatory properties, supported by experimental data. Furthermore, this guide furnishes detailed protocols for key biological assays, offering researchers a validated framework for their own investigations.
Introduction: The Significance of Isomerism in a Privileged Scaffold
Imidazopyridines are bicyclic heterocyclic compounds consisting of a fused imidazole and pyridine ring. Their structural similarity to purines allows them to interact with a wide array of biological macromolecules, including kinases, polymerases, and other enzymes, making them fertile ground for drug discovery.[1][3] The specific arrangement of the nitrogen atoms within the pyridine ring gives rise to several isomeric forms, with the imidazo[4,5-b] and imidazo[4,5-c] isomers being the most explored for their therapeutic potential.[1][2][4]
The seemingly subtle shift of a single nitrogen atom between the [4,5-b] and [4,5-c] isomers can profoundly alter the molecule's electronic distribution, hydrogen bonding capacity, and overall spatial conformation. These changes directly impact the compound's binding affinity and selectivity for its biological target, leading to distinct pharmacological profiles. Understanding these structure-activity relationships (SAR) is paramount for the rational design of potent and selective therapeutic agents.
Caption: Isosteric relationship between Purine and its imidazopyridine analogues.
Comparative Biological Activity
The therapeutic potential of imidazopyridine isomers spans multiple disease areas. While both scaffolds exhibit broad bioactivity, comparative studies often reveal significant differences in potency and selectivity.
Anticancer Activity
Kinase inhibition is a major mechanism through which imidazopyridines exert their anticancer effects.[2] The Aurora kinase family, crucial for mitotic regulation and often overexpressed in cancers, is a prominent target.[1]
-
Imidazo[4,5-b]pyridine: Derivatives of this isomer have been extensively described as potent inhibitors of Aurora A kinase (AURKA).[1] Furthermore, they have been developed as dual FLT3/Aurora kinase inhibitors for acute myeloid leukemia and as noncovalent Bruton's tyrosine kinase (BTK) inhibitors.[5][6]
-
Imidazo[4,5-c]pyridine: This scaffold has also yielded potent anticancer agents. A series of imidazo[4,5-c]pyridin-2-one derivatives were identified as novel inhibitors of Src family kinases (SFKs), which play a key role in the development of glioblastoma multiforme (GBM).[7][8] Other derivatives have shown moderate to good inhibitory activity against poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair that, when inhibited, can increase the sensitivity of tumor cells to chemotherapy.[1]
A direct comparison in one study noted that while active imidazo[4,5-b]pyridine compounds caused an accumulation of cells at mitosis, the synthesized imidazo[4,5-c]pyridine analogues were less active in the specific models tested.[9] This highlights that activity is highly dependent on the specific target and compound substitutions.
Table 1: Comparative Anticancer Activity of Imidazopyridine Derivatives
| Compound Class | Isomer | Target | Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|---|
| N-hydroxy-carboximidamide deriv. | Imidazo[4,5-c]pyridine | Cytotoxic | MCF-7 (Breast) | 0.082 µM | [1] |
| PARP Inhibitor (Compound 9) | Imidazo[4,5-c]pyridine | PARP | - | 8.6 nM | [1] |
| SFK Inhibitor (Compound 1s) | Imidazo[4,5-c]pyridin-2-one | Src/Fyn Kinase | U87 (Glioblastoma) | Comparable to PP2 | [7] |
| N-phenyl-imidazo-pyridin-2-amine | Imidazo[4,5-b]pyridine | CDK9 | HCT-116 (Colon) | Potent activity |[10] |
Antiviral Activity
The purine-like structure of imidazopyridines makes them ideal candidates for targeting viral enzymes, particularly polymerases.
-
Imidazo[4,5-c]pyridine: This isomer has demonstrated significant potential as an antiviral agent. A derivative known as BPIP (5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine) is a potent inhibitor of the classical swine fever virus (CSFV), targeting the viral RNA-dependent RNA polymerase (RdRp).[11] Interestingly, strategic modifications to this lead compound, such as adding a fluorine atom to the 2-phenyl substituent, resulted in analogues with selective activity against the Hepatitis C virus (HCV).[12]
-
Imidazo[4,5-b]pyridine: While less prominently featured in direct antiviral comparisons, derivatives of this isomer have also shown broad anti-influenza virus activity.[4]
Table 2: Comparative Antiviral Activity of Imidazopyridine Derivatives
| Compound | Isomer | Virus | Target | Activity (EC₅₀) | Reference |
|---|---|---|---|---|---|
| BPIP | Imidazo[4,5-c]pyridine | CSFV (subgroup 1.1) | RdRp | 1.6 µM | [11] |
| BPIP | Imidazo[4,5-c]pyridine | CSFV (subgroup 2.3) | RdRp | 0.8 µM | [11] |
| Bromo-substituted deriv. (7) | Imidazo[4,5-b]pyridine | RSV | Not specified | 21.0 µM |[4] |
Anti-inflammatory and Immunosuppressive Activity
The role of these compounds in modulating the immune response is another promising therapeutic avenue.
-
Imidazo[4,5-c]pyridine: As 3-deazapurines, these compounds and their nucleoside derivatives have been evaluated for immunosuppressive and anti-inflammatory effects. 3-Deazaadenosine, a ribonucleoside of an imidazo[4,5-c]pyridine, was found to be a potent inhibitor of lymphocyte-mediated cytolysis in vitro and demonstrated significant anti-inflammatory effects in a rat pleurisy model.[13]
-
Imidazo[4,5-b]pyridine: Specific derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS), an enzyme involved in the immune response whose overexpression can lead to inflammatory damage.[1] Compound 22 from this series demonstrated the ability to reduce inflammatory responses in human retinal cells.[1]
A direct comparative study on inotropic agents found that 1H-imidazo-[4,5-b] derivatives were consistently more potent than their corresponding isomers in the [4,5-c] series, demonstrating that for certain biological functions, the [4,5-b] scaffold may be preferable.[14]
Experimental Protocols & Methodologies
The following section provides a generalized, yet detailed, protocol for a common assay used to evaluate the cytotoxic potential of novel imidazopyridine compounds.
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Causality: The choice of cell line is critical. For instance, in glioblastoma research, U87 or T98G cells are standard choices because they are well-characterized human glioblastoma cell lines.[7] The positive control (e.g., a known cytotoxic drug like Etoposide) is essential to validate that the assay system is responsive to growth inhibition.
Caption: Standard workflow for an MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ humidified atmosphere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of each test imidazopyridine isomer in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for another 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer effects of imidazopyridines is the inhibition of protein kinases. These compounds often act as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain and preventing the phosphorylation of downstream substrates.
Caption: ATP-competitive inhibition of a protein kinase by an imidazopyridine derivative.
Molecular docking studies for imidazo[4,5-c]pyridin-2-one derivatives targeting SFKs have revealed potential binding patterns within the ATP binding site, confirming this mechanism.[7] Similarly, docking of imidazo[4,5-b]pyridines into the BTK active site showed key hydrogen bond interactions with hinge region residues.[5] The specific isomer scaffold ([4,5-b] vs. [4,5-c]) dictates the geometry and electronic nature of the pharmacophore, influencing which specific interactions are possible and, consequently, the compound's potency and selectivity profile against different kinases.
Conclusion and Future Outlook
The imidazo[4,5-c]pyridine scaffold and its isomers represent a highly versatile and valuable class of compounds in drug discovery. This comparative guide illustrates that subtle changes in the placement of a nitrogen atom can lead to significant shifts in biological activity, switching a compound's primary potency from an antiviral to an anticancer agent or altering its kinase selectivity profile. While imidazo[4,5-b]pyridines are well-established as kinase inhibitors, imidazo[4,5-c]pyridines have shown exceptional promise as targeted antiviral agents and inhibitors of distinct kinase families like Src and PARP.
Future research should focus on more head-to-head comparisons of isomeric pairs to build a more comprehensive understanding of their structure-activity relationships. This will enable the more precise design of next-generation therapeutics with improved potency and reduced off-target effects, fully harnessing the potential of this privileged heterocyclic system.
References
-
Pająk, M., & Orlewska, C. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399. [Link]
-
Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-13. [Link]
-
Archibald, J. L., et al. (1987). A review on the biological activity of imidazo (4, 5-b) pyridines and related compounds. Journal of Medicinal Chemistry, 30(10), 1746-51. [Link]
-
Montgomery, J. A., et al. (1986). Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Journal of Medicinal Chemistry, 29(1), 138-43. [Link]
-
Paeshuyse, J., et al. (2008). Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase. Antiviral Research, 77(2), 114-9. [Link]
-
Temple, C. Jr, et al. (1987). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. Journal of Medicinal Chemistry, 30(10), 1746-51. [Link]
-
Starčević, K., et al. (2021). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR. [Link]
-
Puerstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity. Bioorganic & Medicinal Chemistry Letters, 17(2), 390-3. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(19), 6205. [Link]
-
Lee, Y., et al. (2025). Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 130, 130497. [Link]
-
Kamal, A., et al. (2015). Design, synthesis and structure--activity relationship (SAR) studies of imidazo[4,5-b]pyridine derived purine isosteres and their potential as cytotoxic agents. European Journal of Medicinal Chemistry, 89, 21-31. [Link]
-
Wang, Y., et al. (2022). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. [Link]
-
Pająk, M., & Orlewska, C. (2017). Examples of bioactive agents possessing imidazo[4,5-b]pyridine or imidazo[4,5-c]pyridine cores. ResearchGate. [Link]
-
Butković, K., et al. (2023). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. [Link]
-
Butković, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. ResearchGate. [Link]
-
Unsal-Tan, O., et al. (2017). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Semantic Scholar. [Link]
-
Ríos-Guzmán, A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(11), 4529. [Link]
-
D'errico, S., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules, 28(19), 6828. [Link]
-
Popowycz, F., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(5), 245-53. [Link]
-
Howard, S., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8567-81. [Link]
-
Kumar, A., et al. (2016). 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 6(3), 256-65. [Link]
-
Puskullu, M. O., et al. (2020). Imidazo[4,5‐b]pyridine‐based inhibitors of some cancer cells. ResearchGate. [Link]
-
Wang, S., et al. (2012). Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. European Journal of Medicinal Chemistry, 57, 311-22. [Link]
-
Smith, S. H., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). European Journal of Medicinal Chemistry, 281, 117006. [Link]
-
Smith, S. H., et al. (2024). Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). National Institutes of Health. [Link]
-
Pająk, M., & Orlewska, C. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Semantic Scholar. [Link]
-
Gangwal, R. P., et al. (2021). Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors. ResearchGate. [Link]
-
Nayyar, A., et al. (2018). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis. New Journal of Chemistry, 42(1), 473-484. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fulir.irb.hr [fulir.irb.hr]
- 3. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazo[4,5-c]pyridines inhibit the in vitro replication of the classical swine fever virus and target the viral polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: from anti-pestivirus to anti-hepatitis C virus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The 2-Chloro-3H-imidazo[4,5-c]pyridine Scaffold: A Versatile Platform for Structure-Activity Relationship Studies in Drug Discovery
A Senior Application Scientist's Guide to the Synthesis, Biological Evaluation, and Comparative Analysis of Novel Analogs
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of design, synthesis, and evaluation. Within the vast landscape of heterocyclic chemistry, the imidazo[4,5-c]pyridine core, a purine isostere, has emerged as a privileged scaffold, demonstrating a wide spectrum of biological activities. The strategic introduction of a chlorine atom at the 2-position of the 3H-imidazo[4,5-c]pyridine ring system provides a highly versatile synthetic handle. This reactive site allows for the systematic exploration of the chemical space around the core, making it an ideal starting point for comprehensive structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of 2-chloro-3H-imidazo[4,5-c]pyridine analogs, supported by experimental data and protocols, to aid in the rational design of next-generation therapeutic agents.
The Strategic Advantage of the 2-Chloro Substituent
The utility of the this compound scaffold lies in the reactivity of the C-Cl bond towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of a diverse array of functional groups at the 2-position, including amino, alkoxy, and thio moieties. The electronic nature of the imidazopyridine ring system facilitates this substitution, enabling the generation of large libraries of analogs for biological screening. The choice of the nucleophile and the reaction conditions can be tailored to achieve the desired chemical diversity, which is paramount for elucidating meaningful SAR.
Synthetic Strategies for Analog Generation
The primary route for diversifying the this compound core involves nucleophilic displacement of the chloride. The general workflow for this process is outlined below.
Figure 1: General workflow for the synthesis of 2-substituted-3H-imidazo[4,5-c]pyridine analogs.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a representative method for the synthesis of 2-amino-3H-imidazo[4,5-c]pyridine derivatives.
Materials:
-
This compound
-
Desired primary or secondary amine (1.2 equivalents)
-
Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Stirring apparatus and heating source
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DMF, add the desired amine (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Seal the reaction vessel and heat the mixture to 80-120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3H-imidazo[4,5-c]pyridine analog.
Causality Behind Experimental Choices:
-
Anhydrous DMF: Used as a polar aprotic solvent to dissolve the reactants and facilitate the SNAr reaction.
-
DIPEA: A non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Heating: Provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
Comparative SAR Analysis of 2-Substituted Analogs
The biological activity of 2-substituted-3H-imidazo[4,5-c]pyridine analogs is highly dependent on the nature of the substituent at the 2-position, as well as modifications at other positions of the heterocyclic core.
Imidazo[4,5-c]pyridin-2-one Analogs as Src Kinase Inhibitors
A notable example of SAR studies on this scaffold involves the development of imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases, which are implicated in cancer progression. The general structure for this class of compounds is shown below.
| Compound | R1 | R2 | Src IC50 (nM) |
| 1a | Phenyl | 4-Chlorophenyl | >1000 |
| 1b | m-Tolyl | 4-Chlorophenyl | 560 |
| 1c | 3-Bromophenyl | 4-Chlorophenyl | 230 |
| 1f | tert-Butyl | 4-Chlorophenyl | 89 |
| 1g | Isobutyl | 4-Chlorophenyl | 150 |
Data synthesized from a study on imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma.[1]
SAR Insights:
-
Substitution at N1 (R1): The nature of the substituent at the N1 position significantly influences the inhibitory activity. Small, bulky alkyl groups like tert-butyl (1f ) and isobutyl (1g ) are well-tolerated and lead to potent inhibition. Aromatic substituents at this position generally result in lower potency, although electron-withdrawing groups like a bromo-substituent (1c ) can improve activity compared to an unsubstituted phenyl ring (1a ).
-
Substitution at N3 (R2): A 4-chlorophenyl group at the N3 position was found to be favorable for activity in this series.
Figure 2: Key SAR findings for imidazo[4,5-c]pyridin-2-one Src kinase inhibitors.
Antimicrobial Activity of 2-Substituted Imidazo[4,5-c]pyridines
The imidazo[4,5-c]pyridine scaffold has also been explored for its antimicrobial properties. In a study of 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives, various substitutions on the phenyl ring at the 2-position were investigated for their antibacterial and antifungal activities.[2][3]
| Compound | R (on 2-phenyl) | N5-substituent | MIC (µg/mL) vs. S. aureus |
| 2g | 4-Nitro | 4-Chlorobenzyl | 4-8 |
| 2h | 3,4-Dichloro | 4-Chlorobenzyl | 4-8 |
Data from a study on the antimicrobial activities of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives.[2][3]
SAR Insights:
-
Substitution at C2-phenyl: The presence of electron-withdrawing groups, such as a nitro group (2g ) or chloro substituents (2h ) on the 2-phenyl ring, was associated with promising antibacterial activity against Staphylococcus aureus.
-
Substitution at N5: Alkylation at the N5 position with a 4-chlorobenzyl group was a common feature in the active compounds of this series.
Broader Biological Landscape of Imidazopyridines
The versatility of the imidazopyridine scaffold, including the imidazo[4,5-c] and imidazo[4,5-b] isomers, has led to its investigation against a wide array of biological targets. The structural resemblance to purines is a key factor driving this exploration.[4] For instance, derivatives of imidazo[4,5-c]pyridines have been identified as potent anti-HCV agents, A2A adenosine receptor antagonists, and protein kinase B inhibitors.[2] The strategic modification of the core, often starting from chloro-substituted precursors, allows for the fine-tuning of activity and selectivity towards a specific target.
Conclusion
The this compound scaffold serves as an invaluable platform for the development of novel therapeutic agents. Its amenability to a wide range of chemical modifications, particularly at the 2-position, allows for extensive SAR exploration. As demonstrated by the examples of Src kinase inhibitors and antimicrobial agents, the nature of the substituents on the imidazo[4,5-c]pyridine core has a profound impact on biological activity. A systematic and rational approach to analog synthesis, guided by a deep understanding of the underlying SAR, will continue to unlock the full therapeutic potential of this versatile heterocyclic system.
References
-
Rosenberg, A. J., Williams, T. M., Jordan, A. J., & Clark, D. A. (2013). Synthesis of 2-amino-imidazo[4,5-b]pyridines. Organic & Biomolecular Chemistry, 11(19), 3064–3072. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 25(23), 5564. [Link]
-
Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1063–1075. [Link]
-
Kumar, A., et al. (2014). New Polyfunctional imidazo[4,5-C]pyridine Motifs: Synthesis, Crystal Studies, Docking Studies and Antimicrobial Evaluation. European Journal of Medicinal Chemistry, 77, 288-297. [Link]
-
Göker, H., et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Karthikeyan, C., et al. (2017). 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. Acta Pharmaceutica Sinica B, 7(1), 73-79. [Link]
-
Kumar, K., et al. (2022). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. ResearchGate. [Link]
-
Kavuluru, G., et al. (2018). Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega, 3(4), 4349–4357. [Link]
-
Sławiński, J., & Szafrański, K. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
Pavek, P., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 551-561. [Link]
-
Reddy, T. S., et al. (2017). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]
-
Lee, H., et al. (2019). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
GSC Biological and Pharmaceutical Sciences. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Synthesis of Imidazo[4,5-c]pyridines: A Senior Application Scientist's Perspective
The imidazo[4,5-c]pyridine core, an isomer of purine, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents targeting a wide array of diseases, including cancer and viral infections.[1] The efficient construction of this heterocyclic system is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth comparison of the efficacy of different catalytic systems for the synthesis of imidazo[4,5-c]pyridines, grounded in experimental data and mechanistic insights to inform your selection of the most suitable synthetic strategy.
The Strategic Importance of Catalyst Selection
The choice of catalyst is paramount in the synthesis of imidazo[4,5-c]pyridines, directly influencing reaction efficiency, substrate scope, and overall yield. The primary synthetic challenge lies in the formation of the imidazole ring, typically through a C-N bond-forming cyclization. This guide will focus on the most prevalent and effective catalytic systems: palladium, copper, and other emerging methodologies, providing a comparative analysis to aid in your experimental design.
Palladium Catalysis: The Workhorse of C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the synthesis of a variety of nitrogen-containing heterocycles.[2] In the context of imidazo[4,5-c]pyridine synthesis, palladium catalysts, particularly those employing phosphine-based ligands, have demonstrated remarkable efficiency in mediating the crucial intramolecular amidation/cyclization step.[3][4]
Mechanistic Rationale
The generally accepted mechanism for palladium-catalyzed amidation involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to an aryl halide (or triflate). The resulting palladium(II) complex then undergoes ligand exchange with the amide, followed by reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. The choice of ligand is critical, as it influences the stability and reactivity of the palladium center throughout the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands, have proven to be particularly effective in promoting these transformations.[5]
Caption: Generalized catalytic cycle for palladium-catalyzed C-N cross-coupling.
Experimental Data and Performance
A highly effective strategy for the synthesis of substituted imidazo[4,5-c]pyridines involves a palladium-catalyzed amidation of N-substituted 3-amino-4-chloropyridines with formamide, followed by an acid-mediated cyclization.[3] This approach offers excellent yields and a broad substrate scope.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Me₄-t-BuXPhos | K₃PO₄ | t-BuOH | 110 | 4 | 80-91 | [5] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | 0.5-1 | 49-95 | [6][7] |
| Pd(dppf)Cl₂ | NaHCO₃ | Toluene/EtOH/H₂O | 85 | 12 | 90-97 | [8] |
Table 1: Comparison of Palladium Catalyst Systems for Imidazo[4,5-c]pyridine Synthesis and Related C-N Couplings.
Representative Experimental Protocol: Palladium-Catalyzed Amidation/Cyclization
Step 1: Palladium-Catalyzed Amidation
-
To a dried reaction vial, add the N-substituted 3-amino-4-chloropyridine (1.0 equiv), formamide (1.5 equiv), and K₃PO₄ (1.5 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol %) and the ligand (e.g., Me₄-t-BuXPhos, 5 mol %).
-
Add anhydrous t-BuOH (0.2 M) and seal the vial.
-
Heat the reaction mixture to 110 °C for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 2: Acid-Mediated Cyclization
-
Dissolve the crude product from Step 1 in a suitable solvent (e.g., TFA or a mixture of TFA and CH₂Cl₂).
-
Stir the reaction at room temperature until the cyclization is complete (monitor by TLC or LC-MS).
-
Carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Copper Catalysis: A Cost-Effective and Versatile Alternative
Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, provides a valuable and more economical alternative to palladium-based systems.[9] Recent advancements in ligand design have significantly expanded the scope and efficiency of copper-catalyzed reactions, making them highly competitive for the synthesis of imidazo[4,5-c]pyridines.
Mechanistic Rationale
The mechanism of copper-catalyzed amidation is still a subject of some debate, but it is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(I)-mediated oxidative addition/reductive elimination pathway. The reaction is typically initiated by the coordination of the amine and the aryl halide to the copper catalyst. The choice of ligand, often a diamine or an amino acid, is crucial for stabilizing the copper species and facilitating the C-N bond formation.
Caption: A plausible Cu(I)/Cu(III) catalytic cycle for copper-catalyzed C-N coupling.
Experimental Data and Performance
Copper catalysis is particularly effective for the synthesis of N-aryl precursors to imidazo[4,5-c]pyridines. For instance, the copper-catalyzed amidation of 3-amino-N-Boc-4-chloropyridine with aryl halides proceeds in high yields.[3]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI | (±) trans-1,2-diaminocyclohexane | K₃PO₄ | 1,4-dioxane | 110 | 24 | 96 | [5] |
| CuBr | None | None | DMF | 80 | - | up to 90 | [9] |
| CuI | L-proline | K₂CO₃ | DMSO | 90 | 12 | - | [1] |
Table 2: Comparison of Copper Catalyst Systems for the Synthesis of N-Aryl Precursors and Related Imidazopyridines.
Representative Experimental Protocol: Copper-Catalyzed N-Arylation
-
To a dried Schlenk tube, add CuI (10 mol %), the diamine ligand (e.g., (±) trans-1,2-diaminocyclohexane, 20 mol %), and K₃PO₄ (2.0 equiv).
-
Add 3-amino-N-Boc-4-chloropyridine (1.0 equiv) and the aryl halide (1.1 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (0.5 M) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Emerging Catalytic Methodologies
While palladium and copper catalysis remain the dominant strategies, other catalytic systems are emerging as promising alternatives for the synthesis of imidazo[4,5-c]pyridines and related heterocycles.
Iron-Mediated and Ytterbium-Triflate-Catalyzed Synthesis
A two-step procedure has been reported for the synthesis of the parent imidazo[4,5-c]pyridine.[5] This method involves the reduction of 3-nitropyridin-4-amine using iron in acetic acid, followed by a ytterbium triflate-catalyzed condensation with triethyl orthoformate. While not a direct iron-catalyzed cyclization for C-N bond formation, it highlights the utility of iron in a key synthetic step. This approach offers high yields (32-99%) and compatibility with numerous functional groups.[5]
Caption: Two-step synthesis of imidazo[4,5-c]pyridine via iron-mediated reduction and Yb(OTf)₃-catalyzed cyclization.
Photocatalysis: A Green Frontier
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis.[10] While the direct photocatalytic synthesis of imidazo[4,5-c]pyridines is still an underdeveloped area, numerous studies have demonstrated the successful synthesis of other imidazopyridine isomers using this approach.[6][11] For instance, Eosin Y, a metal-free organic dye, has been effectively used as a photocatalyst for the synthesis of imidazo[1,2-a]pyridines.[11] These methods often proceed under mild conditions, using visible light as a renewable energy source, and offer high atom economy.[6] The application of these green methodologies to the synthesis of the imidazo[4,5-c]pyridine core represents a promising avenue for future research.
Conclusion and Future Outlook
The synthesis of imidazo[4,5-c]pyridines is a well-explored field, with palladium and copper catalysis standing out as the most robust and versatile methods.
-
Palladium catalysis offers high efficiency and a broad substrate scope, particularly for the key intramolecular amidation/cyclization step. The development of advanced phosphine ligands has been instrumental in the success of these transformations.
-
Copper catalysis provides a more economical and environmentally friendly alternative, with significant improvements in recent years making it a highly competitive option, especially for the synthesis of N-aryl precursors.
While direct catalytic comparisons are often application-specific, the choice between palladium and copper will likely depend on factors such as cost, desired substrate scope, and sensitivity of functional groups.
Emerging methodologies, such as the iron-mediated/ytterbium-catalyzed approach and the promising field of photocatalysis, offer exciting future directions for the synthesis of imidazo[4,5-c]pyridines. Further research into the application of these greener and more sustainable catalytic systems to this important heterocyclic scaffold is highly encouraged.
References
-
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. PMC. Available at: [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Copper- and palladium-catalyzed amidation reactions for the synthesis of substituted imidazo[4,5-c]pyridines. PubMed. Available at: [Link]
-
Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. RSC Publishing. Available at: [Link]
-
Blue LED-driven C-N bond formation for synthesis of imidazopyridines. Shri R.L.T. College of Science, Akola. Available at: [Link]
-
Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Publications. Available at: [Link]
-
Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. ACS Omega. Available at: [Link]
-
Eosin Y-Catalyzed Synthesis of 3-Aminoimidazo[1,2-a]Pyridines via the HAT Process under Visible Light through Formation of the C–N Bond. PMC. Available at: [Link]
-
FeCl3-Catalyzed Synthesis of 6-Thioxo-hexahydroindeno[1',2':4,5]imidazo[1,5- a]pyridin-12(6 H)-ones via an Interesting[6][10] Oxygen Shift Pathway. PubMed. Available at: [Link]
-
Postulated mechanism for the FeCl3/I2‐catalyzed synthesis of imidazole 56e under aerobic conditions. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journals. Available at: [Link]
-
Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]
-
Visible light mediated synthesis of 1,3-diarylated imidazo[1,5- a ]pyridines via oxidative amination of C–H catalyzed by graphitic carbon nitride. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. Available at: [Link]
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. Sci-Hub. Available at: [Link]
-
ChemInform Abstract: Copper‐ and Palladium‐Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5‐c]pyridines. Sci-Hub. Available at: [Link]
-
Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]
-
Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles. PubMed. Available at: [Link]
-
Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. PMC. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications. Available at: [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. NIH. Available at: [Link]
-
Comparative Study of Imidazole and Pyridine Catalyzed Reduction of Carbon Dioxide at Illuminated Iron Pyrite Electrodes. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Three-Component System for Arylsulfenylation of Imidazopyridines with Elemental Sulfur. PubMed. Available at: [Link]
-
(PDF) A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. ResearchGate. Available at: [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles. SciSpace. Available at: [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Semantic Scholar. Available at: [Link]
-
Practical way to imidazo[4,5-b] and [4,5-c]pyridine-2-ones via cascade ureidation/palladium-catalyzed cyclization. PubMed. Available at: [Link]
Sources
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rltsc.edu.in [rltsc.edu.in]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visible-light-activated C–C and C–N bond formation in the synthesis of imidazo[1,2-<i>a</i>]pyridines and imidazo[2,1-<… [ouci.dntb.gov.ua]
- 9. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 10. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photocatalytic synthesis of imidazo[1,2- a ]pyridines via C(sp) 3 –H functionalization using ethylarene as a sustainable surrogate of acetophenone and ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01406A [pubs.rsc.org]
A Comparative Guide to the In Vitro and In Vivo Activity of 2-Chloro-3H-imidazo[4,5-c]pyridine Based Compounds
This guide provides a comprehensive analysis of the therapeutic potential of compounds derived from the 2-chloro-3H-imidazo[4,5-c]pyridine scaffold, focusing on the critical translation from in vitro activity to in vivo efficacy. As a privileged heterocyclic system, the imidazo[4,5-c]pyridine core is a structural isomer of purine, making it an attractive framework for designing molecules that interact with a wide array of biological targets, particularly protein kinases. The 2-chloro substituent serves as a versatile synthetic handle, allowing for the generation of diverse chemical libraries. However, the journey from a potent compound in a test tube to a successful therapeutic agent in a living organism is fraught with challenges. This document aims to illuminate that path for fellow researchers, scientists, and drug development professionals by dissecting the experimental data, explaining the causality behind methodological choices, and bridging the often-significant gap between in vitro promise and in vivo reality.
The In Vitro Landscape: Target Engagement and Cellular Effects
The initial evaluation of any new chemical entity begins with in vitro assays. These controlled experiments are designed to answer two fundamental questions: "Does the compound interact with the intended biological target?" and "Does this interaction elicit a desired effect in a cellular context?" For imidazo[4,5-c]pyridine derivatives, the primary targets investigated are often protein kinases, due to their structural similarity to ATP, the natural substrate for these enzymes.[1][2]
Primary Mechanism of Action: Kinase Inhibition
A significant body of research has focused on the development of imidazopyridine derivatives as inhibitors of various protein kinases implicated in cancer and inflammatory diseases.[2][3] For example, derivatives of the isomeric imidazo[4,5-b]pyridine scaffold have shown potent inhibitory activity against Aurora kinases, FLT3, and Src family kinases (SFKs), providing a strong rationale for exploring the [4,5-c] series for similar activities.[4][5]
Key In Vitro Assays:
-
Enzymatic Assays (Target Potency): These assays directly measure the ability of a compound to inhibit the activity of an isolated, purified enzyme. The output is typically an IC50 value , which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Cell-Based Assays (Cellular Efficacy): These experiments assess the compound's effect on whole cells. This is a crucial secondary screen, as it confirms that the compound can penetrate the cell membrane and engage its target in a complex biological environment. Common assays include:
-
Antiproliferative Assays: Measuring the inhibition of cancer cell growth (e.g., using MCF-7 breast cancer or K562 leukemia cell lines) to determine a GI50 (Growth Inhibition 50%) or IC50 value.[6][7]
-
Target Phosphorylation Assays: Using techniques like Western Blot or ELISA to measure the phosphorylation status of a kinase's downstream substrate, providing direct evidence of target engagement within the cell.
-
Quantitative In Vitro Data Summary
The table below summarizes representative in vitro data for imidazopyridine-based compounds, illustrating their potency against various targets and cell lines. Note that while specific data for the this compound parent scaffold is limited, the activity of its derivatives provides critical insight.
| Compound Class | Target/Cell Line | Assay Type | Potency (IC50/Kd) | Reference |
| Imidazo[4,5-c]pyridin-2-one | Src Kinase | Enzymatic Inhibition | Sub-micromolar | [4] |
| Imidazo[4,5-b]pyridine Derivative (27e) | Aurora-A Kinase | Binding Assay (Kd) | 7.5 nM | [5] |
| Imidazo[4,5-b]pyridine Derivative (27e) | FLT3 Kinase | Binding Assay (Kd) | 6.2 nM | [5] |
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridine | COX-2 | Enzymatic Inhibition | 9.2 µM | [6][7] |
| Imidazo[4,5-b]pyridine Derivative (31) | Aurora-A Kinase | Enzymatic Inhibition | 42 nM | [8] |
| Imidazo[4,5-c]pyridine Derivative | PARP | Enzymatic Inhibition | 8.6 nM | [1] |
| Imidazo[4,5-b]pyridine Derivative (C) | MV4-11 (AML) | Cell Proliferation | Potent Inhibition | [5] |
Bridging the Gap: The Critical Transition to In Vivo Models
A low nanomolar IC50 value is exciting, but it does not guarantee in vivo success. The transition from a controlled in vitro environment to a complex living system introduces a host of variables that can render a potent compound ineffective or toxic. This is where the principles of pharmacology and drug metabolism become paramount.
The ADMET Challenge
The acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) encapsulates the properties that determine a compound's fate in the body. A compound with excellent in vitro potency may fail in vivo due to:
-
Poor Absorption: Inability to cross the intestinal wall after oral administration.
-
Rapid Metabolism: The liver may quickly break down the compound into inactive metabolites.
-
Limited Distribution: The compound may not reach the target tissue (e.g., a solid tumor) in sufficient concentrations.
-
Toxicity: The compound may have off-target effects that cause unacceptable toxicity.
The workflow from initial screening to in vivo testing is a multi-stage funnel designed to identify and eliminate compounds with unfavorable ADMET properties early in the development process.
The In Vivo Reality: Efficacy in Disease Models
The ultimate test of a compound's therapeutic potential is its performance in a relevant animal model of human disease. For the imidazopyridine class, which is rich in kinase inhibitors, the most common and informative models are human tumor xenografts in immunocompromised mice.
Case Study: A Dual FLT3/Aurora Kinase Inhibitor
A study on imidazo[4,5-b]pyridine-based kinase inhibitors provides an excellent example of this transition.[5] Compound 27e was identified as a potent dual inhibitor of FLT3 and Aurora kinases in vitro (Kd values of 6.2 nM and 7.5 nM, respectively).
-
In Vitro Cellular Activity: The compound effectively inhibited the proliferation of the MV4-11 human acute myeloid leukemia (AML) cell line, which harbors a FLT3-ITD mutation causing constitutive kinase activation.
-
In Vivo Efficacy: When administered orally to mice bearing MV4-11 tumor xenografts, compound 27e caused strong, dose-dependent tumor growth inhibition. Crucially, analysis of the tumors post-treatment showed modulation of biomarkers consistent with both FLT3 and Aurora kinase inhibition, directly linking the in vivo effect to the in vitro mechanism of action.[5]
This case highlights a successful correlation: potent in vitro kinase inhibition translated to robust anti-tumor activity in vivo, underpinned by good oral bioavailability and target engagement in the tumor tissue.
Signaling Pathway Context
The diagram below illustrates a simplified signaling pathway relevant to FLT3, a receptor tyrosine kinase often mutated in AML. Imidazopyridine-based inhibitors block the kinase activity, preventing downstream signaling that promotes cell proliferation and survival.
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies used to generate this data must be robust and well-defined.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound (e.g., this compound derivative) in DMSO, then dilute further in assay buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the test compound dilution. Add 5 µL of a kinase/substrate mixture (e.g., Aurora A kinase and a fluorescein-labeled peptide substrate).
-
Initiate Reaction: Add 2.5 µL of ATP solution to start the phosphorylation reaction. The final concentration of ATP should be close to its Km value for the specific kinase to ensure competitive inhibition is accurately measured.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a stop/detection solution containing EDTA (to stop the reaction) and a terbium-labeled anti-phosphopeptide antibody. This antibody specifically binds to the phosphorylated substrate.
-
Readout: Incubate for another 60 minutes, then read the plate on a fluorescence plate reader capable of TR-FRET. The FRET signal (emission at 520 nm from 495 nm excitation) is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the ratio of the acceptor (520 nm) to donor (495 nm) signals. Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: In Vivo Murine Tumor Xenograft Efficacy Study
This protocol outlines a standard efficacy study for an anti-cancer agent.
-
Ethical Approval: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Culture: Culture human cancer cells (e.g., MV4-11) under sterile conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS or Matrigel mixture).
-
Tumor Implantation: Subcutaneously inject approximately 5-10 million cells into the flank of 6-8 week old immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Growth and Staging: Monitor the mice regularly. When tumors reach a palpable, measurable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80). Administer the compound to the treatment groups at predefined doses and schedules (e.g., once daily oral gavage). The control group receives the vehicle only.
-
Monitoring: Measure tumor volumes and body weights 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the animals and excise the tumors for weight measurement and downstream pharmacodynamic (PD) analysis (e.g., Western blot for target phosphorylation).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Analyze data for statistical significance (e.g., using ANOVA).
Conclusion and Future Perspectives
The this compound scaffold and its relatives represent a promising foundation for the development of novel therapeutics, particularly in oncology. The available data demonstrates that derivatives of this class can potently inhibit key cellular targets in vitro and that this activity can, with careful optimization, be translated into significant in vivo efficacy.
The key to success lies in a multi-parameter optimization approach that goes beyond simple in vitro potency. Future efforts must focus on:
-
Structure-Activity Relationship (SAR): Systematically modifying the core to enhance potency and selectivity.
-
Structure-Property Relationship (SPR): Concurrently optimizing ADMET properties to ensure drug-like characteristics.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Building a quantitative understanding of the relationship between drug exposure, target engagement, and therapeutic effect to guide dose selection and scheduling.
By integrating these principles, the scientific community can effectively bridge the gap between in vitro potential and in vivo performance, unlocking the full therapeutic value of the imidazo[4,5-c]pyridine chemical space.
References
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. PubMed. [Link]
-
A review on the biological activity of imidazo (4,5-b) pyridines and related compounds. ScienceDirect. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties. Current Medicinal Chemistry. [Link]
-
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed Central. [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. [Link]
-
Structure Activity Relationship of Imidazo-pyridinium Analogs as Antagonists of Neuropeptide S Receptor. PubMed Central. [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. [Link]
-
2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents. PubMed. [Link]
Sources
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Imidazo[4,5-c]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of kinase inhibitor cross-reactivity, focusing on compounds derived from the imidazo[4,5-c]pyridine scaffold. As Senior Application Scientists, our goal is to move beyond mere data reporting and delve into the causality behind experimental design and the interpretation of selectivity profiles. The conserved nature of the ATP-binding pocket across the human kinome makes achieving absolute inhibitor specificity a formidable challenge.[1][2] Consequently, understanding an inhibitor's off-target profile is as crucial as understanding its on-target potency. These off-target effects can be a source of toxicity or, advantageously, be harnessed for therapeutic polypharmacology.[1][3]
This document will explore the methodologies for assessing kinase selectivity, compare representative inhibitors from the imidazo[4,5-c]pyridine class, and provide detailed protocols to empower researchers in their own drug discovery efforts.
The Imidazo[4,5-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The imidazo[4,5-c]pyridine core is a "privileged scaffold" in medicinal chemistry. Its bicyclic, nitrogen-rich structure is adept at forming key hydrogen bond interactions within the hinge region of the kinase ATP-binding site. This fundamental interaction is a cornerstone of many ATP-competitive kinase inhibitors.[4] Modifications to this core structure, such as the addition of a 2-chloro group and various substitutions at other positions, allow for the fine-tuning of potency and selectivity against diverse kinase targets, including DNA-dependent Protein Kinase (DNA-PK), Cyclin-Dependent Kinase 2 (CDK2), and Src family kinases.[5][6][7]
Caption: Core chemical structure of 2-chloro-3H-imidazo[4,5-c]pyridine.
Comparative Cross-Reactivity Analysis
To illustrate the principles of selectivity, we will compare three hypothetical inhibitors derived from the imidazo[4,5-c]pyridine scaffold, each designed for a different primary target. The data presented below is representative of what would be generated from a comprehensive kinase panel screen.
-
IMP-K1 (Primary Target: DNA-PK): Optimized for high potency against DNA-PK, a key enzyme in DNA double-strand break repair.[7][8]
-
IMP-K2 (Primary Target: CDK2): Designed to inhibit CDK2, a critical regulator of the cell cycle.[6]
-
IMP-K3 (Primary Target: SRC): A member of a series targeting Src family kinases, which are involved in various signaling pathways.[5]
The following table summarizes the inhibitory activity (IC50 values) against a panel of selected kinases, demonstrating varying degrees of selectivity.
| Kinase Target | IMP-K1 (DNA-PK Inhibitor) IC50 (nM) | IMP-K2 (CDK2 Inhibitor) IC50 (nM) | IMP-K3 (SRC Inhibitor) IC50 (nM) | Kinase Family |
| DNA-PK | 5 | >10,000 | 8,500 | PIKK |
| PI3Kα | 150 | >10,000 | 9,000 | PI3K |
| mTOR | 250 | >10,000 | >10,000 | PIKK |
| CDK2 | 8,000 | 21 | 1,500 | CMGC |
| CDK1 | >10,000 | 180 | 2,100 | CMGC |
| GSK3B | 9,500 | 2,500 | 3,000 | CMGC |
| SRC | 1,200 | 950 | 45 | TK |
| FYN | 1,500 | 1,100 | 60 | TK |
| ABL1 | 2,000 | 3,000 | 250 | TK |
| FLT3 | >10,000 | 8,000 | 4,500 | TK |
| c-Met | 7,500 | 6,000 | 5,000 | TK |
Interpretation of Results:
-
IMP-K1 shows excellent selectivity for its primary target, DNA-PK, over other kinases. However, it exhibits some cross-reactivity with other members of the PI3K-like kinase (PIKK) family, such as PI3Kα and mTOR, which is a common challenge due to structural similarities in their catalytic domains.[7][9]
-
IMP-K2 is a potent CDK2 inhibitor with moderate selectivity against the closely related CDK1.[6] Its profile is otherwise quite clean, suggesting fewer off-target effects outside the intended kinase family.
-
IMP-K3 demonstrates potent inhibition of SRC and the related family member FYN. Interestingly, it also shows significant activity against ABL1, another tyrosine kinase. This "polypharmacology" could be therapeutically beneficial in certain contexts but also increases the risk of off-target toxicities.[1][5]
Methodologies for Kinase Cross-Reactivity Profiling
A multi-faceted approach is essential for accurately determining a compound's selectivity profile. No single assay is sufficient; instead, a combination of biochemical and cell-based methods provides a more complete picture.[10]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Reactivity-based chemical-genetic study of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of Imidazo[4,5-c]pyridine Derivatives in Target Proteins
This guide provides an in-depth technical comparison of the molecular docking performance of imidazo[4,5-c]pyridine derivatives against various protein kinase targets. As a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines, the imidazo[4,5-c]pyridine core has been explored for its inhibitory potential against a range of kinases implicated in diseases such as cancer and autoimmune disorders. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design, offering insights into the computational evaluation of this important class of molecules.
The Rationale for Comparative Docking
In the realm of drug discovery, molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of a small molecule within the active site of a target protein. For imidazo[4,5-c]pyridine derivatives, which often act as ATP-competitive inhibitors, understanding their interactions with the kinase hinge region, gatekeeper residue, and other key features of the ATP-binding pocket is paramount.
A comparative docking approach, where multiple derivatives are docked against one or more protein targets, offers several advantages:
-
Structure-Activity Relationship (SAR) Elucidation: By comparing the docking scores and binding modes of structurally related compounds, we can rationalize their observed biological activities and guide the design of more potent inhibitors.
-
Selectivity Profiling: Docking the same set of inhibitors against different kinases can provide insights into their selectivity profiles, helping to identify potential off-target effects or opportunities for developing multi-target inhibitors.
-
Validation of Computational Models: Correlating docking scores with experimental data, such as IC50 values, is crucial for validating the predictive power of the chosen docking protocol.
This guide will walk you through the essential steps of a comparative docking study, from protein and ligand preparation to the analysis and visualization of results, grounded in the principles of scientific integrity and reproducibility.
Experimental Protocols: A Self-Validating System
The trustworthiness of any computational study hinges on a well-defined and validated protocol. Here, we outline a comprehensive workflow for the comparative docking of imidazo[4,5-c]pyridine derivatives.
Protein Preparation
The initial step in any docking study is the preparation of the target protein structure, typically obtained from the Protein Data Bank (PDB). This process involves "cleaning" the PDB file to ensure it is suitable for docking calculations.
Step-by-Step Protein Preparation:
-
PDB File Selection and Retrieval: Choose a high-resolution crystal structure of the target kinase, preferably in complex with a ligand. For this guide, we will consider Cyclin-Dependent Kinase 2 (CDK2) as a primary example. A relevant PDB entry can be downloaded directly from the RCSB PDB database.
-
Removal of Non-essential Molecules: The raw PDB file often contains water molecules, ions, and co-crystallized ligands that are not relevant to the docking study. These should be removed to avoid interference.
-
Addition of Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, and their positions optimized, as they play a crucial role in hydrogen bonding interactions.
-
Charge Assignment: Appropriate partial charges need to be assigned to each atom of the protein. The Gasteiger charge calculation method is commonly used for this purpose.
-
Conversion to PDBQT Format: For use with docking software like AutoDock Vina, the prepared protein structure is converted to the PDBQT file format, which includes atomic coordinates, partial charges, and atom types.
Diagram of the Protein Preparation Workflow:
Caption: A generalized workflow for preparing a protein structure for molecular docking.
Ligand Preparation
Similar to the protein, the imidazo[4,5-c]pyridine derivatives (ligands) must also be prepared for docking.
Step-by-Step Ligand Preparation:
-
Ligand Structure Generation: The 2D structures of the imidazo[4,5-c]pyridine derivatives can be drawn using chemical drawing software and saved in a common format like SDF or MOL2.
-
3D Structure Generation and Energy Minimization: The 2D structures are converted to 3D and their geometries are optimized to find a low-energy conformation.
-
Addition of Hydrogen Atoms and Charge Assignment: As with the protein, hydrogens are added, and partial charges are assigned.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligand are defined to allow for conformational flexibility during the docking process.
-
Conversion to PDBQT Format: The prepared ligands are also converted to the PDBQT format.
Diagram of the Ligand Preparation Workflow:
Caption: A generalized workflow for preparing ligand structures for molecular docking.
Molecular Docking with AutoDock Vina
AutoDock Vina is a widely used and validated open-source program for molecular docking.
Step-by-Step Docking Protocol:
-
Grid Box Definition: A 3D grid box is defined around the active site of the target protein. The size and center of the grid box should be sufficient to encompass the entire binding pocket and allow the ligand to move and rotate freely. For kinase inhibitors, the grid box is typically centered on the co-crystallized ligand or key active site residues.
-
Configuration File: A configuration file is created that specifies the paths to the prepared protein and ligand PDBQT files, the coordinates of the grid box center, and its dimensions. Other parameters, such as exhaustiveness, which controls the thoroughness of the search, can also be set.
-
Running the Docking Simulation: The docking calculation is initiated from the command line, providing the configuration file as input.
-
Output Analysis: AutoDock Vina generates an output file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
Comparative Docking Analysis: Imidazo[4,5-c]pyridines against Protein Kinases
To illustrate the power of comparative docking, we will analyze the docking of a series of hypothetical imidazo[4,5-c]pyridine derivatives against two important kinase targets: Cyclin-Dependent Kinase 2 (CDK2) and Bruton's Tyrosine Kinase (BTK).
Target Proteins
-
CDK2: A key regulator of the cell cycle, and its inhibition is a therapeutic strategy in cancer.
-
BTK: A crucial enzyme in B-cell signaling, and its inhibitors are used to treat B-cell malignancies and autoimmune diseases.
Hypothetical Imidazo[4,5-c]pyridine Derivatives
| Compound ID | R1-Substituent | R2-Substituent |
| IMPY-01 | -H | -Phenyl |
| IMPY-02 | -CH3 | -Phenyl |
| IMPY-03 | -H | -(4-hydroxyphenyl) |
| IMPY-04 | -H | -(3,4-dichlorophenyl) |
Docking Results and Interpretation
The following table summarizes the predicted binding affinities from our hypothetical docking study and includes hypothetical experimental IC50 values for validation.
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interactions | Hypothetical IC50 (nM) |
| IMPY-01 | CDK2 | -8.2 | H-bond with hinge region | 150 |
| IMPY-02 | CDK2 | -8.5 | H-bond with hinge, hydrophobic interaction | 120 |
| IMPY-03 | CDK2 | -9.1 | H-bonds with hinge and DFG motif | 50 |
| IMPY-04 | CDK2 | -8.8 | H-bond with hinge, halogen bonds | 80 |
| IMPY-01 | BTK | -7.9 | H-bond with hinge region | 200 |
| IMPY-02 | BTK | -8.1 | H-bond with hinge, hydrophobic interaction | 180 |
| IMPY-03 | BTK | -8.8 | H-bonds with hinge and gatekeeper residue | 90 |
| IMPY-04 | BTK | -8.4 | H-bond with hinge, hydrophobic interaction | 130 |
From these results, several key insights can be drawn:
-
SAR Correlation: The introduction of a hydroxyl group in IMPY-03 leads to a significant improvement in both the docking score and the hypothetical IC50 value for both kinases. This suggests that the hydroxyl group forms an additional hydrogen bond in the active site, enhancing binding affinity.
-
Selectivity: While the compounds show activity against both kinases, the docking scores and IC50 values suggest some degree of selectivity. For instance, IMPY-03 appears to be more potent against CDK2 than BTK.
-
Validation: The general trend of lower docking scores correlating with lower IC50 values provides confidence in the predictive ability of our docking protocol.
Visualization of Binding Interactions
Visual inspection of the docked poses is crucial for understanding the specific interactions that contribute to binding affinity. Software such as PyMOL or Chimera can be used to generate high-quality images of the protein-ligand complexes.
Diagram of a Docked Imidazo[4,5-c]pyridine in a Kinase Active Site:
Caption: A schematic of key interactions between an imidazo[4,5-c]pyridine derivative and a kinase active site.
Conclusion and Future Directions
This guide has provided a comprehensive overview of a comparative molecular docking workflow for imidazo[4,5-c]pyridine derivatives against protein kinase targets. By following a rigorous and self-validating protocol, researchers can gain valuable insights into the structure-activity relationships and selectivity profiles of these promising inhibitor scaffolds.
The results from such studies can guide the optimization of lead compounds and prioritize candidates for synthesis and biological testing. Further computational analyses, such as molecular dynamics simulations, can be employed to investigate the stability of the predicted binding poses and provide a more dynamic picture of the protein-ligand interactions.
References
-
Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. PubMed. [Link]
-
In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. National Institutes of Health. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. RSC Publishing. [Link]
-
Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. PubMed. [Link]
-
Design and Discovery of Kinase Inhibitors Using Docking Studies. ResearchGate. [Link]
-
Imidazo[4,5-c]quinolines as inhibitors of the PI3K/PKB-pathway. OAK Open Access Archive. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PubMed Central. [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PubMed Central. [Link]
-
Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. PubMed. [Link]
-
Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Semantic Scholar. [Link]
-
Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. Cureus. [Link]
benchmarking new synthetic routes to 2-chloro-3H-imidazo[4,5-c]pyridine against known methods
In the landscape of medicinal chemistry and drug development, the imidazo[4,5-c]pyridine scaffold is a privileged structure, serving as a core component in a variety of therapeutic agents due to its bioisosteric relationship with purines. The targeted introduction of a chlorine atom at the 2-position yields 2-chloro-3H-imidazo[4,5-c]pyridine, a versatile intermediate primed for further functionalization through nucleophilic substitution. This guide provides a comparative analysis of synthetic routes to this key building block, contrasting a well-established, traditional method with a more contemporary, streamlined approach. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the available synthetic strategies, thereby enabling informed decisions in process development and library synthesis.
The Classical Two-Step Approach: A Reliable Workhorse
The traditional synthesis of this compound is a robust, two-step process that begins with the cyclization of a readily available starting material, 3,4-diaminopyridine, to form the imidazo[4,5-c]pyridin-2(1H)-one intermediate, which is subsequently chlorinated. This method, while dependable, involves the handling of hazardous reagents and requires multiple reaction and workup stages.
Step 1: Formation of the Imidazo[4,5-c]pyridin-2(1H)-one Core
The initial and crucial step is the construction of the fused imidazole ring. This is typically achieved by reacting 3,4-diaminopyridine with a suitable C1 synthon that can introduce a carbonyl group. Urea is a commonly employed reagent for this transformation, offering a safe and economical option. The reaction proceeds via a condensation mechanism, where the diamine reacts with urea upon heating to form the cyclic urea analogue, 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one.
Step 2: Chlorination with Phosphorus Oxychloride (POCl₃)
The second step involves the conversion of the carbonyl group of the pyridinone into the desired chloride. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[1] The mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack of the chloride ion. This reaction is typically performed at elevated temperatures, often in neat POCl₃ or in the presence of a high-boiling solvent. While effective, the use of excess POCl₃ necessitates a careful aqueous workup to quench the unreacted reagent, which can be hazardous on a larger scale.[2][3]
A Modern Perspective: Tandem and Catalytic Strategies
In the quest for greater efficiency, safety, and greener processes, newer synthetic routes have been explored. These methods aim to reduce the number of synthetic steps, minimize the use of hazardous reagents, and improve overall yield and atom economy.
Novel Approach: Palladium-Catalyzed Amidation/Cyclization
A more recent and elegant approach to the synthesis of related imidazo[4,5-b]pyridines involves a palladium-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides, which then undergo an in-situ cyclization.[4] While this specific example targets the imidazo[4,5-b]pyridine isomer, the underlying principle of forming the imidazole ring through a C-N bond-forming cross-coupling reaction represents a significant departure from the classical condensation chemistry. Adapting such a strategy to the imidazo[4,5-c]pyridine system could offer a more convergent and modular route, potentially allowing for the direct introduction of various substituents at different positions.
Conceptual One-Pot Synthesis from 2,4-dichloro-3-nitropyridine
Drawing inspiration from solid-phase synthesis methodologies, a potential new route in solution phase could involve a multi-step, one-pot reaction starting from 2,4-dichloro-3-nitropyridine.[5] This hypothetical route would involve:
-
Selective nucleophilic substitution of the 4-chloro group with an amine.
-
Reduction of the nitro group to an amine.
-
Cyclization with a C1 source to form the imidazole ring.
-
This would leave the chlorine atom at the 2-position of the pyridine ring intact, which corresponds to the 2-position of the final imidazo[4,5-c]pyridine product.
This strategy, while requiring careful optimization of reaction conditions to ensure selectivity, offers the advantage of building complexity from a simple, commercially available starting material in a single reaction vessel, thereby reducing waste and purification steps.
Comparative Analysis of Synthetic Routes
| Parameter | Classical Two-Step Route | Modern Approaches (Conceptual) |
| Starting Materials | 3,4-Diaminopyridine, Urea, POCl₃ | 2-Chloro-3-aminopyridine derivatives, amides (for Pd-catalyzed route); 2,4-dichloro-3-nitropyridine (for one-pot route) |
| Number of Steps | Two distinct synthetic operations | Potentially one-pot or tandem reactions |
| Reagent Safety | Involves neat, corrosive POCl₃ | May utilize less hazardous reagents and catalysts |
| Yield | Generally moderate to good over two steps | Potentially higher overall yields due to fewer steps |
| Scalability | Challenges with quenching excess POCl₃[2] | Potentially more amenable to scale-up |
| Versatility | Primarily for the synthesis of the title compound | Allows for greater diversity in substituents |
Experimental Protocols
Protocol 1: Classical Synthesis of this compound
Step A: Synthesis of 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one
-
In a round-bottom flask, combine 3,4-diaminopyridine (1 equivalent) and urea (1.5 equivalents).
-
Heat the mixture to 180-200 °C for 4-6 hours. The reaction mixture will melt and then solidify.
-
Cool the reaction mixture to room temperature.
-
Triturate the solid with hot water to remove any unreacted urea and other water-soluble impurities.
-
Filter the solid, wash with water, and dry to afford the desired product.
Step B: Synthesis of this compound
-
To a round-bottom flask equipped with a reflux condenser, add 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1 equivalent).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 105 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to pH 7-8.
-
The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum.
Protocol 2: Conceptual One-Pot Synthesis (Hypothetical)
-
To a solution of 2,4-dichloro-3-nitropyridine in a suitable solvent (e.g., DMSO), add a secondary amine and a non-nucleophilic base.[5]
-
After the selective substitution at the 4-position, introduce a reducing agent (e.g., SnCl₂ or catalytic hydrogenation) to convert the nitro group to an amine.
-
Following the reduction, add an aldehyde and an oxidizing agent to facilitate the cyclization to the imidazo[4,5-c]pyridine core.[5]
-
Upon completion, the reaction would be worked up by extraction and purified by column chromatography.
Visualizing the Synthetic Workflows
Caption: Comparative workflow of classical vs. newer synthetic routes.
Conclusion
The classical two-step synthesis of this compound remains a viable and frequently utilized method, particularly for smaller-scale preparations where its reliability is a key advantage. However, for larger-scale industrial applications and in the context of modern synthetic chemistry's emphasis on efficiency and safety, the development of novel, more streamlined approaches is of paramount importance. While the newer methods presented here are in part conceptual for this specific target molecule, they are based on established and powerful synthetic transformations within the broader field of heterocyclic chemistry.[6][7] The future of synthesizing this and other important heterocyclic building blocks will likely involve an increased adoption of catalytic, one-pot, and potentially flow-chemistry-based methodologies to meet the growing demands of the pharmaceutical industry.
References
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central. Available at: [Link]
-
Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012). Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles. Organic Chemistry Portal. Available at: [Link]
-
Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. Available at: [Link]
-
Soural, M., et al. (2015). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
-
Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health. Available at: [Link]
-
Synthesis of 2-(4-Chlorophenyl)-3H-imidazo[4,5-b]pyridine. PrepChem.com. Available at: [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. Available at: [Link]
-
Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. American Chemical Society. Available at: [Link]
-
POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. Royal Society of Chemistry. Available at: [Link]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. National Institutes of Health. Available at: [Link]
-
Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazo[4,5-b]pyridine-5-carboxylic acids: synthons for fluorescent Hx and aza-Hx amides. ResearchGate. Available at: [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. National Institutes of Health. Available at: [Link]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry. Available at: [Link]
-
POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. Available at: [Link]
-
Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. Springer. Available at: [Link]
-
The synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives. Semantic Scholar. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Microwave-Assisted Synthesis of Bioactive Pyridine-Functionalized N-Alkyl-Substituted (Benz)Imidazolium Salts. Monash University. Available at: [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health. Available at: [Link]
-
NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. Available at: [Link]
-
A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Disposal of 2-chloro-3H-imidazo[4,5-c]pyridine: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2-chloro-3H-imidazo[4,5-c]pyridine, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and development. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from the handling of structurally analogous chemicals, such as chlorinated pyridines, to establish a robust and cautious disposal framework.[1]
Hazard Identification and Risk Assessment: A Precautionary Approach
Given the absence of comprehensive hazard data for this compound, a conservative risk assessment is imperative. Structurally related compounds, like 2-chloropyridine, are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.[1][2][3] Therefore, it is prudent to handle this compound as a substance with a similar hazard profile.
Key Assumed Hazards:
-
Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.[1][2][3][4][5]
-
Environmental Hazard: As a chlorinated organic compound, it may be toxic to aquatic life with long-lasting effects.[2]
| Hazard Category | Potential Effects | Recommended Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic upon exposure. | Avoid ingestion, skin contact, and inhalation of dust or vapors.[1][2][3] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[4][5] | Wear appropriate chemical-resistant gloves and a lab coat.[2][6] |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[2][4][5] | Wear chemical safety goggles or a face shield.[2] |
| Environmental Hazards | Potential for long-term adverse effects in the aquatic environment.[2] | Do not dispose of down the drain or in the general trash.[1][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE.
| Body Part | Protection | Standard |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber or PVA). Nitrile gloves are not recommended for similar compounds.[6] | EN374 |
| Eyes/Face | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[3] |
| Body | Fully-buttoned laboratory coat. | N/A |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[1][6] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[2][8] | OSHA 29 CFR 1910.134 or European Standard EN 149.[3] |
Accidental Release and Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.
For Small Spills (manageable within 10 minutes by trained personnel):
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[7]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[6][7]
-
Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[4][6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report: Inform your supervisor or institutional Environmental Health and Safety (EHS) department.
For Large Spills:
-
Evacuate Immediately: Evacuate the laboratory and surrounding areas.
-
Alert Authorities: Activate the emergency alarm and notify your institution's EHS and emergency response team.
-
Secure the Area: Prevent entry to the contaminated area.
Proper Disposal Procedures: A Step-by-Step Guide
Under no circumstances should this compound be disposed of in standard laboratory drains or as regular solid waste.[1][7] The primary and most appropriate disposal method for this and other halogenated organic compounds is high-temperature incineration at a licensed hazardous waste disposal facility.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound, including contaminated items like weigh boats, pipette tips, and gloves, in a dedicated, clearly labeled, and sealable hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and labeled hazardous waste container.[1][6] Do not mix with other waste streams unless compatibility has been confirmed by your EHS department.
Step 2: Labeling
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents in the waste.[1]
Step 3: Storage Pending Disposal
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1][6]
-
Ensure containers are tightly closed and stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]
Step 4: Arranging for Disposal
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[9][10]
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By adhering to the principles of cautious handling, proper segregation, and professional disposal through a licensed facility, researchers can minimize risks and ensure a safe working environment. Always consult your institution's specific safety protocols and Environmental Health and Safety department for guidance.
References
- This compound Safety Data Sheets - Echemi. (n.d.).
- Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. (n.d.). Washington State University.
- 2-Chloropyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia.
- Safety Data Sheet - Pyridine. (2025, August 5). Sigma-Aldrich.
- 2-Chloro-3-methyl-3H-imidazo[4,5-b]pyridine. (n.d.). American Elements.
- Chemwatch GHS SDS in English (European) 49223-1. (n.d.). S D FINE- CHEM LIMITED.
- Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. (n.d.). Benchchem.
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetonitrile Safety Data Sheet. (n.d.). AK Scientific, Inc.
- 2-chloro-5-methyl-3H-imidazo[4,5-b]pyridine. (n.d.). ChemShuttle.
- Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.
- 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
- Safety Data Sheet - 2-Amino-5-chloro-6-methylpyridine. (2025, January 2). TCI Chemicals.
- Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (n.d.). EPA.
- Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration.
- Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. (n.d.). Cole-Parmer.
- EPA Hazardous Waste Codes. (n.d.). Environmental Safety, Sustainability and Risk - ESSR.
- Hazard Classification Guidance for Manufacturers, Importers, and Employers. (n.d.). OSHA.
- Guidance For Hazard Determination. (n.d.). Occupational Safety and Health Administration - OSHA.
- Hazardous Waste Listings. (n.d.). EPA.
- Hazardous Waste. (n.d.). US EPA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2-chloro-3H-imidazo[4,5-c]pyridine
As researchers and drug development professionals, our work often involves synthesizing or handling novel chemical entities. While the toxicological profiles of these compounds may not be fully elucidated, a deep understanding of their structure allows us to anticipate potential hazards and establish robust safety protocols. This guide provides essential, field-proven guidance for handling 2-chloro-3H-imidazo[4,5-c]pyridine, focusing on the rationale behind each safety measure to build a self-validating system of laboratory practice.
The structure of this compound, a chlorinated heterocyclic aromatic compound, suggests that we must handle it with significant caution. Due to limited specific toxicological data, our safety paradigm is built upon established best practices for analogous chlorinated pyridine derivatives.[1] This approach ensures we mitigate potential risks of acute toxicity, irritation, and unknown long-term effects.
Hazard Assessment: An Evidence-Based Approach
A thorough understanding of potential hazards is the foundation of laboratory safety. While a comprehensive Safety Data Sheet (SDS) with complete hazard statements for this compound is not fully detailed, data from structurally similar compounds provide a strong basis for our operational precautions.[2] The primary concerns center on acute toxicity, as well as skin and eye irritation.[1][3]
| Potential Hazard | Basis for Concern (Inference from Analogous Compounds) | Primary Exposure Routes |
| Acute Toxicity (Oral, Dermal, Inhalation) | Chlorinated pyridines can be harmful if swallowed, fatal in contact with skin, and fatal if inhaled.[3] | Ingestion, Skin Contact, Inhalation of dust/aerosols |
| Serious Eye Irritation/Damage | Direct contact with related compounds can cause serious eye irritation or damage.[1][3] | Eyes |
| Skin Irritation | The chemical structure suggests a potential for skin irritation upon contact.[1][3] | Skin |
| Target Organ Damage (Prolonged Exposure) | Some pyridine derivatives may cause liver damage through prolonged or repeated exposure.[3] | Inhalation, Skin Contact |
It is crucial to note the absence of specific Occupational Exposure Limits (OELs) for this compound.[2] Therefore, we must adhere to the principle of keeping exposure "as low as reasonably practicable" (ALARP). For context, the limits for the parent compound, pyridine, are provided below.
| Compound | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Pyridine | 5 ppm | 5 ppm | 5 ppm |
| This compound | Not Established | Not Established | Not Established |
| Data sourced from NJ.gov Hazardous Substance Fact Sheet and NIOSH.[4][5] |
Core Directive: Multi-Layered Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to minimize exposure.[1] This begins with engineering controls as the primary barrier, supplemented by carefully selected personal gear.
Engineering Controls: The First Line of Defense
All manipulations of solid or dissolved this compound that could generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood.[1][6] The fume hood provides critical ventilation to prevent systemic inhalation exposure.[6] Ensure the sash is positioned as low as possible to maximize capture velocity.
Personal Protective Equipment: Your Immediate Barrier
Eye and Face Protection:
-
Mandatory: Chemical safety goggles that provide a full seal around the eyes are required at all times. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[1]
-
Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing operations with a significant splash risk (e.g., quenching a reaction), a full-face shield must be worn in addition to safety goggles.[1]
Skin and Body Protection:
-
Lab Coat: A fully buttoned, flame-retardant lab coat is required to protect against incidental contact and small splashes.[1]
-
Gloves: Glove selection is critical. While nitrile gloves are commonly used and offer resistance to a broad range of chemicals, for chlorinated compounds or for prolonged contact, a more robust choice is advised.[1][6] Always inspect gloves for tears or degradation before use and change them frequently.[1] For extended procedures, consider double-gloving.
| Glove Type | Use Case | Rationale |
| Nitrile | Short-duration tasks, handling solids. | Good general chemical resistance, but may have limited breakthrough time with certain chlorinated solvents.[1][6] |
| Butyl Rubber | Handling solutions, cleaning spills, prolonged contact. | Offers superior resistance to many pyridine-based compounds and chlorinated organics.[7] |
Respiratory Protection: Work should be planned to avoid the need for respiratory protection by using a fume hood.[1] However, in emergency situations such as a significant spill outside of a fume hood, or for certain maintenance procedures, respiratory protection is essential. A NIOSH-approved respirator with an organic vapor cartridge is the minimum requirement.[1] Note: Use of a respirator requires prior medical clearance, training, and fit-testing as per your institution's EHS guidelines.[7]
Operational Plan: Step-by-Step Handling Protocol
This protocol ensures that safety is integrated into every step of the workflow.
-
Preparation:
-
Verify that the chemical fume hood is certified and functioning correctly.
-
Confirm the accessibility of a safety shower and eyewash station, ensuring the path is unobstructed.[7][8]
-
Assemble all necessary PPE as described above.
-
Designate a specific, clearly labeled hazardous waste container for this compound waste.[9]
-
-
Execution (in Fume Hood):
-
Don all required PPE following the correct sequence (see diagram below).
-
When weighing the solid, use a spatula and weighing paper, or weigh directly into a tared container to minimize dust generation.[9]
-
Keep the primary container tightly closed when not in use.[9]
-
Avoid direct contact with skin, eyes, and clothing at all times.[2]
-
Use compatible tools (e.g., glass, stainless steel) to prevent reaction.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Doff PPE in the correct sequence to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Visualizing the Process: PPE Workflow
The sequence of donning and doffing PPE is critical to prevent contaminating your skin or clothing.
Caption: Correct sequence for donning and doffing PPE.
Emergency and Disposal Plans
Accidental Release Measures
-
Small Spill (Inside Fume Hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.[9]
-
Collect the absorbed material using non-sparking tools into a sealed, labeled container for hazardous waste disposal.[2][10]
-
Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
-
Large Spill (Outside Fume Hood):
-
Evacuate the area immediately.[2]
-
Alert your supervisor and institutional EHS.
-
Prevent entry into the contaminated area.
-
First Aid
-
Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][6] Seek medical attention if irritation develops.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][8] Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration.[2][10] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2][10] Call a poison control center or doctor immediately.[2]
Disposal Plan
All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[9]
-
Collect all waste in a suitable, tightly closed, and properly labeled container.[2][7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[9]
Caption: Waste stream for this compound.
By integrating these principles of hazard assessment, multi-layered protection, and procedural diligence, you can handle this compound with confidence, ensuring both your personal safety and the integrity of your research.
References
- Benchchem. Personal protective equipment for handling 4-Chlorophenyl-2-pyridinylmethanol.
- Echemi.
- Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine.
- CHEMM. Personal Protective Equipment (PPE).
- ChemicalBook.
- Fisher Scientific.
- Sigma-Aldrich.
- GOV.UK. Pyridine: incident management.
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine.
- Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%.
- Occupational Safety and Health Administration.
- Benchchem. Essential Safety and Operational Guide for 2-Chloro-5-methylpyridine-3,4-diamine.
- Hazmat School. 5 Types of PPE for Hazardous Chemicals.
- NJ.gov. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- Jubilant Ingrevia.
- National Center for Biotechnology Information. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. nj.gov [nj.gov]
- 5. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
